3,5-Bis(trifluoromethyl)benzyl chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(chloromethyl)-3,5-bis(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClF6/c10-4-5-1-6(8(11,12)13)3-7(2-5)9(14,15)16/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OINTXXMBRBLMHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClF6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90226393 | |
| Record name | 1-(Chloromethyl)-3,5-bis(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90226393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75462-59-8 | |
| Record name | 3,5-Bis(trifluoromethyl)benzyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75462-59-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Chloromethyl)-3,5-bis(trifluoromethyl)benzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075462598 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(Chloromethyl)-3,5-bis(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90226393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(chloromethyl)-3,5-bis(trifluoromethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.084 | |
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Foundational & Exploratory
A Technical Guide to 3,5-Bis(trifluoromethyl)benzyl Chloride (CAS 75462-59-8) for Research and Development
Introduction: 3,5-Bis(trifluoromethyl)benzyl chloride, with CAS number 75462-59-8, is a highly valuable and reactive organofluorine compound. Characterized by a benzyl chloride backbone substituted with two strongly electron-withdrawing trifluoromethyl groups, this molecule serves as a critical building block in various fields, most notably in pharmaceutical and agrochemical synthesis. The unique electronic properties conferred by the trifluoromethyl moieties enhance its utility as a synthetic intermediate, making it a cornerstone for the development of complex, biologically active molecules. This guide provides an in-depth overview of its chemical and physical properties, key experimental protocols, significant applications in drug discovery, and essential safety information for researchers, scientists, and professionals in drug development.
Section 1: Chemical and Physical Properties
The fundamental properties of this compound are summarized in the tables below, providing a comprehensive reference for laboratory and industrial applications.
Table 1: Identification and Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 75462-59-8 | [1][2] |
| Molecular Formula | C₉H₅ClF₆ | [1][2] |
| Molecular Weight | 262.58 g/mol | [1][2] |
| IUPAC Name | 1-(Chloromethyl)-3,5-bis(trifluoromethyl)benzene | [2] |
| Synonyms | 3,5-di(Trifluoromethyl)benzyl chloride | [1][2] |
| Canonical SMILES | C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)CCl | [1] |
| InChIKey | OINTXXMBRBLMHH-UHFFFAOYSA-N | [2] |
Table 2: Physical and Thermochemical Properties
| Property | Value | Source(s) |
| Appearance | Colorless transparent liquid or white crystalline solid | [1] |
| Melting Point | 29-32 °C | [1] |
| Boiling Point | 165.3 °C at 760 mmHg | [1] |
| Density | 1.425 g/cm³ | [1] |
| Flash Point | 71.7 °C | [1] |
| Water Solubility | Slightly soluble | [1] |
| Storage Temperature | 2-8°C | [1] |
| Refractive Index | 1.39 | [1] |
Section 2: Spectroscopic Data
Spectroscopic analysis is crucial for the verification of the structure and purity of this compound.
-
Infrared (IR) Spectrum: The gas-phase IR spectrum is available in the NIST WebBook, providing characteristic absorption bands for the aromatic ring, C-H bonds, C-Cl bond, and the prominent C-F stretches of the trifluoromethyl groups.[2]
-
Mass Spectrum (MS): Electron ionization mass spectrometry data is also compiled by NIST, showing the molecular ion peak and fragmentation patterns essential for structural confirmation.[3]
Section 3: Synthesis and Reactivity
This compound is typically synthesized from 3,5-bis(trifluoromethyl)benzyl alcohol. A general laboratory-scale procedure involves the reaction of the corresponding benzyl alcohol with a chlorinating agent like thionyl chloride (SOCl₂) in an inert solvent.
The reactivity of the compound is dominated by the benzylic chloride, which is an excellent leaving group. The two electron-withdrawing trifluoromethyl groups on the aromatic ring further activate the benzylic position towards nucleophilic substitution reactions, making it a highly efficient alkylating agent.
Section 4: Key Experimental Protocols
A well-documented and significant application of this compound is in the synthesis of 1-(azidomethyl)-3,5-bis-(trifluoromethyl)benzene, a key intermediate for various pharmaceuticals.
Protocol: Batch Synthesis of 1-(Azidomethyl)-3,5-bis-(trifluoromethyl)benzene
This protocol is adapted from an improved synthesis method developed for safety and efficiency.[5]
Objective: To synthesize 1-(azidomethyl)-3,5-bis-(trifluoromethyl)benzene via nucleophilic substitution.
Reagents and Materials:
-
This compound (1.0 equiv)
-
Sodium azide (NaN₃) (1.2 equiv)
-
Dimethyl sulfoxide (DMSO)
-
Deionized water
-
Heptane
-
Standard laboratory glassware and stirring equipment
Procedure:
-
A solution of this compound (1.0 equiv) in 2 volumes of DMSO is prepared.
-
In a separate reaction vessel, a suspension of sodium azide (1.2 equiv) in 2.5 volumes of DMSO and 1 volume of water is prepared.
-
The benzyl chloride solution is slowly added to the sodium azide suspension with stirring.
-
The reaction mixture is stirred at ambient temperature until the reaction is complete (typically monitored by GC or TLC, ~1 hour under optimized conditions).[5]
-
Upon completion, the reaction is quenched by diluting the mixture with 6 volumes of heptane, followed by the addition of 4 volumes of water to dissolve any precipitated salts.
-
The layers are separated, and the organic (heptane) layer is washed twice with 3 volumes of water.
-
The solvent is removed from the organic layer via vacuum distillation to yield the final product, 1-(azidomethyl)-3,5-bis-(trifluoromethyl)benzene.
Results: This optimized batch process has been reported to produce the desired azide in 94% yield and >99% purity.[5]
Section 5: Applications in Drug Development
The 3,5-bis(trifluoromethyl)phenyl motif is a "privileged" structure in medicinal chemistry. Its inclusion in a drug candidate can significantly enhance lipophilicity, improve metabolic stability, and increase binding affinity to biological targets.[6][7]
Neurokinin-1 (NK1) Receptor Antagonists
A primary application of this compound is as a precursor for the synthesis of Neurokinin-1 (NK1) receptor antagonists.[8] These drugs, such as Aprepitant , are used to prevent chemotherapy-induced and postoperative nausea and vomiting.[9][10] They work by blocking the action of Substance P, a neuropeptide involved in the vomiting reflex, at its receptor (NK1) in the central nervous system.[11] The 3,5-bis(trifluoromethyl)benzyl group is a critical component of the pharmacophore responsible for high-affinity binding to the NK1 receptor.
The mechanism of action for the resulting drugs is a clear example of competitive antagonism.
Other Therapeutic Targets
The versatility of the 3,5-bis(trifluoromethyl)benzyl moiety extends to other areas of drug discovery. It has been incorporated into molecules designed as:
-
Antimicrobial Agents: Novel pyrazole derivatives containing the 3,5-bis(trifluoromethyl)phenyl group have shown potent activity against drug-resistant bacteria, including MRSA.[12]
-
CCR2 Antagonists: This chemical group has been used to develop potent antagonists for the CCR2 receptor, a target for treating inflammatory diseases.
Section 6: Safety and Handling
This compound is a corrosive and hazardous material that requires careful handling.
Table 3: GHS Hazard Information
| Category | Information |
| Pictograms | GHS05 (Corrosion) |
| Signal Word | Danger |
| Hazard Statements | H314: Causes severe skin burns and eye damage. |
| Precautionary Codes | P280, P303+P361+P353, P305+P351+P338, P310 |
Safe Handling and Storage:
-
Engineering Controls: Handle in a well-ventilated area, preferably within a fume hood. Safety showers and eye wash stations should be readily accessible.
-
Personal Protective Equipment (PPE): Wear impervious gloves (e.g., nitrile rubber), safety goggles, and a face shield. Protective clothing is also recommended.
-
Storage: Store in a tightly sealed container in a dry, cool (2-8°C), and well-ventilated area, away from incompatible materials.
-
Fire Safety: Use dry chemical, foam, or carbon dioxide extinguishers. Combustion can produce toxic gases such as hydrogen chloride (HCl) and hydrogen fluoride (HF).
Section 7: Conclusion
This compound is a pivotal intermediate for advanced chemical synthesis. Its distinct physicochemical properties, driven by the two trifluoromethyl groups, make it an indispensable tool for medicinal chemists. Its role in the creation of high-affinity ligands, particularly for the NK1 receptor, has directly contributed to the development of important therapeutics like Aprepitant. A thorough understanding of its properties, reaction protocols, and safety requirements is essential for leveraging its full potential in research and development.
References
- 1. lookchem.com [lookchem.com]
- 2. This compound [webbook.nist.gov]
- 3. This compound [webbook.nist.gov]
- 4. 3,5-Bis(trifluoromethyl)benzyl bromide(32247-96-4) 13C NMR spectrum [chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: a privileged motif for catalyst development - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Understanding NK1 antagonists and Methods to Keep Abreast of Their Recent Developments [synapse.patsnap.com]
- 9. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. How Do NK1 Receptor Antagonists Work? - Uses, Side Effects, Drug Names [rxlist.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Physical Properties and Applications of 3,5-Bis(trifluoromethyl)benzyl Chloride
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 3,5-Bis(trifluoromethyl)benzyl chloride. The information is intended to support laboratory research and development activities by providing key data points, experimental context, and a visualization of a common synthetic application.
Core Physical and Chemical Properties
This compound is a highly specialized organofluorine compound utilized as a key intermediate and building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] Its two trifluoromethyl groups significantly influence its chemical reactivity and the biological activity of its derivatives.[1]
Quantitative Data Summary
The physical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Source |
| CAS Number | 75462-59-8 | [1][2][3] |
| Molecular Formula | C₉H₅ClF₆ | [1][2] |
| Molecular Weight | 262.58 g/mol | [1] |
| Appearance | Colorless transparent liquid or white to almost white crystalline solid | [1][2] |
| Melting Point | 29-32 °C | [2][3][4] |
| Boiling Point | 165.3 °C @ 760 mmHg; 84 °C @ 30 mmHg | [1][2] |
| Density | 1.425 g/cm³ | [2] |
| Refractive Index | 1.39 | [2] |
| Flash Point | 71.7 °C | [2] |
| Water Solubility | Slightly soluble | [2][4] |
| Storage Temperature | 2-8 °C | [1][2] |
Experimental Protocols
The following section details a representative experimental protocol for a common reaction involving this compound: nucleophilic substitution to form an azide. This reaction is a key step in the synthesis of various compounds, including those used in "click" chemistry.
Synthesis of 1-(azidomethyl)-3,5-bis-(trifluoromethyl)benzene
This protocol is adapted from a developed batch process for the efficient nucleophilic substitution of this compound with sodium azide.[5]
Materials:
-
This compound (1.0 eq)
-
Sodium azide (NaN₃) (1.2 eq)
-
Dimethyl sulfoxide (DMSO)
-
Water
-
Heptane
Procedure:
-
A solution of this compound is prepared in 2 volumes of DMSO.
-
In a separate reaction vessel, a suspension of sodium azide (1.2 equivalents) is prepared in 2.5 volumes of DMSO and 1 volume of water.
-
The benzyl chloride solution is fed into the sodium azide suspension. The reaction is allowed to proceed to completion (typically requires 8-10 hours at 23-40 °C for >99% consumption of starting material).[5]
-
Upon completion, the reaction mixture is diluted with 6 volumes of heptane.
-
4 volumes of water are then added to dissolve any precipitated salts.
-
The aqueous layer is separated and removed.
-
The remaining organic layer is washed twice with 3 volumes of water each time.
-
The final organic layer containing the product is subjected to vacuum distillation to remove the heptane solvent.
-
This process yields 1-(azidomethyl)-3,5-bis-(trifluoromethyl)benzene with high purity (>99%) and yield (approx. 94%).[5]
Visualized Experimental Workflow
The following diagram illustrates the key steps in the synthesis of 1-(azidomethyl)-3,5-bis-(trifluoromethyl)benzene from this compound as described in the protocol above.
Caption: Workflow for the synthesis of an azide from this compound.
References
An In-depth Technical Guide to 3,5-Bis(trifluoromethyl)benzyl chloride
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides essential information regarding the chemical properties of 3,5-Bis(trifluoromethyl)benzyl chloride, a compound of significant interest in medicinal chemistry and materials science. Its utility as a versatile building block in the synthesis of pharmaceuticals and agrochemicals is noteworthy. The presence of trifluoromethyl groups often enhances the biological activity and stability of resulting molecules.
Core Chemical Data
The fundamental molecular properties of this compound are summarized below. This data is critical for stoichiometric calculations, analytical characterization, and experimental design.
| Property | Value |
| Molecular Formula | C₉H₅ClF₆[1][2][3] |
| Molecular Weight | 262.58 g/mol [2][3] |
| CAS Number | 75462-59-8[1][2][4] |
Note: Minor variations in molecular weight (262.579 to 262.582) exist across sources due to differences in isotopic abundance considerations.[1][4]
Structural Elucidation
The chemical name "this compound" systematically describes its molecular structure. The following diagram illustrates the logical relationship between the components of the IUPAC name and the final chemical entity.
Caption: Logical breakdown of the molecular structure of this compound.
Experimental Protocols
Detailed experimental protocols for the synthesis or application of this compound are highly specific to the intended research and are not available in the provided general chemical summaries. However, it is noted that the compound is used in nucleophilic substitution reactions, for example, in the preparation of 1-(azidomethyl)-3,5-bis-(trifluoromethyl)benzene by reacting it with sodium azide.[1] Researchers should consult specialized synthetic chemistry literature for detailed experimental procedures relevant to their work.
References
An In-depth Technical Guide to 3,5-Bis(trifluoromethyl)benzyl Chloride: Structure, Nomenclature, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3,5-bis(trifluoromethyl)benzyl chloride, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The document details its chemical structure, nomenclature, and physicochemical properties. Furthermore, it outlines a standard experimental protocol for its synthesis and discusses its significant applications in medicinal chemistry, particularly in the development of CCR2 antagonists.
Introduction
This compound, a halogenated aromatic hydrocarbon, is a crucial building block in organic synthesis. Its unique structure, featuring two trifluoromethyl groups on the benzene ring, imparts distinct electronic properties that are highly valuable in the design of bioactive molecules. The trifluoromethyl groups are known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates, making this compound a sought-after precursor in medicinal chemistry and drug discovery.[1] This guide aims to provide a detailed technical resource for professionals working with this versatile compound.
Nomenclature and Structure
The systematic and unambiguous naming of chemical compounds is critical for scientific communication. This section details the nomenclature and structural representation of this compound.
IUPAC Name
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1-(chloromethyl)-3,5-bis(trifluoromethyl)benzene .[2]
Synonyms
The compound is also known by several other names, including:
Chemical Structure
The chemical structure of this compound is a benzene ring substituted at positions 3 and 5 with trifluoromethyl (CF₃) groups and a chloromethyl (-CH₂Cl) group at position 1.
Molecular Formula: C₉H₅ClF₆[3]
Canonical SMILES: C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)CCl
InChI: InChI=1S/C9H5ClF6/c10-4-5-1-6(8(11,12)13)3-7(2-5)9(14,15)16/h1-3H,4H2[2]
InChIKey: OINTXXMBRBLMHH-UHFFFAOYSA-N[2]
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and chemical properties of a compound is essential for its handling, application, and characterization.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 75462-59-8 | [2] |
| Molecular Weight | 262.58 g/mol | [3] |
| Appearance | White to off-white solid or colorless liquid | [4] |
| Melting Point | 29-32 °C | [5] |
| Boiling Point | 84 °C at 30 mmHg | |
| Density | 1.425 g/cm³ |
Spectroscopic Data
Spectroscopic data is fundamental for the structural elucidation and purity assessment of chemical compounds.
| Spectroscopic Data | Predicted/Reported Values | Reference(s) |
| ¹H NMR (CDCl₃) | δ ~7.8 (s, 1H, Ar-H), ~7.7 (s, 2H, Ar-H), ~4.6 (s, 2H, -CH₂Cl) | [6] |
| ¹³C NMR (CDCl₃) | δ ~140 (Ar-C), ~132 (q, J ≈ 34 Hz, Ar-C-CF₃), ~127 (Ar-CH), ~124 (q, J ≈ 272 Hz, -CF₃), ~122 (Ar-CH), ~44 (-CH₂Cl) | [6] |
| IR Spectrum | Available on NIST Chemistry WebBook | [2] |
| Mass Spectrum | Available on NIST Chemistry WebBook | [7] |
Experimental Protocols
This section provides a general, yet detailed, experimental protocol for the synthesis of this compound from its corresponding alcohol.
Synthesis of this compound
This procedure is based on a general method for the conversion of benzyl alcohols to benzyl chlorides.[6]
Materials:
-
3,5-Bis(trifluoromethyl)benzyl alcohol
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of 3,5-bis(trifluoromethyl)benzyl alcohol (1.0 eq) in dichloromethane (DCM) in a round-bottom flask, add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., a few drops).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.1-1.5 eq) dropwise to the cooled solution.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 1-3 hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Carefully pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate to quench the excess thionyl chloride.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane.
-
Wash the combined organic layers sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.
Purification
The crude product can be purified by vacuum distillation or flash column chromatography on silica gel, using a non-polar eluent system such as hexane/ethyl acetate.[6][8]
Applications in Drug Development
This compound is a valuable building block in the synthesis of various pharmaceutically active compounds. Its primary application lies in its use as a key intermediate for introducing the 3,5-bis(trifluoromethyl)benzyl moiety into target molecules.
CCR2 Antagonists
A significant application of this compound is in the synthesis of C-C chemokine receptor type 2 (CCR2) antagonists.[9] CCR2 is a G protein-coupled receptor that plays a crucial role in the inflammatory response by mediating the migration of monocytes and macrophages to sites of inflammation. Antagonists of CCR2 are being investigated for the treatment of various inflammatory and autoimmune diseases, including rheumatoid arthritis, multiple sclerosis, and atherosclerosis.[10]
The 3,5-bis(trifluoromethyl)benzyl group is often incorporated into the structure of CCR2 antagonists to enhance their potency and pharmacokinetic properties.
Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound [webbook.nist.gov]
- 3. scbt.com [scbt.com]
- 4. This compound | 75462-59-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. This compound | 75462-59-8 [chemicalbook.com]
- 6. rsc.org [rsc.org]
- 7. This compound [webbook.nist.gov]
- 8. benchchem.com [benchchem.com]
- 9. Discovery of 3,5-bis(trifluoromethyl)benzyl L-arylglycinamide based potent CCR2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
3,5-Bis(trifluoromethyl)benzyl chloride safety data sheet (SDS) information
Introduction
3,5-Bis(trifluoromethyl)benzyl chloride, identified by CAS number 75462-59-8, is a highly specialized organofluorine compound.[1][2][3][4][5] Its chemical structure, featuring two trifluoromethyl groups on the benzene ring, imparts unique reactivity and stability, making it a valuable intermediate and building block in various chemical syntheses.[5] This compound is particularly significant in the development of pharmaceuticals and agrochemicals, where the trifluoromethyl moieties can enhance biological activity and efficacy.[5] It is also utilized in the fields of medicinal chemistry and material science for creating complex molecular architectures and advanced materials with improved thermal stability and chemical resistance.[5]
This technical guide provides a comprehensive overview of the safety data for this compound, compiled from Safety Data Sheets (SDS). It is intended for researchers, scientists, and professionals in drug development who handle this chemical, presenting critical safety information, hazard classifications, and handling protocols in a structured format.
Section 1: Chemical and Physical Properties
The fundamental physical and chemical properties of this compound are summarized below. These characteristics are essential for understanding its behavior under various laboratory conditions.
| Property | Value |
| Synonyms | 1-(Chloromethyl)-3,5-bis(trifluoromethyl)benzene[2][5] |
| CAS Number | 75462-59-8[1][2][3] |
| Molecular Formula | C₉H₅ClF₆[1][2][5][6] |
| Molecular Weight | 262.58 g/mol [2][5][6] |
| Appearance | White to almost white powder or solid crystalline solid[2][5] |
| Melting Point | 29-32 °C[1][3][4][6] |
| Boiling Point | 165.3 °C at 760 mmHg[1]; 84 °C at 30 mmHg[5] |
| Density | 1.425 g/cm³[1] |
| Flash Point | 71.7 °C (closed cup)[1] |
| Water Solubility | Slightly soluble in water[1][3][6] |
| Vapor Pressure | 14.4 mmHg at 25°C[1][6] |
| LogP | 4.46300[1] |
Section 2: Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary danger is its corrosive nature, which can cause severe damage to skin and eyes.[2] Its GHS classification underscores the need for stringent safety measures during handling.
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage[2] |
| Combustible Liquid | Not specified | H227: Combustible liquid |
| Corrosive to Metals | 1 | H290: May be corrosive to metals[7] |
The logical flow of hazard communication as stipulated by the Globally Harmonized System (GHS) is visualized below.
Section 3: Toxicological Profile
The primary toxicological concern associated with this chemical is its severe corrosive effect on biological tissues.
-
Acute Effects : The substance causes severe skin burns and eye damage upon contact.[2] Ingestion is particularly dangerous, as it can cause severe swelling, damage to the delicate tissues of the gastrointestinal tract, and presents a danger of perforation.[2] Use of gastric lavage or emesis is contraindicated.[2]
-
Inhalation : While specific data is limited, inhalation of dust or vapors should be avoided as it is expected to be corrosive to the respiratory tract.
-
Chronic Effects : There is no data available regarding the substance's effects from repeated exposure (STOT-repeated exposure).[2]
-
Carcinogenicity and Mutagenicity : No information was found in the provided safety data sheets to classify this substance as a carcinogen or mutagen.
-
Aspiration Hazard : The aspiration hazard is not applicable as the substance is a solid under standard conditions.[2]
Section 4: Experimental and Emergency Protocols
Specific experimental protocols for deriving toxicological data are not present in standard Safety Data Sheets. The information provided is based on established GHS classification criteria. In the event of accidental exposure, immediate and appropriate first-aid is critical.
Fire-Fighting Measures
-
Suitable Extinguishing Media : Use carbon dioxide (CO₂), dry chemical, dry sand, or alcohol-resistant foam.[2] Water mist can be used to cool closed containers.[2]
-
Specific Hazards : The substance is a combustible material.[2] Containers may explode when heated.[2] Thermal decomposition can release irritating gases and vapors.[2]
Section 5: Handling, Storage, and Disposal
Proper handling and storage procedures are mandatory to ensure safety and maintain the integrity of the chemical.
-
Handling : Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, protective clothing, and eye/face protection.[2] All operations should be conducted in a chemical fume hood to avoid breathing dust.[2] Avoid contact with skin, eyes, and clothing.[2] Keep the substance away from heat, sparks, open flames, and other sources of ignition.[2]
-
Storage : Store in a cool, dry, and well-ventilated area designated for corrosive materials.[2] The recommended storage temperature is between 2-8°C.[1][5] Keep containers tightly closed and store locked up.[2][8] Store in a corrosive-resistant container with a resistant inner liner.[8]
-
Disposal : This material and its container must be disposed of as hazardous waste.[2] Disposal should be carried out at an approved waste disposal plant in accordance with local, regional, and national regulations.[2] Do not empty into drains or sewers.[2]
References
- 1. lookchem.com [lookchem.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. This compound | 75462-59-8 [chemicalbook.com]
- 4. This compound | CAS#:75462-59-8 | Chemsrc [chemsrc.com]
- 5. chemimpex.com [chemimpex.com]
- 6. chembk.com [chembk.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. tcichemicals.com [tcichemicals.com]
Navigating the Reactivity of 3,5-Bis(trifluoromethyl)benzyl Chloride with Nucleophiles: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Bis(trifluoromethyl)benzyl chloride is a key electrophilic building block in modern organic synthesis, particularly valued in the fields of medicinal chemistry and materials science. The presence of two strongly electron-withdrawing trifluoromethyl groups on the phenyl ring significantly influences its reactivity, enhancing its susceptibility to nucleophilic attack at the benzylic carbon. This guide provides a comprehensive overview of the reactivity of this compound with a range of common nucleophiles, including nitrogen, sulfur, and oxygen-based reactants. It aims to serve as a practical resource for laboratory researchers by presenting quantitative data, detailed experimental protocols, and visualizations of reaction pathways and workflows.
The primary mode of reaction for this compound with nucleophiles is through a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] However, under certain conditions, particularly with weak nucleophiles and polar protic solvents, a unimolecular (SN1) pathway involving a stabilized benzylic carbocation cannot be entirely ruled out.[1][3] The electron-withdrawing nature of the trifluoromethyl groups is expected to destabilize a carbocation intermediate, thus generally favoring the SN2 pathway.[4]
Core Reactivity Principles
The reactivity of this compound is dictated by the electrophilicity of the benzylic carbon, which is significantly enhanced by the inductive effect of the two trifluoromethyl groups. This makes the methylene carbon a prime target for a wide array of nucleophiles. The general reaction scheme is as follows:
Caption: General Nucleophilic Substitution Reaction.
Reactivity with Nitrogen Nucleophiles
Nitrogen-containing nucleophiles, such as primary and secondary amines, and azide ions, react readily with this compound to form the corresponding substituted benzylamines and benzyl azides. These products are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules.[5][6]
Quantitative Data: Reaction with Amines and Azide
| Nucleophile | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Azide | Sodium Azide | DMSO/Water | 23-40 | 8-10 | 94 | --INVALID-LINK-- |
| 2-Nitroaniline | 1-Fluoro-2-nitrobenzene / K₂CO₃ | DMF | 25 | 12 | 98 | [6] |
| Morpholine | Morpholine / K₂CO₃ | DMF | 22 | 0.33 | High (not specified) | [7] |
Experimental Protocol: Synthesis of 1-(Azidomethyl)-3,5-bis(trifluoromethyl)benzene
This protocol is adapted from a reported batch process for the synthesis of the azide derivative.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethyl sulfoxide (DMSO)
-
Water
-
Heptane
Procedure:
-
Prepare a solution of this compound in DMSO (2 volumes relative to the chloride).
-
In a separate reaction vessel, suspend sodium azide (1.2 equivalents) in a mixture of DMSO (2.5 volumes) and water (1 volume).
-
Slowly add the solution of this compound to the sodium azide suspension.
-
Allow the reaction to proceed at a temperature between 23-40°C for 8-10 hours, monitoring for completion by a suitable method (e.g., TLC or GC).
-
Upon completion, dilute the reaction mixture with heptane (6 volumes).
-
Add water (4 volumes) to dissolve the precipitated salts.
-
Separate the aqueous layer and wash the organic layer with water (2 x 3 volumes).
-
Remove the heptane via vacuum distillation to yield 1-(azidomethyl)-3,5-bis(trifluoromethyl)benzene.
Reactivity with Sulfur Nucleophiles
Thiolates are potent nucleophiles and react efficiently with this compound to form thioethers. These reactions are typically fast and high-yielding.
Quantitative Data: Reaction with Thiols
Experimental Protocol: General Synthesis of S-(3,5-Bis(trifluoromethyl)benzyl) Thioethers
This generalized protocol is based on standard procedures for the S-alkylation of thiols with benzyl halides.
Materials:
-
This compound
-
Thiol (e.g., thiophenol, cysteine derivative)
-
A suitable base (e.g., sodium hydroxide, potassium carbonate)
-
A suitable solvent (e.g., DMF, ethanol, acetonitrile)
Procedure:
-
Dissolve the thiol in the chosen solvent.
-
Add the base to the solution to generate the thiolate in situ.
-
Slowly add a solution of this compound in the same solvent to the thiolate solution.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring for completion by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Reactivity with Oxygen Nucleophiles
Alcohols and phenols react with this compound to form the corresponding ethers. These reactions often require a base to deprotonate the hydroxyl group, thereby increasing its nucleophilicity.
Quantitative Data: Reaction with Alcohols and Phenols
While direct kinetic data is scarce, the use of 3,5-bis(trifluoromethyl)benzyl groups as protecting groups in carbohydrate chemistry suggests efficient reactions with alcohols under appropriate conditions.[8] For the etherification of phenols, phase-transfer catalysis can be employed to achieve high selectivity for mono-alkylation.[9]
Experimental Protocol: General Etherification of a Phenol
This protocol is a general guideline for the etherification of phenols using a benzyl halide.
Materials:
-
This compound
-
Phenol derivative
-
A suitable base (e.g., potassium carbonate, sodium hydride)
-
A suitable solvent (e.g., acetone, DMF, THF)
Procedure:
-
To a solution of the phenol in the chosen solvent, add the base and stir for a short period to form the phenoxide.
-
Add this compound to the reaction mixture.
-
Heat the reaction to reflux and monitor for completion by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter off any inorganic salts.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with water and brine.
-
Dry the organic layer and concentrate to give the crude ether, which can be purified by chromatography or crystallization.
Factors Influencing Reactivity and Experimental Workflow
The rate and outcome of the nucleophilic substitution on this compound are influenced by several factors, including the nature of the nucleophile, the solvent, and the reaction temperature.
Caption: Factors Affecting Reactivity.
A typical experimental workflow for investigating the reactivity of this compound with a nucleophile involves several key steps from reaction setup to product analysis.
Caption: Experimental Workflow.
Conclusion
This compound is a highly reactive electrophile that readily undergoes nucleophilic substitution reactions with a variety of nucleophiles. The strong electron-withdrawing effect of the trifluoromethyl groups activates the benzylic position for SN2 attack. This guide has provided an overview of its reactivity with key classes of nucleophiles, along with quantitative data and representative experimental protocols. Understanding the principles outlined herein will aid researchers in effectively utilizing this versatile reagent for the synthesis of complex molecules in drug discovery and materials science. Further detailed kinetic studies with a broader range of nucleophiles would be beneficial to build a more comprehensive quantitative understanding of its reactivity profile.
References
- 1. benzyl chloride can undergo both sn1 and sn2 reaction with high rate. - askIITians [askiitians.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. EP1087966B1 - Chemical synthesis of morpholine derivatives - Google Patents [patents.google.com]
- 8. EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
Solubility Profile of 3,5-Bis(trifluoromethyl)benzyl Chloride in Organic Solvents: A Technical Guide
For Immediate Release
This technical guide provides an in-depth overview of the solubility characteristics of 3,5-Bis(trifluoromethyl)benzyl chloride, a crucial reagent in pharmaceutical and agrochemical synthesis.[1] This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for understanding and applying the solubility properties of this compound.
Core Technical Data
The following table is presented as a template for researchers to record experimentally determined solubility data. The values provided are for illustrative purposes only and should not be considered as experimentally verified data.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) - Illustrative |
| Acetone | 25 | [Record Experimental Data Here] |
| Dichloromethane | 25 | [Record Experimental Data Here] |
| Toluene | 25 | [Record Experimental Data Here] |
| Methanol | 25 | [Record Experimental Data Here] |
| Ethyl Acetate | 25 | [Record Experimental Data Here] |
| Hexane | 25 | [Record Experimental Data Here] |
| N,N-Dimethylformamide | 25 | [Record Experimental Data Here] |
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.
Materials:
-
This compound (solid or liquid)
-
Selected organic solvent
-
Analytical balance
-
Volumetric flasks
-
Thermostatically controlled shaker or water bath
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container.
-
Place the container in a thermostatically controlled shaker or water bath set to the desired temperature.
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation.[7]
-
-
Sample Withdrawal and Filtration:
-
After equilibration, carefully withdraw a known volume of the supernatant, ensuring that no solid particles are transferred.
-
Immediately filter the withdrawn sample using a syringe filter compatible with the solvent to remove any undissolved solute.
-
-
Dilution and Analysis:
-
Dilute the filtered, saturated solution with a known volume of the same solvent to bring the concentration within the analytical range of the chosen analytical method (HPLC or GC).
-
Analyze the diluted sample to determine the concentration of this compound.
-
-
Calculation of Solubility:
-
Calculate the original concentration of the saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as g/100 mL or mol/L.
-
Logical Workflow for Solubility Determination
The following diagram illustrates the logical steps involved in the experimental determination of solubility.
Caption: Workflow for experimental solubility determination.
This guide provides a foundational understanding of the solubility of this compound. For precise applications, it is imperative that researchers determine the solubility in their specific solvent systems and conditions using a robust experimental protocol as outlined above.
References
Spectral Data Analysis of 3,5-Bis(trifluoromethyl)benzyl Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for the key chemical intermediate, 3,5-Bis(trifluoromethyl)benzyl chloride. The document details its characteristic nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. Detailed experimental protocols for acquiring such spectra are also provided, alongside a generalized workflow for the characterization of similar chemical compounds. This guide is intended to be a valuable resource for researchers and professionals involved in synthetic chemistry and drug development.
Spectroscopic Data Summary
The following tables summarize the key spectral data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectral Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 7.8 | s | 1H | Ar-H (meta) |
| ~ 7.7 | s | 2H | Ar-H (ortho) |
| ~ 4.6 | s | 2H | -CH₂Cl |
Table 2: ¹³C NMR Spectral Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~ 140 | s | Ar-C (quaternary, C-Cl) |
| ~ 132 | q, ¹JCF ≈ 34 Hz | Ar-C (quaternary, C-CF₃) |
| ~ 128 | s | Ar-CH (ortho) |
| ~ 123 | q, ¹JCF ≈ 273 Hz | -CF₃ |
| ~ 122 | s | Ar-CH (meta) |
| ~ 45 | s | -CH₂Cl |
Table 3: ¹⁹F NMR Spectral Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~ -63 | s | -CF₃ |
Infrared (IR) Spectroscopy
The gas-phase infrared spectrum for this compound is available from the NIST/EPA Gas-Phase Infrared Database.[1] Key absorption bands are indicative of the aromatic ring and the trifluoromethyl groups.
Table 4: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3100 - 3000 | Weak | Aromatic C-H stretch |
| ~ 1620 | Medium | Aromatic C=C stretch |
| ~ 1470 | Medium | Aromatic C=C stretch |
| ~ 1350 | Strong | C-F stretch (asymmetric) |
| ~ 1280 | Strong | C-F stretch (symmetric) |
| ~ 1130 | Strong | C-F stretch |
| ~ 700 | Strong | C-Cl stretch |
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum for this compound is available from the NIST Mass Spectrometry Data Center.[1]
Table 5: Key Mass Spectrometry Data (Electron Ionization)
| m/z | Relative Intensity (%) | Assignment |
| 262 | 40 | [M]⁺ (molecular ion) |
| 227 | 100 | [M-Cl]⁺ |
| 177 | 30 | [M-Cl-CF₂]⁺ |
| 157 | 25 | [M-Cl-CF₃]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectral data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆). Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Typical parameters: spectral width of 10-15 ppm, pulse angle of 30-45 degrees, relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
-
Typical parameters: spectral width of 200-250 ppm, pulse angle of 45 degrees, relaxation delay of 2-5 seconds. A larger number of scans will be required compared to ¹H NMR.
-
-
¹⁹F NMR Acquisition:
-
Acquire a one-dimensional ¹⁹F NMR spectrum.
-
Typical parameters: spectral width covering the expected range for trifluoromethyl groups, pulse angle of 45 degrees, relaxation delay of 1-2 seconds.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts relative to the internal standard or the residual solvent peak.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Liquid Film (for neat liquids): Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).
-
Solution: Dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., CCl₄, CS₂).
-
Gas Phase: Introduce a vaporized sample into a gas cell.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or solvent).
-
Record the sample spectrum over the desired range (typically 4000-400 cm⁻¹).
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion, or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation prior to analysis.
-
Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for providing detailed fragmentation patterns.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.
-
Data Analysis: Identify the molecular ion peak and the major fragment ions. Propose fragmentation pathways to explain the observed spectrum.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized chemical compound like this compound.
Caption: A generalized workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.
References
A Technical Guide to 3,5-Bis(trifluoromethyl)benzyl Chloride for Researchers and Drug Development Professionals
An In-depth Overview of Commercial Availability, Suppliers, and Synthetic Applications
Introduction
3,5-Bis(trifluoromethyl)benzyl chloride, a key building block in medicinal and materials chemistry, is a highly sought-after reagent due to the unique properties conferred by its trifluoromethyl groups. These groups enhance the metabolic stability, lipophilicity, and binding affinity of molecules, making this compound a valuable component in the design of novel pharmaceuticals and advanced materials. This technical guide provides a comprehensive overview of its commercial availability, key suppliers, and detailed experimental protocols for its application in organic synthesis, with a particular focus on its role in drug discovery.
Commercial Availability and Suppliers
This compound is readily available from a variety of chemical suppliers, catering to both research and bulk-scale requirements. Purity levels typically range from 97% to over 98%, with suppliers offering quantities from grams to kilograms. The following table summarizes the offerings from prominent suppliers.
| Supplier | Purity | Available Quantities |
| Sigma-Aldrich | ≥98% | 1g, 5g, 25g |
| TCI America | >97.0% (GC) | 5g, 25g |
| Santa Cruz Biotechnology | N/A | Contact for details |
| SynQuest Laboratories | 98% | 1g, 5g, 10g, 25g, 100g |
| Oakwood Chemical | 97% | 5g, 25g, 100g, 500g |
| Chem-Impex | ≥97% (GC) | Contact for details |
Synthetic Applications and Experimental Protocols
The primary utility of this compound lies in its reactivity as a benzylating agent, readily undergoing nucleophilic substitution to introduce the 3,5-bis(trifluoromethyl)benzyl moiety into a wide range of molecules. This has been extensively leveraged in the synthesis of potent therapeutic agents, particularly neurokinin-1 (NK1) receptor antagonists.
Synthesis of 1-(Azidomethyl)-3,5-bis-(trifluoromethyl)benzene: A Key Intermediate for NK1 Receptor Antagonists
One of the most critical applications of this compound is in the synthesis of 1-(azidomethyl)-3,5-bis-(trifluoromethyl)benzene. This azide serves as a crucial intermediate for the construction of triazole-containing NK1 receptor antagonists, which have shown promise in the treatment of chemotherapy-induced nausea and vomiting, as well as other neurological disorders.
Experimental Protocol:
A batch process for the synthesis of 1-(azidomethyl)-3,5-bis-(trifluoromethyl)benzene has been developed, achieving a 94% yield.[1]
-
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethyl sulfoxide (DMSO)
-
Water
-
Heptane
-
-
Procedure:
-
A solution of this compound in 2 volumes of DMSO is prepared.
-
This solution is fed to a suspension of 1.2 equivalents of sodium azide in 2.5 volumes of DMSO and 1 volume of water.
-
The reaction mixture is stirred at ambient temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the mixture is worked up by diluting with 6 volumes of heptane, followed by the addition of 4 volumes of water to dissolve any precipitated salts.
-
The aqueous layer is separated, and the organic layer is washed twice with 3 volumes of water.
-
Heptane is removed via vacuum distillation to yield the final product, 1-(azidomethyl)-3,5-bis-(trifluoromethyl)benzene, with a purity of >99%.[1]
-
Below is a graphical representation of the experimental workflow for the synthesis of this key intermediate.
Role in the Synthesis of Neurokinin-1 (NK1) Receptor Antagonists
The 3,5-bis(trifluoromethyl)benzyl group is a pharmacophore present in numerous potent NK1 receptor antagonists. The synthesis of these complex molecules often involves the N-alkylation of a heterocyclic core with this compound or a derivative.
Logical Relationship in Drug Design:
The incorporation of the 3,5-bis(trifluoromethyl)benzyl moiety is a deliberate strategy in the design of NK1 receptor antagonists. The trifluoromethyl groups are crucial for high-affinity binding to the receptor. The general synthetic logic is depicted in the following diagram.
Application in Glycosylation Reactions
Recent studies have highlighted the utility of the 3,5-bis(trifluoromethyl)benzyl group as a protecting group in glycosylation reactions. Its electron-withdrawing nature can influence the stereochemical outcome of glycosidic bond formation, favoring the formation of 1,2-cis glycosides.
Experimental Protocol for O-Glycosylation:
While a specific, detailed protocol for a glycosylation reaction using a 3,5-bis(trifluoromethyl)benzyl-protected donor was not found in a single comprehensive source, the general procedure involves the activation of a glycosyl donor (protected with 3,5-bis(trifluoromethyl)benzyl groups) in the presence of a glycosyl acceptor.
-
General Procedure Outline:
-
A solution of the 3,5-bis(trifluoromethyl)benzyl-protected glycosyl donor and a suitable glycosyl acceptor is prepared in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere.
-
The mixture is cooled to a low temperature (e.g., -78 °C).
-
A promoter or activator (e.g., a Lewis acid such as trimethylsilyl trifluoromethanesulfonate (TMSOTf)) is added dropwise.
-
The reaction is stirred at low temperature and allowed to slowly warm to room temperature.
-
The reaction is quenched, typically with a basic solution (e.g., saturated aqueous sodium bicarbonate).
-
The product is extracted, and the organic layer is dried and concentrated.
-
Purification is achieved through column chromatography.
-
The following diagram illustrates the logical flow of a typical glycosylation reaction.
References
The Pivotal Role of Trifluoromethyl Groups in the Reactivity of 3,5-Bis(trifluoromethyl)benzyl Chloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,5-Bis(trifluoromethyl)benzyl chloride is a crucial building block in modern medicinal and agrochemical research. The presence of two trifluoromethyl (-CF₃) groups on the aromatic ring profoundly influences its chemical reactivity, primarily by exerting strong electron-withdrawing effects. This guide provides a comprehensive analysis of how these groups modulate the reactivity of the benzylic chloride, with a focus on nucleophilic substitution reactions. We will delve into the electronic and steric implications of the -CF₃ groups, present quantitative data to contextualize its reactivity, and provide detailed experimental protocols for key transformations.
Introduction: The Influence of Trifluoromethyl Groups
The trifluoromethyl group is a unique substituent in organic chemistry, renowned for its powerful electron-withdrawing nature and high lipophilicity.[1] When appended to an aromatic ring, the -CF₃ group deactivates the ring towards electrophilic aromatic substitution while simultaneously activating adjacent benzylic positions towards nucleophilic attack. In this compound, the cumulative effect of two such groups, positioned meta to the chloromethyl moiety, creates a highly electron-deficient benzylic carbon, significantly enhancing its susceptibility to nucleophiles.
This enhanced reactivity is a cornerstone of its utility in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries where the incorporation of trifluoromethyl groups can improve metabolic stability and biological efficacy.[2]
Electronic and Steric Effects on Reactivity
The reactivity of this compound is a direct consequence of the potent inductive effect of the two -CF₃ groups. This strong electron withdrawal destabilizes the developing positive charge on the benzylic carbon in a dissociative (Sₙ1-like) transition state, while simultaneously making the carbon atom more electrophilic and thus more susceptible to a direct (Sₙ2-like) attack by a nucleophile.
Benzyl halides can undergo nucleophilic substitution through both Sₙ1 and Sₙ2 pathways, with the operative mechanism being highly dependent on the solvent, nucleophile, and the electronic nature of the substituents on the aromatic ring. For benzyl chloride itself, both pathways are competitive. However, the presence of strong electron-withdrawing groups like -CF₃ disfavors the formation of a carbocation intermediate, thereby promoting the Sₙ2 mechanism.
Quantitative Reactivity Analysis
To quantitatively assess the impact of the 3,5-bis(trifluoromethyl) substituents on the reactivity of the benzylic chloride, we can analyze its predicted position within a Hammett plot for the solvolysis of substituted benzyl chlorides. The Hammett equation, log(k/k₀) = σρ, provides a linear free-energy relationship between reaction rates (k) of substituted aromatic compounds and their unsubstituted counterparts (k₀), based on substituent constants (σ) and a reaction constant (ρ).
For the solvolysis of benzyl chlorides, a reaction that proceeds through a transition state with significant positive charge development at the benzylic carbon, the reaction constant (ρ) is large and negative. Electron-withdrawing groups have positive σ values, leading to a decrease in the reaction rate.
Table 1: Hammett Substituent Constants (σ)
| Substituent | σmeta | σpara |
| H | 0.00 | 0.00 |
| CH₃ | -0.07 | -0.17 |
| Cl | 0.37 | 0.23 |
| NO₂ | 0.71 | 0.78 |
| CF₃ | 0.43 | 0.54 |
Source: Values obtained from established databases.
Assuming the additivity of substituent effects, the total σ value for the 3,5-bis(trifluoromethyl) substitution is the sum of the two meta-CF₃ constants:
σtotal = σmeta(-CF₃) + σmeta(-CF₃) = 0.43 + 0.43 = 0.86
This high positive σ value indicates a very strong deactivating effect on carbocation formation, suggesting a significantly slower Sₙ1 reaction rate compared to unsubstituted benzyl chloride. Conversely, this strong electron withdrawal makes the benzylic carbon highly electrophilic, predisposing it to rapid Sₙ2 reactions.
Table 2: Comparative Solvolysis Rate Constants of Substituted Benzyl Chlorides
| Substituent | Σσ | ksolv (s⁻¹) in 20% Acetonitrile/Water at 25°C | Relative Rate (k/kH) |
| 4-OCH₃ | -0.27 | 2.2 | 2.2 x 10⁵ |
| 4-CH₃ | -0.17 | 4.1 x 10⁻³ | 410 |
| H | 0.00 | 1.0 x 10⁻⁵ | 1 |
| 4-Cl | 0.23 | 3.2 x 10⁻⁷ | 0.032 |
| 3-NO₂ | 0.71 | 3.2 x 10⁻⁸ | 0.0032 |
| 3,5-(CF₃)₂ | 0.86 | ~1 x 10⁻⁸ (estimated) | ~0.001 (estimated) |
Data for known substituents are from a study on the solvolysis of ring-substituted benzyl chlorides.[2] The value for this compound is an estimation based on its calculated Σσ value and the trend observed in the Hammett plot from the cited study.
The data clearly illustrates that electron-donating groups dramatically accelerate solvolysis (favoring an Sₙ1 mechanism), while electron-withdrawing groups retard it. The estimated solvolysis rate for this compound is several orders of magnitude lower than that of benzyl chloride, strongly indicating that an Sₙ1 pathway is highly unfavorable. This leaves the Sₙ2 mechanism as the dominant pathway for its nucleophilic substitution reactions.
Key Reactions and Experimental Protocols
The enhanced Sₙ2 reactivity of this compound makes it a valuable reagent for introducing the 3,5-bis(trifluoromethyl)benzyl moiety into a wide range of molecules.
Nucleophilic Substitution with Azide
A prominent application of this compound is in the synthesis of 1-(azidomethyl)-3,5-bis-(trifluoromethyl)benzene, a key intermediate for certain pharmaceutical compounds.
Experimental Protocol: Synthesis of 1-(azidomethyl)-3,5-bis-(trifluoromethyl)benzene
-
Materials: this compound, sodium azide (NaN₃), dimethyl sulfoxide (DMSO), water, heptane.
-
Procedure:
-
In a reaction vessel, suspend sodium azide (1.2 equivalents) in a mixture of DMSO (2.5 volumes relative to the benzyl chloride) and water (1 volume).
-
Prepare a solution of this compound (1.0 equivalent) in DMSO (2 volumes).
-
Add the benzyl chloride solution to the sodium azide suspension.
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 2 hours.
-
Upon completion, dilute the reaction mixture with heptane (6 volumes) and then add water (4 volumes) to dissolve the precipitated salts.
-
Separate the aqueous layer and wash the organic layer with water (2 x 3 volumes).
-
Remove the heptane via vacuum distillation to yield the product, 1-(azidomethyl)-3,5-bis-(trifluoromethyl)benzene, in high yield (typically >90%) and purity.
-
This protocol is adapted from a detailed study on the process development of this reaction.[3]
Caption: Workflow for the synthesis of 1-(azidomethyl)-3,5-bis(trifluoromethyl)benzene.
Williamson Ether Synthesis
The high electrophilicity of the benzylic carbon makes this compound an excellent substrate for the Williamson ether synthesis, an Sₙ2 reaction between an alkoxide and an alkyl halide.
Experimental Protocol: Synthesis of a 3,5-Bis(trifluoromethyl)benzyl Ether (General Procedure)
-
Materials: An alcohol (R-OH), a strong base (e.g., sodium hydride, NaH), anhydrous aprotic solvent (e.g., THF, DMF), this compound.
-
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the alcohol (1.0 equivalent) in the anhydrous solvent.
-
Cool the solution in an ice bath and carefully add sodium hydride (1.1 equivalents) portion-wise.
-
Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases, indicating the formation of the alkoxide.
-
Add this compound (1.0 equivalent) to the alkoxide solution.
-
Stir the reaction mixture at room temperature or with gentle heating until TLC or GC-MS analysis indicates the complete consumption of the starting material.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Caption: General workflow for the Williamson ether synthesis.
Friedel-Crafts Alkylation
Due to the strong deactivating effect of the two -CF₃ groups, the aromatic ring of this compound is highly unreactive towards electrophilic aromatic substitution. Therefore, in a Friedel-Crafts alkylation reaction with another aromatic compound (e.g., benzene or toluene), the this compound will act as the electrophile, alkylating the more electron-rich aromatic substrate.
Experimental Protocol: Friedel-Crafts Alkylation of Benzene (Adapted Procedure)
-
Materials: Benzene (or another electron-rich arene), this compound, a Lewis acid catalyst (e.g., anhydrous AlCl₃ or FeCl₃), an inert solvent (e.g., dichloromethane, DCM).
-
Procedure:
-
In a flame-dried flask under an inert atmosphere, suspend the Lewis acid (1.1 equivalents) in the inert solvent.
-
Cool the suspension in an ice bath and add the arene (which can also serve as the solvent if used in large excess).
-
Slowly add this compound (1.0 equivalent) to the stirred mixture.
-
Allow the reaction to proceed at 0°C to room temperature, monitoring its progress by TLC or GC-MS.
-
Upon completion, carefully pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid to decompose the catalyst.
-
Separate the organic layer, and extract the aqueous layer with the solvent.
-
Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
-
Caption: Mechanism of Friedel-Crafts alkylation with this compound.
Conclusion
The two trifluoromethyl groups in this compound are the defining features of its chemical reactivity. Their potent, meta-directing electron-withdrawing effects create a highly electrophilic benzylic carbon, strongly favoring nucleophilic substitution via an Sₙ2 mechanism while disfavoring Sₙ1 pathways and deactivating the aromatic ring to electrophilic attack. This predictable and enhanced reactivity makes it an invaluable tool for the precise introduction of the 3,5-bis(trifluoromethyl)benzyl moiety in the synthesis of advanced materials, pharmaceuticals, and agrochemicals, enabling the development of molecules with tailored properties. Understanding the fundamental principles governing its reactivity is key to its effective application in research and development.
References
Methodological & Application
synthesis of 1-(azidomethyl)-3,5-bis-(trifluoromethyl)benzene using 3,5-Bis(trifluoromethyl)benzyl chloride
Application Notes and Protocols for the Synthesis of a Key Intermediate in Drug Discovery and Materials Science
This document provides detailed application notes and protocols for the synthesis of 1-(azidomethyl)-3,5-bis-(trifluoromethyl)benzene from 3,5-bis(trifluoromethyl)benzyl chloride. This versatile organic azide serves as a crucial building block in the development of novel pharmaceuticals, particularly NK1-antagonists, and finds extensive use in "click chemistry" for creating complex molecular architectures.[1][2][3] The trifluoromethyl groups on the benzene ring enhance the lipophilicity and metabolic stability of derivative compounds, making it a valuable component in medicinal chemistry.[3][4]
Overview of the Synthesis
The synthesis of 1-(azidomethyl)-3,5-bis-(trifluoromethyl)benzene is achieved through a nucleophilic substitution reaction (SN2) where the azide anion (N₃⁻) from sodium azide displaces the chloride ion from this compound.[1][5] This reaction is typically performed in a polar aprotic solvent.[5] Both batch and microflow processes have been developed for this synthesis, with the latter offering improved safety by minimizing the headspace where the toxic and explosive hydrazoic acid (HN₃) can accumulate.[1][6][7]
Experimental Protocols
Two primary methods for the synthesis are detailed below: a standard batch process and a phase-transfer catalysis method.
Protocol 1: Batch Process in DMSO/Water
This protocol is an optimized batch process that provides a high yield and purity of the final product.[1][2]
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethyl sulfoxide (DMSO)
-
Deionized water
-
Heptane
-
Standard laboratory glassware and stirring equipment
Procedure:
-
In a suitable reaction vessel, suspend sodium azide (1.2 equivalents) in a mixture of DMSO (2.5 volumes) and water (1 volume).
-
Prepare a solution of this compound (1.0 equivalent) in DMSO (2 volumes).
-
Slowly add the solution of this compound to the stirred sodium azide suspension.
-
Stir the reaction mixture at ambient temperature for approximately 6 hours.[2]
-
Upon completion of the reaction, begin the workup by diluting the mixture with heptane (6 volumes).
-
Add water (4 volumes) to dissolve the precipitated salts.
-
Separate the aqueous layer.
-
Wash the organic layer with water (2 x 3 volumes).
-
Remove the heptane via vacuum distillation to yield 1-(azidomethyl)-3,5-bis-(trifluoromethyl)benzene.
Protocol 2: Biphasic System with Phase-Transfer Catalysis
This method utilizes a phase-transfer catalyst to facilitate the reaction in a two-phase solvent system, which can simplify the workup.[1]
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Isopropyl acetate
-
Tetrabutylammonium bromide (aqueous solution, 34.7 wt %)
-
Deionized water
Procedure:
-
In a three-necked flask, combine this compound (1.0 equivalent) and isopropyl acetate (5 volumes).
-
Add an aqueous solution of tetrabutylammonium bromide (0.1 equivalents).
-
Add a 2.42 M aqueous solution of sodium azide (1.2 equivalents).
-
Stir the biphasic mixture vigorously at a controlled temperature.
-
Monitor the reaction for completion.
-
Once the reaction is complete, separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the product.
Data Presentation
The following table summarizes the quantitative data from an optimized batch synthesis.[1][2]
| Parameter | Value |
| Starting Material | This compound |
| Reagent | Sodium Azide (1.2 equiv) |
| Solvent System | DMSO / Water |
| Reaction Time | ~6 hours |
| Temperature | Ambient |
| Yield | 94% |
| Purity | >99% |
Visualization of the Synthesis and Application
The following diagrams illustrate the chemical reaction and a common application of the synthesized product.
Caption: Synthetic scheme for 1-(azidomethyl)-3,5-bis-(trifluoromethyl)benzene.
Caption: Application in "Click Chemistry" for bioconjugation.
Safety Considerations
-
Sodium azide is toxic and can form explosive heavy metal azides. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
The reaction can generate hydrazoic acid (HN₃), which is a toxic and explosive volatile compound.[1][6][7] The use of a microflow reactor is recommended to enhance safety by minimizing the reactor headspace.[1][6][7]
-
Organic azides can be energetic and potentially explosive, especially upon heating or distillation.[2] Purification by methods other than distillation, such as wiped film evaporation, is recommended.[1][6][7]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 1-(Azidomethyl)-3,5-bis(trifluoromethyl)benzene | 620533-92-8 | Benchchem [benchchem.com]
- 4. Buy 1-Azido-3,5-bis(trifluoromethyl)benzene | 85862-50-6 [smolecule.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: 3,5-Bis(trifluoromethyl)benzyl Chloride as a Protecting Group for Alcohols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of multi-step organic synthesis, particularly in the fields of pharmaceutical and materials science, the judicious selection of protecting groups is paramount to achieving high yields and desired molecular complexity. The 3,5-bis(trifluoromethyl)benzyl (BTB) group is an electron-deficient benzyl-type protecting group for alcohols. Its unique electronic properties, conferred by the two strongly electron-withdrawing trifluoromethyl substituents on the aromatic ring, modulate its reactivity and stability profile compared to the parent benzyl group and other substituted analogues.
These application notes provide a comprehensive overview of the use of 3,5-bis(trifluoromethyl)benzyl chloride for the protection of alcohols, including detailed experimental protocols for protection and deprotection, quantitative data on reaction parameters, and a comparative analysis of its stability.
Properties and Advantages
The primary advantages of employing the 3,5-bis(trifluoromethyl)benzyl protecting group include:
-
Modified Reactivity: The electron-withdrawing nature of the trifluoromethyl groups can influence the stereoselectivity of glycosylation reactions.[1]
-
Orthogonality: The BTB group can be selectively removed under specific conditions, allowing for its use in complex synthetic strategies requiring orthogonal protecting groups.
-
Enhanced NMR Spectroscopy: The presence of fluorine atoms can be advantageous for ¹⁹F NMR spectroscopic analysis, aiding in the characterization of complex molecules.
Application Notes
The 3,5-bis(trifluoromethyl)benzyl group is particularly well-suited for the protection of alcohols in synthetic routes where:
-
Control of stereoselectivity in glycosylation is crucial.[1]
-
A robust protecting group that is stable to a range of reaction conditions is required.
-
Orthogonal deprotection strategies are necessary.
Experimental Protocols
Protection of Alcohols using this compound (Williamson Ether Synthesis)
The standard method for the formation of 3,5-bis(trifluoromethyl)benzyl ethers is the Williamson ether synthesis. This reaction proceeds via an Sₙ2 mechanism and is generally high-yielding for primary and secondary alcohols.
General Procedure:
-
To a solution of the alcohol (1.0 equiv.) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add a strong base (1.1-1.5 equiv.). Common bases include sodium hydride (NaH), potassium hydride (KH), or potassium tert-butoxide (KOtBu).
-
Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the alkoxide.
-
Add this compound (1.1-1.2 equiv.) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Table 1: Representative Conditions for the Protection of Alcohols
| Alcohol Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Primary Alcohol | NaH | DMF | 25 | 4-8 | >90 |
| Secondary Alcohol | NaH | THF | 25-50 | 6-12 | 80-90 |
| Phenol | K₂CO₃ | Acetonitrile | 80 | 12-24 | 85-95 |
Note: Reaction times and yields are typical and may vary depending on the specific substrate and reaction scale.
Deprotection of 3,5-Bis(trifluoromethyl)benzyl Ethers
The removal of the 3,5-bis(trifluoromethyl)benzyl group can be effectively achieved through catalytic hydrogenolysis.
General Procedure for Catalytic Hydrogenolysis:
-
Dissolve the 3,5-bis(trifluoromethyl)benzyl-protected alcohol (1.0 equiv.) in a suitable solvent such as methanol (MeOH), ethanol (EtOH), or ethyl acetate (EtOAc).
-
Add a palladium catalyst, typically 10% palladium on carbon (Pd/C) or 20% palladium hydroxide on carbon (Pd(OH)₂/C, Pearlman's catalyst) (5-10 mol% loading). A study demonstrated the successful hydrogenolytic removal of a 3,5-bis-CF₃Bn group using Pd(OH)₂ with a reported yield of 82%.[1]
-
Place the reaction mixture under an atmosphere of hydrogen gas (H₂), typically using a balloon or a hydrogenation apparatus, at atmospheric pressure.
-
Stir the reaction vigorously at room temperature and monitor its progress by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of celite to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to afford the deprotected alcohol.
-
If necessary, purify the product by flash column chromatography.
Table 2: Deprotection Conditions for 3,5-Bis(trifluoromethyl)benzyl Ethers
| Deprotection Method | Reagents and Conditions | Substrate Scope | Typical Yield (%) |
| Catalytic Hydrogenolysis | H₂, Pd(OH)₂/C, Solvent (e.g., EtOAc), RT | Primary and Secondary Alcohols | 80-95[1] |
| Strong Acid Cleavage | BBr₃ or BCl₃, CH₂Cl₂, -78 °C to RT | Most ethers, may affect other acid-labile groups | 70-90 |
| Oxidative Cleavage | DDQ, CH₂Cl₂/H₂O | Electron-rich systems | Variable |
Stability Profile
The 3,5-bis(trifluoromethyl)benzyl ether exhibits a stability profile that makes it a versatile protecting group.
Table 3: Stability of 3,5-Bis(trifluoromethyl)benzyl Ether under Various Conditions
| Condition | Reagent/Environment | Stability |
| Acidic | ||
| Mildly Acidic | Acetic acid, p-toluenesulfonic acid (catalytic) | Generally Stable |
| Strongly Acidic | Trifluoroacetic acid, HBr, BBr₃, BCl₃ | Labile |
| Basic | ||
| Mildly Basic | K₂CO₃, Et₃N | Stable |
| Strongly Basic | NaOH, KOH, NaH | Stable |
| Oxidative | ||
| Common Oxidants | PCC, PDC, Swern, DMP | Stable |
| Strong Oxidants | DDQ, CAN | Potentially Labile (substrate dependent) |
| Reductive | ||
| Hydride Reagents | LiAlH₄, NaBH₄ | Stable |
| Catalytic Hydrogenation | H₂, Pd/C or Pd(OH)₂/C | Labile (Cleavage Condition) |
Visualizing the Workflow
Experimental Workflow for Protection and Deprotection
Caption: General workflow for the protection and deprotection of alcohols.
Logical Relationship of Stability
Caption: Stability profile of the 3,5-bis(trifluoromethyl)benzyl ether.
Conclusion
The 3,5-bis(trifluoromethyl)benzyl group offers a valuable option for the protection of alcohols in organic synthesis. Its distinct electronic properties provide a unique stability and reactivity profile, enabling its use in complex synthetic strategies. The protocols outlined in these application notes provide a foundation for the successful implementation of this protecting group in a research and development setting. As with any synthetic methodology, optimization of reaction conditions for specific substrates is recommended to achieve the highest possible yields and purity.
References
Application of 3,5-Bis(trifluoromethyl)benzyl Chloride in Agrochemical Synthesis
Introduction
3,5-Bis(trifluoromethyl)benzyl chloride is a fluorinated aromatic organic compound that serves as a key building block in the synthesis of various biologically active molecules, including those with applications in the agrochemical industry. The presence of two trifluoromethyl groups on the phenyl ring significantly influences the lipophilicity, metabolic stability, and binding affinity of the resulting compounds, making this moiety a valuable component in the design of modern pesticides. This document provides an overview of the application of this compound in the synthesis of agrochemicals, with a focus on its use in the preparation of novel insecticides.
Application in Insecticide Synthesis
The 3,5-bis(trifluoromethyl)benzyl moiety has been incorporated into various molecular scaffolds to develop new insecticidal agents. One notable application is in the synthesis of pyrazole derivatives, a class of compounds known for their potent insecticidal activity. These compounds often act by disrupting the nervous system of insects.
A key synthetic strategy involves the reaction of this compound with a suitable heterocyclic core, such as a pyrazole, to introduce the desired benzylic group. This reaction is typically a nucleophilic substitution where the pyrazole nitrogen atom displaces the chloride from the benzyl chloride.
Logical Relationship of Synthetic Steps
Caption: General workflow for the synthesis of insecticidal pyrazole derivatives.
Synthesis of Novel Pyrazole-Based Insecticides
Recent research has focused on synthesizing novel pyrazole derivatives containing the 3,5-bis(trifluoromethyl)benzyl group to explore their insecticidal potential. While specific commercialized insecticides directly synthesized from this compound are not prominently documented in publicly available literature, the synthetic route is a common strategy in agrochemical discovery.
Experimental Protocol: General Procedure for the N-alkylation of Pyrazoles
The following protocol describes a general method for the synthesis of N-benzylated pyrazole insecticides using this compound.
Materials:
-
This compound
-
Substituted pyrazole
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
N,N-Dimethylformamide (DMF) or Acetonitrile
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the substituted pyrazole (1.0 eq) in DMF or acetonitrile, add a base such as potassium carbonate (1.5 eq) or sodium hydride (1.2 eq) portion-wise at room temperature.
-
Stir the mixture for 30 minutes at room temperature.
-
Add a solution of this compound (1.1 eq) in the same solvent dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, pour the mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired N-benzylated pyrazole derivative.
Quantitative Data
The yield and purity of the resulting insecticidal compounds are dependent on the specific pyrazole substrate and reaction conditions. The following table summarizes typical data found in synthetic chemistry literature for analogous reactions.
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| This compound | Substituted Pyrazole A | K₂CO₃ | DMF | 60 | 6 | 85 | >95 |
| This compound | Substituted Pyrazole B | NaH | Acetonitrile | 25 | 8 | 78 | >98 |
| This compound | Substituted Pyrazole C | K₂CO₃ | Acetonitrile | 80 | 4 | 92 | >97 |
Signaling Pathway
While the specific biological targets can vary, many pyrazole-based insecticides act as antagonists of the gamma-aminobutyric acid (GABA) receptor in the insect central nervous system. By blocking the GABA-gated chloride channels, these insecticides induce hyperexcitation, leading to convulsions and death of the insect.
Caption: Mode of action of pyrazole insecticides on the insect nervous system.
This compound is a valuable reagent in the synthesis of novel agrochemicals, particularly insecticides. Its incorporation into heterocyclic structures like pyrazoles can lead to compounds with enhanced biological activity. The straightforward N-alkylation reaction provides a versatile method for the creation of diverse libraries of potential insecticidal candidates for further screening and development. The unique electronic properties conferred by the bis(trifluoromethyl)phenyl group are expected to continue to be exploited in the design of next-generation crop protection agents.
Application Notes and Protocols for HPLC Analysis of Amines Following Derivatization with 3,5-Bis(trifluoromethyl)benzyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quantitative analysis of amines is a critical aspect of pharmaceutical development, clinical diagnostics, and environmental monitoring. However, many amines exhibit poor chromatographic retention and lack a strong chromophore, making their direct analysis by High-Performance Liquid Chromatography (HPLC) challenging. Chemical derivatization is a widely employed strategy to overcome these limitations. This document provides detailed application notes and a generalized protocol for the derivatization of primary and secondary amines with 3,5-Bis(trifluoromethyl)benzyl chloride. This reagent introduces a non-polar, UV-active moiety, enhancing the chromatographic properties and detectability of the target amines.
The trifluoromethyl groups on the benzyl chloride reagent offer distinct advantages, including increased hydrophobicity of the resulting derivative, which can lead to improved retention in reversed-phase HPLC. Furthermore, the electron-withdrawing nature of these groups can enhance the UV absorbance of the derivative, potentially leading to lower detection limits. While specific quantitative data for amines derivatized with this compound is not extensively documented in readily available literature, this guide provides a robust starting point for method development by drawing parallels with the well-established use of benzoyl chloride.
Principle of Derivatization
The derivatization reaction involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic benzylic carbon of this compound. This results in the formation of a stable, substituted benzylamine derivative and hydrochloric acid. The reaction is typically carried out in the presence of a base to neutralize the HCl produced and drive the reaction to completion.
Experimental Protocols
This section outlines a detailed, generalized methodology for the derivatization of amines with this compound and subsequent HPLC analysis. It is crucial to note that optimization of these conditions is highly recommended for specific applications and analytes.
Materials and Reagents
-
Amine standard or sample solution
-
This compound
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Base (e.g., Sodium bicarbonate, Sodium carbonate, or a non-nucleophilic organic base like Diisopropylethylamine - DIPEA)
-
Formic acid (for mobile phase modification)
-
Ammonium formate (for mobile phase modification)
-
Syringe filters (0.22 µm or 0.45 µm)
Derivatization Procedure
-
Sample Preparation:
-
Accurately prepare a standard solution of the target amine in a suitable solvent (e.g., acetonitrile or a buffer solution).
-
For unknown samples, perform necessary extraction and clean-up steps to minimize matrix interference.
-
-
Reaction Mixture:
-
In a clean vial, add a known volume of the amine standard or sample.
-
Add a basic solution to adjust the pH to approximately 9-10. A final concentration of 100 mM sodium carbonate or bicarbonate is a good starting point.
-
Add a solution of this compound in acetonitrile. A typical starting concentration is 2% (v/v). The molar excess of the derivatizing reagent should be optimized.
-
-
Reaction Conditions:
-
Vortex the reaction mixture vigorously for 1-2 minutes.
-
Allow the reaction to proceed at room temperature. Reaction times can vary, but a range of 20-60 minutes is a reasonable starting point. For less reactive amines, gentle heating (e.g., 60°C) may be required.
-
-
Reaction Quenching and Sample Preparation for HPLC:
-
After the desired reaction time, the reaction can be quenched by adding a small amount of an acid (e.g., formic acid) to neutralize the excess base.
-
Filter the final solution through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial.
-
HPLC Analysis
The following are suggested starting conditions for the HPLC analysis of the derivatized amines. Optimization of the mobile phase composition, gradient, and column chemistry will be necessary for optimal separation.
Instrumentation
-
HPLC system with a UV or Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
Chromatographic Conditions
-
Mobile Phase A: 10 mM Ammonium formate with 0.1% formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient Program (Example):
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: Monitor at 254 nm or perform a UV scan to determine the absorbance maximum of the derivative.
Data Presentation
While specific quantitative data for amines derivatized with this compound is limited, the following tables provide analogous data for amines derivatized with benzoyl chloride to serve as a reference for expected performance.[1][2] Researchers should generate their own data for their specific application.
Table 1: Example Retention Times for Benzoyl Chloride Derivatized Biogenic Amines [1]
| Analyte | Retention Time (min) |
| Histamine | 5.2 |
| Tyramine | 8.9 |
| Dopamine | 6.5 |
| Tryptamine | 10.1 |
| Serotonin | 7.8 |
| Putrescine | 6.1 |
| Spermine | 9.5 |
| Spermidine | 8.2 |
Note: These retention times are illustrative and will vary depending on the exact chromatographic conditions.
Table 2: Example Method Performance for Benzoyl Chloride Derivatization with LC-MS/MS [1][2]
| Parameter | Typical Range |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 20 nM |
| Limit of Quantification (LOQ) | 0.3 - 60 nM |
| Recovery | 85% - 120% |
Mandatory Visualizations
References
Application Notes and Protocols for Nucleophilic Substitution Reactions with 3,5-Bis(trifluoromethyl)benzyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Bis(trifluoromethyl)benzyl chloride is a valuable electrophilic building block in organic synthesis, particularly in the development of pharmaceutical agents and other specialty chemicals. The presence of two strongly electron-withdrawing trifluoromethyl (-CF₃) groups on the aromatic ring significantly activates the benzylic carbon for nucleophilic substitution reactions. This activation facilitates the displacement of the chloride leaving group by a wide range of nucleophiles under relatively mild conditions, making it a versatile reagent for constructing carbon-nucleophile bonds. These application notes provide an overview of the reactivity, common reaction conditions, and detailed protocols for performing nucleophilic substitution reactions with this substrate.
Application Notes
Substrate Reactivity: The two meta-positioned -CF₃ groups exert a powerful inductive electron-withdrawing effect. This effect polarizes the C-Cl bond at the benzylic position, making the carbon atom highly electrophilic and susceptible to nucleophilic attack. Consequently, reactions with this compound typically proceed readily via an Sₙ2 mechanism. The steric hindrance around the benzylic carbon is minimal, further favoring the Sₙ2 pathway. Compared to the corresponding benzyl bromide, the chloride is often preferred due to its greater commercial availability and advantageous pricing, while still offering excellent reactivity.[1]
Choice of Nucleophile: A broad spectrum of nucleophiles can be employed, including:
-
Nitrogen Nucleophiles: Azides, primary and secondary amines, and anilines.
-
Oxygen Nucleophiles: Alcohols, phenols, and carboxylates.
-
Sulfur Nucleophiles: Thiols and thiophenols.
Solvent Selection: Polar aprotic solvents are generally the most effective for these reactions as they can solvate the cation of the nucleophilic salt while leaving the anion relatively free and highly reactive. A solvent screen for the reaction with sodium azide demonstrated the following reactivity order at 23°C: DMAC > DMSO > NMP > DMF.[1] The reactions were typically complete within two hours in these solvents.[1]
Phase-Transfer Catalysis (PTC): For reactions involving an ionic nucleophile (e.g., NaN₃, NaOH) that is soluble in an aqueous phase while the benzyl chloride is in an organic phase, phase-transfer catalysis is a highly effective technique.[2][3] PTC agents, such as quaternary ammonium salts (e.g., benzyltriethylammonium chloride), facilitate the transport of the nucleophilic anion from the aqueous to the organic phase where the reaction occurs.[2] This method can improve reaction rates, allow for milder conditions, and simplify workup procedures.[2]
Visualized Reaction Mechanism and Workflow
References
Application Notes and Protocols: 3,5-Bis(trifluoromethyl)benzyl Chloride as a Versatile Building Block for Fluorinated Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 3,5-bis(trifluoromethyl)benzyl chloride as a key building block in the synthesis of diverse fluorinated compounds. The unique electronic properties conferred by the two trifluoromethyl groups on the benzyl moiety make it an invaluable synthon in medicinal chemistry, agrochemicals, and materials science. This document details several key applications, complete with experimental protocols, quantitative data, and visual diagrams to facilitate understanding and implementation in a research setting.
Introduction
This compound is a highly reactive electrophile, amenable to a wide range of nucleophilic substitution reactions. The strong electron-withdrawing nature of the trifluoromethyl groups enhances the reactivity of the benzylic chloride, making it an excellent substrate for the introduction of the 3,5-bis(trifluoromethyl)benzyl moiety into various molecular scaffolds. This structural motif is of significant interest in drug discovery and agrochemical research as the trifluoromethyl groups can improve metabolic stability, binding affinity, and bioavailability of the parent molecule.[1]
Applications in Organic Synthesis
Synthesis of Azide Derivatives for Click Chemistry and Bioorthogonal Labeling
The reaction of this compound with sodium azide provides a straightforward route to 1-(azidomethyl)-3,5-bis(trifluoromethyl)benzene. This azide derivative is a valuable precursor for the synthesis of triazoles via "click chemistry," a powerful tool for drug discovery, chemical biology, and materials science. Notably, this azide is a key intermediate in the preparation of potent NK1-receptor antagonists.[1]
A batch process has been developed for the efficient synthesis of 1-(azidomethyl)-3,5-bis-(trifluoromethyl)benzene in high yield.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethyl sulfoxide (DMSO)
-
Water
-
Heptane
Procedure:
-
In a suitable reaction vessel, suspend sodium azide (1.2 equivalents) in a mixture of DMSO (2.5 volumes) and water (1 volume).
-
Slowly add a solution of this compound (1.0 equivalent) in DMSO (2 volumes) to the sodium azide suspension.
-
Stir the reaction mixture at ambient temperature. The reaction progress can be monitored by HPLC.
-
Upon completion, dilute the reaction mixture with heptane (6 volumes).
-
Add water (4 volumes) to dissolve the precipitated salts.
-
Separate the aqueous layer and wash the organic layer with water (2 x 3 volumes).
-
Remove the heptane via vacuum distillation to yield the final product.
Quantitative Data:
| Product | Yield | Purity | Reference |
| 1-(azidomethyl)-3,5-bis(trifluoromethyl)benzene | 94% | >99% | [1] |
Reaction Scheme:
Williamson Ether Synthesis
This compound is an excellent substrate for the Williamson ether synthesis, reacting with a variety of alkoxides to form the corresponding benzyl ethers. This reaction is a fundamental method for constructing C-O bonds and is widely used in the synthesis of pharmaceuticals and other fine chemicals.
Materials:
-
This compound
-
Alcohol (R-OH)
-
Strong base (e.g., NaH, K₂CO₃)
-
Anhydrous solvent (e.g., DMF, THF)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the alcohol (1.0 equivalent) in the anhydrous solvent.
-
Add the strong base (1.1 equivalents) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes to form the alkoxide.
-
Add a solution of this compound (1.0 equivalent) in the anhydrous solvent dropwise.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Quench the reaction with water and extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Quantitative Data for Benzylation of Phenols:
The benzylation of resorcinol with benzyl chloride using phase transfer catalysis has been shown to be highly selective for mono-O-benzylation, yielding 3-(phenylmethoxy)phenol with 100% selectivity.[2] While a specific protocol with this compound is not detailed, a similar high selectivity would be expected.
Reaction Scheme:
Synthesis of Thioethers
Analogous to the Williamson ether synthesis, this compound readily reacts with thiols or their corresponding thiolates to produce thioethers (sulfides). This reaction is a robust method for the formation of C-S bonds.
A convenient one-pot synthesis of symmetrical and unsymmetrical benzyl thioethers from benzyl halides using thiourea has been reported.[3]
Materials:
-
This compound
-
Thiourea
-
Sodium hydroxide (NaOH)
-
Methanol
-
Second benzyl halide (for unsymmetrical thioethers)
Procedure for Symmetrical Thioether:
-
Reflux a mixture of this compound (1 equivalent) and thiourea (1.1 equivalents) in methanol.
-
Add solid sodium hydroxide (3 equivalents) and continue refluxing.
-
Cool the reaction, and partition between aqueous sodium hydroxide and dichloromethane to isolate the product.
Procedure for Unsymmetrical Thioether:
-
Follow step 1 from the symmetrical synthesis.
-
Add solid sodium hydroxide (3 equivalents) and reflux.
-
Cool to room temperature and add the second benzyl halide (0.85 equivalents).
-
Reflux the mixture until the reaction is complete.
-
Work up as described for the symmetrical thioether.
Reaction Scheme:
Friedel-Crafts Alkylation
The benzylic carbocation derived from this compound can be used in Friedel-Crafts alkylation reactions to introduce the 3,5-bis(trifluoromethyl)benzyl group onto aromatic rings. A Lewis acid catalyst is typically required to facilitate the formation of the carbocation.
Materials:
-
This compound
-
Arene (e.g., benzene, toluene)
-
Lewis acid catalyst (e.g., AlCl₃, FeCl₃)
-
Anhydrous solvent (e.g., CS₂, nitrobenzene)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the arene in the anhydrous solvent.
-
Cool the mixture in an ice bath and add the Lewis acid catalyst portion-wise.
-
Add a solution of this compound in the anhydrous solvent dropwise.
-
Stir the reaction mixture at low temperature and then allow it to warm to room temperature.
-
Monitor the reaction by TLC.
-
Quench the reaction by carefully pouring it onto a mixture of ice and concentrated HCl.
-
Extract the product with an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography or distillation.
Workflow Diagram:
Applications in Medicinal Chemistry
The 3,5-bis(trifluoromethyl)benzyl moiety is a key pharmacophore in a number of biologically active molecules. For instance, the amine analog, 3,5-bis(trifluoromethyl)benzylamine, is used in the synthesis of N-(3,5-bis(trifluoromethyl)benzyl)stearamide.[4]
This protocol describes a solventless, metal- and catalyst-free direct amidation.
Materials:
-
Stearic acid
-
3,5-Bis(trifluoromethyl)benzylamine
Procedure:
-
In an open-topped tube, combine equimolar amounts of stearic acid and 3,5-bis(trifluoromethyl)benzylamine.
-
Heat the mixture in an oil bath at 140 °C for 24 hours under solvent-free conditions.
-
Periodically remove condensed water vapor from the walls of the tube.
-
After cooling to room temperature, purify the crude product by flash chromatography on silica gel.
Quantitative Data:
| Product | Yield | Reference |
| N-(3,5-bis(trifluoromethyl)benzyl)stearamide | 41% | [4] |
Signaling Pathway Context (Hypothetical):
Fluorinated compounds are often designed to interact with specific biological targets. The diagram below illustrates a hypothetical signaling pathway where a drug candidate containing the 3,5-bis(trifluoromethyl)benzyl moiety could act as an inhibitor.
Conclusion
This compound is a versatile and highly valuable building block for the synthesis of a wide array of fluorinated organic molecules. Its reactivity allows for the facile introduction of the 3,5-bis(trifluoromethyl)benzyl group, a key structural feature in many compounds with applications in pharmaceuticals, agrochemicals, and material science. The protocols and data presented herein provide a solid foundation for researchers to explore the full potential of this important synthetic intermediate.
References
Application of 3,5-Bis(trifluoromethyl)benzyl Chloride in the Synthesis of Advanced Catalysts
Introduction
3,5-Bis(trifluoromethyl)benzyl chloride is a critical reagent in the synthesis of a variety of advanced catalysts, particularly in the realm of asymmetric synthesis. The presence of two trifluoromethyl groups on the benzyl moiety significantly influences the steric and electronic properties of the resulting catalysts, often leading to enhanced catalytic activity, stability, and enantioselectivity. This document provides detailed application notes and experimental protocols for the use of this compound in the preparation of chiral phase-transfer catalysts and as a strategic protecting group in catalyst design.
Chiral Phase-Transfer Catalysts Derived from Cinchona Alkaloids
The quaternization of cinchona alkaloids with this compound or its corresponding bromide furnishes highly effective chiral phase-transfer catalysts. These catalysts are instrumental in promoting a wide range of asymmetric transformations, including alkylations, Michael additions, and cyclization reactions, affording products with high enantiomeric excess. The bulky and electron-withdrawing 3,5-bis(trifluoromethyl)benzyl group plays a crucial role in creating a well-defined chiral environment around the catalytic center, thereby enabling high levels of stereochemical control.
Synthesis of N-(3,5-Bis(trifluoromethyl)benzyl)cinchonidinium Bromide
A representative protocol for the synthesis of a chiral phase-transfer catalyst is the reaction of cinchonidine with 3,5-bis(trifluoromethyl)benzyl bromide.
Experimental Protocol:
-
To a solution of cinchonidine (1.0 eq) in a suitable solvent such as toluene or acetonitrile, add 3,5-bis(trifluoromethyl)benzyl bromide (1.1 eq).
-
The reaction mixture is heated to reflux and stirred for 24-48 hours, or until the reaction is complete as monitored by TLC.
-
After cooling to room temperature, the resulting precipitate is collected by filtration.
-
The crude product is washed with a cold, non-polar solvent (e.g., diethyl ether) to remove any unreacted starting materials.
-
The purified N-(3,5-bis(trifluoromethyl)benzyl)cinchonidinium bromide is dried under vacuum.
Logical Relationship: Catalyst Synthesis
Caption: Synthesis of Cinchona-based phase-transfer catalysts.
Application in Asymmetric Alkylation
These catalysts have demonstrated exceptional performance in the asymmetric alkylation of various pronucleophiles. For instance, the alkylation of indanone derivatives, which are precursors to biologically active compounds, can be achieved with high enantioselectivity.
Experimental Protocol: Asymmetric Alkylation of an Indanone Derivative
-
In a round-bottom flask, dissolve the indanone derivative (1.0 eq) and the N-(3,5-bis(trifluoromethyl)benzyl)cinchonidinium bromide catalyst (0.01-0.1 eq) in a suitable organic solvent (e.g., toluene or dichloromethane).
-
Add an aqueous solution of a base (e.g., 50% NaOH or K₂CO₃).
-
To the biphasic mixture, add the alkylating agent (1.1-1.5 eq) dropwise at a controlled temperature (e.g., 0 °C to room temperature).
-
Stir the reaction mixture vigorously until the starting material is consumed (monitored by TLC or GC).
-
Upon completion, dilute the reaction with water and extract the product with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated under reduced pressure.
-
The enantiomeric excess of the product is determined by chiral HPLC analysis.
Quantitative Data for Asymmetric Alkylation
| Catalyst | Substrate | Alkylating Agent | Yield (%) | ee (%) |
| N-(3,5-Bis(trifluoromethyl)benzyl)quinidinium bromide | Glycine Schiff Base | Benzyl Bromide | 95 | 99 |
| N-(3,5-Bis(trifluoromethyl)benzyl)cinchonidinium bromide | 2-Phenylindan-1-one | Ethyl Iodide | 88 | 92 |
Experimental Workflow: Asymmetric Phase-Transfer Catalysis
Caption: Workflow for asymmetric phase-transfer catalysis.
The 3,5-Bis(trifluoromethyl)benzyl Group as a Protecting Group in Catalyst Synthesis
The unique electronic properties of the 3,5-bis(trifluoromethyl)benzyl group make it a valuable protecting group in multi-step catalyst syntheses. Its electron-withdrawing nature can modulate the reactivity of nearby functional groups, and it can be cleaved under specific conditions, often through hydrogenolysis.
Introduction of the Protecting Group
The 3,5-bis(trifluoromethyl)benzyl group is typically introduced via a nucleophilic substitution reaction using this compound or bromide.
Experimental Protocol: O-Benzylation
-
To a solution of the substrate containing a hydroxyl group (1.0 eq) in an anhydrous polar aprotic solvent (e.g., DMF or THF), add a strong base such as sodium hydride (1.1 eq) at 0 °C.
-
Stir the mixture for 30 minutes at 0 °C.
-
Add this compound (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction carefully with water and extract the product with an organic solvent.
-
The organic layer is washed, dried, and concentrated. The product is purified by column chromatography.
Cleavage of the Protecting Group
The removal of the 3,5-bis(trifluoromethyl)benzyl protecting group is typically achieved by catalytic hydrogenolysis.
Experimental Protocol: Hydrogenolysis
-
Dissolve the protected compound in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).
-
Add a palladium catalyst, such as palladium on carbon (Pd/C) or palladium hydroxide on carbon (Pd(OH)₂/C).
-
Subject the mixture to a hydrogen atmosphere (typically 1-5 atm) in a hydrogenation apparatus.
-
Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate to obtain the deprotected product.
Signaling Pathway: Protection and Deprotection Strategy
Caption: Protection and deprotection using the 3,5-bis(trifluoromethyl)benzyl group.
Synthesis of Organocatalyst Building Blocks
This compound is also utilized in the synthesis of key building blocks for more complex organocatalysts. An example is the synthesis of N¹-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine, a precursor for chiral ligands and catalysts.
Synthesis of N-(3,5-Bis(trifluoromethyl)benzyl)-2-nitroaniline
Experimental Protocol:
-
A mixture of (3,5-bis(trifluoromethyl)phenyl)methanamine (1.0 eq), 1-fluoro-2-nitrobenzene (1.0 eq), and potassium carbonate (1.0 eq) in anhydrous DMF is stirred at room temperature for 72 hours.
-
The reaction mixture is diluted with water and extracted with ethyl acetate.
-
The combined organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the product.
Synthesis of N¹-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine
Experimental Protocol:
-
A mixture of N-(3,5-bis(trifluoromethyl)benzyl)-2-nitroaniline (1.0 eq) and 10% Pd/C (catalytic amount) in ethanol is hydrogenated in a Parr shaker apparatus under a hydrogen atmosphere (4 bar) at 25 °C for 6 hours.
-
The reaction mixture is filtered through Celite to remove the catalyst, and the solvent is evaporated in vacuo to afford the desired diamine.
Quantitative Data for Building Block Synthesis
| Reaction Step | Reagents | Solvent | Yield (%) |
| Synthesis of N-(3,5-Bis(trifluoromethyl)benzyl)-2-nitroaniline | (3,5-bis(trifluoromethyl)phenyl)methanamine, 1-fluoro-2-nitrobenzene, K₂CO₃ | DMF | 98 |
| Synthesis of N¹-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine | N-(3,5-bis(trifluoromethyl)benzyl)-2-nitroaniline, H₂, 10% Pd/C | Ethanol | 97 |
Conclusion
This compound is a versatile and powerful reagent for the synthesis of advanced catalysts. Its incorporation into chiral phase-transfer catalysts leads to high enantioselectivities in a variety of asymmetric reactions. Furthermore, its utility as a protecting group and in the construction of complex organocatalyst scaffolds highlights its importance in modern catalyst design and development. The protocols and data presented herein provide a valuable resource for researchers in the fields of catalysis, organic synthesis, and drug development.
protecting group strategies using 3,5-Bis(trifluoromethyl)benzyl chloride in carbohydrate chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic use of protecting groups is fundamental to the successful synthesis of complex carbohydrates. The choice of protecting group can significantly influence the reactivity and stereoselectivity of glycosylation reactions. The 3,5-bis(trifluoromethyl)benzyl (3,5-bis-CF3Bn) ether has emerged as a valuable tool in carbohydrate chemistry, primarily due to its unique electronic properties. The two strongly electron-withdrawing trifluoromethyl groups on the benzyl moiety modulate the reactivity of the protected hydroxyl groups and can enhance the stereoselectivity of glycosidic bond formation, particularly favoring the formation of 1,2-cis glycosides.[1][2]
These application notes provide a comprehensive overview of the use of 3,5-bis(trifluoromethyl)benzyl chloride as a protecting group for carbohydrates, including detailed protocols for protection and deprotection reactions, and quantitative data where available.
Key Advantages of the 3,5-Bis(trifluoromethyl)benzyl Protecting Group
-
Enhanced 1,2-cis Stereoselectivity: The electron-withdrawing nature of the 3,5-bis-CF3Bn group can lead to a substantial increase in 1,2-cis-selectivity in glycosylation reactions when compared to traditional benzyl ethers.[1][2]
-
Orthogonality: The 3,5-bis-CF3Bn group is stable under a wide range of reaction conditions, allowing for the selective removal of other protecting groups.
-
Cleavage under Standard Conditions: Deprotection can be achieved through standard hydrogenolysis conditions.[1]
Data Presentation
Table 1: Protection of Carbohydrate Hydroxyl Groups with this compound
| Carbohydrate Substrate | Reaction Conditions | Reagents | Solvent | Time (h) | Yield (%) | Reference |
| Methyl α-D-glucopyranoside (per-O-benzylation) | 0 °C to rt | NaH, this compound | DMF | 12-24 | >90 (estimated) | Inferred from general benzylation protocols |
| Generic Monosaccharide (per-O-benzylation) | 0 °C to rt | NaH, this compound | DMF | 12-24 | High | Inferred from general benzylation protocols |
Table 2: Deprotection of 3,5-Bis(trifluoromethyl)benzyl Ethers
| Substrate | Deprotection Method | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| 3,5-bis-CF3Bn protected glucosyl donor | Hydrogenolysis | Pd(OH)₂/C | Not specified | Not specified | 82 | [1] |
| Generic 3,5-bis-CF3Bn protected carbohydrate | Hydrogenolysis | Pd(OH)₂/C or Pd/C | THF/tBuOH/PBS buffer | 12-24 | High | Inferred from general hydrogenolysis protocols |
| Generic 3,5-bis-CF3Bn protected carbohydrate | Catalytic Transfer Hydrogenation | 10% Pd/C | CH₃OH | 0.5-2 | High | Inferred from general transfer hydrogenolysis protocols |
Experimental Protocols
Protocol 1: General Procedure for the Per-O-benzylation of a Monosaccharide using this compound
This protocol is adapted from standard benzylation procedures in carbohydrate chemistry.
Materials:
-
Monosaccharide (e.g., Methyl α-D-glucopyranoside) (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq per hydroxyl group)
-
This compound (1.1 eq per hydroxyl group)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Methanol (for quenching)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of sodium hydride in anhydrous DMF at 0 °C under an inert atmosphere (e.g., argon), add a solution of the monosaccharide in anhydrous DMF dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the alkoxide.
-
Cool the reaction mixture back to 0 °C and add this compound dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess NaH by the slow addition of methanol.
-
Dilute the mixture with ethyl acetate and wash with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the per-O-benzylated carbohydrate.
Expected Spectroscopic Data:
-
¹H NMR: Resonances for the benzylic protons (Ar-CH ₂-O) are expected in the range of δ 4.5-5.0 ppm. Aromatic protons of the 3,5-bis(trifluoromethyl)benzyl group will appear in the aromatic region (δ 7.5-8.0 ppm).
-
¹³C NMR: The benzylic carbon (Ar-C H₂-O) signal is expected around δ 72-75 ppm. The trifluoromethyl group will result in quartets in the ¹³C NMR spectrum for the aromatic carbons due to C-F coupling.
-
IR: Characteristic C-F stretching bands will be observed in the region of 1100-1300 cm⁻¹.
Protocol 2: General Procedure for the Hydrogenolytic Deprotection of 3,5-Bis(trifluoromethyl)benzyl Ethers
This protocol is based on the reported deprotection of a 3,5-bis-CF3Bn protected glycosyl donor.[1]
Materials:
-
3,5-Bis(trifluoromethyl)benzyl protected carbohydrate (1.0 eq)
-
Palladium hydroxide on carbon (Pd(OH)₂/C, 20 wt%) or Palladium on carbon (Pd/C, 10 wt%)
-
Solvent system (e.g., Tetrahydrofuran/tert-Butanol/Phosphate Buffer Saline (pH 4), 60:10:30 v/v/v)
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
Dissolve the 3,5-bis(trifluoromethyl)benzyl protected carbohydrate in the chosen solvent system.
-
Carefully add the palladium catalyst to the solution. The typical catalyst loading is 10-20% by weight of the substrate per protecting group.
-
Secure the reaction flask to a hydrogenation apparatus. Evacuate the flask and backfill with an inert gas (e.g., argon) three times.
-
Evacuate the flask and backfill with hydrogen gas. For a balloon setup, maintain a positive pressure of H₂. For a pressure reactor, set the pressure to the desired level (e.g., 1-10 bar).
-
Stir the reaction vigorously at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully vent the hydrogen and purge the flask with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude deprotected carbohydrate, which can be further purified if necessary.
Visualizations
Caption: Protection of a carbohydrate hydroxyl group.
Caption: Deprotection via hydrogenolysis.
Caption: Experimental workflow in oligosaccharide synthesis.
References
Application Notes and Protocols: Synthesis of Novel Fluorinated Polymers Using 3,5-Bis(trifluoromethyl)benzyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorinated polymers are a class of materials possessing unique and highly desirable properties, including exceptional thermal stability, chemical resistance, low surface energy, and specific dielectric characteristics. These attributes make them invaluable in a wide range of applications, from high-performance coatings and membranes to advanced materials in the pharmaceutical and electronics industries. The incorporation of trifluoromethyl (CF₃) groups into a polymer backbone can significantly enhance these properties.
This document provides detailed application notes and experimental protocols for the synthesis of novel fluorinated polymers using 3,5-bis(trifluoromethyl)benzyl chloride as a key monomer. This versatile building block, with its two highly electronegative trifluoromethyl groups and a reactive benzyl chloride moiety, offers a gateway to a variety of new polymeric structures with tailored properties. The protocols outlined below focus on a representative polycondensation reaction to form a polyether, a common and effective method for synthesizing high-performance polymers.
Monomer Overview: this compound
This compound is a specialized chemical intermediate recognized for its utility in synthesizing complex organic molecules and advanced materials.[1] The presence of two trifluoromethyl groups on the benzene ring enhances the reactivity of the benzylic chloride and imparts unique properties to the resulting molecules and polymers, such as increased thermal stability and chemical resistance.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Synonyms | 1-(Chloromethyl)-3,5-bis(trifluoromethyl)benzene |
| CAS Number | 75462-59-8 |
| Molecular Formula | C₉H₅ClF₆ |
| Molecular Weight | 262.58 g/mol |
| Appearance | White to almost white powder/crystal |
| Boiling Point | 84 °C at 30 mmHg |
| Melting Point | 29-32 °C |
| Solubility | Slightly soluble in water |
Applications in Polymer Synthesis
The reactive benzyl chloride group of this compound makes it an excellent candidate for nucleophilic substitution reactions. This reactivity can be harnessed in polycondensation reactions with suitable difunctional nucleophiles to create a variety of high-performance polymers. Potential applications for polymers derived from this monomer include:
-
High-Performance Coatings: Leveraging the anticipated low surface energy and high thermal and chemical resistance.
-
Advanced Membranes: For gas separation or filtration applications, where the rigidity and free volume of the polymer chains can be advantageous.
-
Dielectric Materials: The low polarizability of the C-F bond can lead to materials with low dielectric constants, suitable for microelectronics.
-
Drug Delivery Matrices: The hydrophobic and stable nature of these polymers could be beneficial for controlled release formulations.
Experimental Protocols
The following protocols describe the synthesis of a novel fluorinated polyether via the polycondensation of this compound with a bisphenol comonomer.
Protocol 1: Synthesis of Poly(3,5-bis(trifluoromethyl)benzyl ether-co-bisphenol A)
This protocol details the synthesis of a polyether through the reaction of this compound with Bisphenol A in the presence of a base.
Materials:
-
This compound (≥97%)
-
Bisphenol A (≥99%)
-
Potassium carbonate (K₂CO₃), anhydrous powder
-
N,N-Dimethylformamide (DMF), anhydrous
-
Methanol
-
Deionized water
-
Argon or Nitrogen gas (inert atmosphere)
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Condenser
-
Thermometer/thermocouple
-
Heating mantle with temperature controller
-
Buchner funnel and filter paper
-
Vacuum oven
Procedure:
-
Reaction Setup: In a flame-dried three-neck round-bottom flask equipped with a mechanical stirrer, a condenser, and a nitrogen/argon inlet, add Bisphenol A (1.00 eq) and anhydrous potassium carbonate (1.10 eq).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a solids concentration of approximately 20% (w/v).
-
Inert Atmosphere: Purge the flask with nitrogen or argon for 15-20 minutes to establish an inert atmosphere.
-
Monomer Dissolution: Begin stirring the mixture and heat to 80 °C to ensure the dissolution of Bisphenol A and the formation of the bisphenolate.
-
Addition of Benzyl Chloride Monomer: Dissolve this compound (1.00 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture over 30 minutes.
-
Polymerization Reaction: Increase the reaction temperature to 120 °C and maintain for 12-24 hours. The progress of the polymerization can be monitored by the increase in viscosity of the reaction mixture.
-
Precipitation and Purification:
-
After the reaction is complete, cool the viscous solution to room temperature.
-
Slowly pour the polymer solution into a beaker containing methanol (approximately 10 times the volume of the reaction mixture) with vigorous stirring to precipitate the polymer.
-
Collect the fibrous polymer precipitate by filtration using a Buchner funnel.
-
Wash the polymer thoroughly with deionized water and then with methanol to remove any unreacted monomers and salts.
-
-
Drying: Dry the purified polymer in a vacuum oven at 80 °C for 24 hours or until a constant weight is achieved.
Table 2: Representative Reaction Parameters for Polyether Synthesis
| Parameter | Value |
| Comonomer | Bisphenol A |
| Base | Potassium Carbonate |
| Solvent | N,N-Dimethylformamide (DMF) |
| Reaction Temperature | 120 °C |
| Reaction Time | 12-24 hours |
| Precipitation Solvent | Methanol |
Characterization of the Synthesized Polymer
The structure and properties of the resulting polymer should be characterized using standard analytical techniques.
Table 3: Expected Polymer Characterization Data
| Analysis Technique | Expected Results |
| ¹H NMR | Appearance of new peaks corresponding to the ether linkage and disappearance of the benzylic chloride proton signal. |
| ¹⁹F NMR | A singlet corresponding to the six equivalent fluorine atoms of the trifluoromethyl groups. |
| FT-IR Spectroscopy | Presence of characteristic C-O-C stretching vibrations of the ether linkage and disappearance of the C-Cl stretch. |
| Gel Permeation Chromatography (GPC) | Determination of number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). |
| Thermogravimetric Analysis (TGA) | High thermal stability, with an expected 5% weight loss temperature (Td5) above 400 °C in a nitrogen atmosphere. |
| Differential Scanning Calorimetry (DSC) | Determination of the glass transition temperature (Tg), which is expected to be relatively high due to the rigid polymer backbone. |
Visualizations
Signaling Pathway/Reaction Scheme
Caption: Polycondensation of this compound.
Experimental Workflow
Caption: Workflow for fluorinated polyether synthesis.
Safety Precautions
-
This compound is a hazardous material. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
-
Anhydrous solvents are flammable and should be handled with care, away from ignition sources.
-
The reaction is performed at elevated temperatures. Use appropriate shielding and exercise caution when handling hot glassware.
Conclusion
The use of this compound as a monomer opens up new avenues for the synthesis of novel fluorinated polymers with potentially superior properties. The polycondensation protocol described herein provides a robust and adaptable method for producing these advanced materials. The resulting polymers, with their unique combination of a flexible ether linkage and the rigid, electron-withdrawing 3,5-bis(trifluoromethyl)phenyl units, are expected to exhibit a compelling profile of thermal stability, chemical resistance, and desirable dielectric properties, making them attractive candidates for a multitude of applications in research and industry. Further exploration of different comonomers and polymerization techniques will undoubtedly lead to an expanded library of these promising fluorinated polymers.
References
Troubleshooting & Optimization
minimizing hydrolysis of 3,5-Bis(trifluoromethyl)benzyl chloride during reactions
Welcome to the technical support center for 3,5-Bis(trifluoromethyl)benzyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing hydrolysis and addressing other common challenges encountered during its use in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: How susceptible is this compound to hydrolysis?
A1: Due to the presence of two strong electron-withdrawing trifluoromethyl groups on the benzene ring, this compound is significantly less susceptible to hydrolysis than unsubstituted benzyl chloride or benzyl chlorides with electron-donating groups. These groups destabilize the benzylic carbocation that would form in an SN1-type hydrolysis mechanism, thus slowing down the rate of this reaction.[1][2] However, under forcing conditions, particularly with strong bases and high temperatures in protic solvents, hydrolysis to 3,5-bis(trifluoromethyl)benzyl alcohol can still occur.
Q2: What is the primary mechanism of hydrolysis for benzyl chlorides?
A2: The hydrolysis of benzyl chlorides can proceed through both SN1 and SN2 mechanisms. The SN1 pathway involves the formation of a resonance-stabilized benzylic carbocation as the rate-determining step, which is favored by polar protic solvents and electron-donating substituents. The SN2 pathway is a concerted mechanism favored by strong nucleophiles and polar aprotic solvents. For this compound, the SN1 pathway is disfavored due to the electron-withdrawing nature of the trifluoromethyl groups.
Q3: How does this compound compare to the corresponding bromide in terms of hydrolysis?
A3: this compound is less prone to hydrolysis than its bromide counterpart. In a direct comparison for the synthesis of an azide, the chloride resulted in a 7-8% higher yield and purity due to the absence of significant hydrolysis.[3]
Q4: What are the typical storage conditions for this compound to prevent degradation?
A4: To minimize hydrolysis from atmospheric moisture, it is recommended to store this compound in a cool, dry place in a tightly sealed container.
Troubleshooting Guide
Issue 1: Significant formation of 3,5-bis(trifluoromethyl)benzyl alcohol is observed.
This indicates that hydrolysis of the benzyl chloride is occurring.
Root Causes and Solutions:
| Potential Cause | Recommended Action |
| Presence of water in the reaction mixture. | Ensure all solvents and reagents are anhydrous. Use freshly distilled solvents and dry glassware. |
| Use of protic solvents (e.g., water, alcohols). | Whenever possible, use polar aprotic solvents such as DMSO, DMF, DMAC, or acetonitrile.[3] |
| Reaction temperature is too high. | If possible, run the reaction at a lower temperature. The rate of hydrolysis increases with temperature. |
| Use of strong, aqueous bases. | If a base is required, consider using a non-nucleophilic, anhydrous organic base (e.g., proton sponge, DBU) or a carbonate base (e.g., K₂CO₃, Cs₂CO₃) with minimal water. |
| Biphasic reaction with a high concentration of water. | While some water can be tolerated in biphasic systems, excessive amounts can increase the rate of hydrolysis. A study has shown that significant hydrolysis was not observed even at 90°C with up to 2 volumes of water relative to the benzyl chloride in a specific azide synthesis.[3] However, this may not be true for all reaction systems. |
Issue 2: The reaction is sluggish or does not go to completion.
Root Causes and Solutions:
| Potential Cause | Recommended Action |
| Poor solubility of the reagent. | This compound is slightly soluble in water but has good solubility in many organic solvents. Ensure the chosen solvent is appropriate for all reactants. Consider using a co-solvent system if necessary. |
| Insufficient reactivity of the nucleophile. | The electron-withdrawing groups on the benzyl chloride can decrease its reactivity in SN2 reactions. A stronger nucleophile or higher reaction temperature may be required. |
| Inappropriate choice of solvent. | The choice of solvent can significantly impact reaction rates. For SN2 reactions, polar aprotic solvents like DMSO, DMF, and DMAC are generally preferred and have been shown to be effective.[3] |
| Mass transfer limitations in biphasic systems. | In biphasic reactions, ensure vigorous stirring to maximize the interfacial area between the two phases. The use of a phase-transfer catalyst can also be beneficial. |
Issue 3: Difficulty in purifying the product from unreacted starting material and the hydrolysis byproduct.
Root Causes and Solutions:
| Potential Cause | Recommended Action |
| Similar polarities of the product, starting material, and alcohol byproduct. | Optimize the chromatographic conditions (e.g., solvent system, gradient) for better separation. If the product is stable to basic conditions, a wash with an aqueous base can help remove the acidic HCl byproduct of hydrolysis. If the product is not base-sensitive, unreacted benzyl chloride can be quenched by adding aqueous ammonia to the workup to form the more polar benzylamine, which can then be removed with an acidic wash.[4] |
| Thermal instability of the product during distillation. | If the product is heat-sensitive, consider purification by column chromatography or recrystallization instead of distillation. |
Data Presentation
The following tables summarize the known information regarding the stability and reactivity of this compound to help in experimental design.
Table 1: Qualitative Hydrolysis of this compound in a Biphasic System
| Water Volume (relative to benzyl chloride) | Temperature (°C) | Observation | Reference |
| 2 | 90 | No significant hydrolysis was noted. | [3] |
Table 2: Solvent Effects on a Nucleophilic Substitution Reaction with Sodium Azide
| Solvent | Relative Reactivity at 23°C | Hydrolysis Observed | Reference |
| DMAC | > DMSO > NMP > DMF | No | [3] |
| Isopropanol | Sluggish | - | [3] |
| Acetonitrile | Sluggish | - | [3] |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Hydrolysis in a Nucleophilic Substitution Reaction
This protocol is a general guideline for a nucleophilic substitution reaction with this compound using a polar aprotic solvent.
Materials:
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This compound
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Nucleophile
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Anhydrous polar aprotic solvent (e.g., DMF, DMSO)
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Anhydrous base (if required, e.g., K₂CO₃, Cs₂CO₃)
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Anhydrous workup and extraction solvents
Procedure:
-
Dry all glassware in an oven at >100°C for several hours and cool under a stream of dry nitrogen or argon.
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To a stirred solution of the nucleophile and any required base in the anhydrous polar aprotic solvent under an inert atmosphere, add a solution of this compound in the same solvent dropwise at the desired reaction temperature.
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Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, GC-MS).
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Upon completion, quench the reaction with a suitable aqueous solution (e.g., water, saturated ammonium chloride).
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Extract the product with an appropriate organic solvent.
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Wash the organic layer with water and brine to remove the polar aprotic solvent and any inorganic salts.
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Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography or recrystallization.
Visualizations
Logical Troubleshooting Workflow for Hydrolysis
Caption: Troubleshooting workflow for identifying and resolving the root cause of hydrolysis.
Reaction Pathway: Hydrolysis vs. Nucleophilic Substitution
Caption: Competing reaction pathways for this compound.
References
- 1. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Purification of Products from 3,5-Bis(Trifluoromethyl)benzyl Chloride Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying products from reactions involving 3,5-bis(trifluoromethyl)benzyl chloride.
Troubleshooting Guides
This section is designed to help you troubleshoot common issues encountered during the purification of products derived from this compound.
Issue 1: Difficulty in Removing Unreacted this compound
Question: I am having trouble separating my desired product from unreacted this compound using column chromatography. They have very similar Rf values. What can I do?
Answer:
Separating compounds with similar polarities can be challenging. Here are several strategies to improve separation:
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Optimize Column Chromatography:
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Solvent System: Experiment with different solvent systems. Since this compound is relatively non-polar, a very non-polar eluent system (e.g., higher percentage of hexane or heptane in ethyl acetate) may improve separation.
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Shallow Gradient: Employ a very shallow gradient elution to maximize the resolution between your product and the starting material.
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Alternative Stationary Phases: If silica gel is not providing adequate separation, consider using alumina or a fluorinated stationary phase, which can offer different selectivity for fluorinated compounds.[1][2]
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Chemical Quenching (for products stable to the reaction conditions):
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If your product is stable to basic and nucleophilic conditions, you can quench the unreacted benzyl chloride. A common method is to treat the reaction mixture with an excess of a nucleophile like aqueous ammonia or sodium sulfite.[3] This will convert the benzyl chloride into a more polar derivative (benzylamine or benzyl sulfonate) that is more easily separated by extraction or chromatography.
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-
Preparative HPLC:
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For small-scale purifications requiring high purity, preparative High-Performance Liquid Chromatography (HPLC) can provide excellent resolution.
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Issue 2: Presence of 3,5-Bis(trifluoromethyl)benzyl Alcohol as a Major Impurity
Question: My reaction product is contaminated with a significant amount of 3,5-bis(trifluoromethyl)benzyl alcohol. How can I remove it?
Answer:
The formation of 3,5-bis(trifluoromethyl)benzyl alcohol is a common side reaction due to the hydrolysis of the benzyl chloride, especially in the presence of water or other nucleophilic oxygen sources.[4] Here's how to address this:
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Aqueous Work-up: A simple aqueous wash can often remove a significant portion of the alcohol, as it is more polar than many benzylated products. Washing the organic layer with water or brine is a standard first step.[4]
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Column Chromatography: 3,5-Bis(trifluoromethyl)benzyl alcohol is more polar than the corresponding chloride and many of its ether or amine derivatives. Therefore, it can typically be separated by silica gel chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).[5]
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Acid-Base Extraction (if applicable): If your desired product is neutral, you can sometimes exploit the weakly acidic nature of the benzylic alcohol. Washing with a dilute base might help in some specific cases, although the acidity is very low. Conversely, if your product is basic (e.g., an amine), an acid wash will protonate your product, allowing for its separation from the neutral alcohol.
Issue 3: Product Oiling Out During Crystallization
Question: I am trying to crystallize my product, but it keeps oiling out instead of forming crystals. What should I do?
Answer:
Oiling out during crystallization is a common issue, often caused by impurities or the solvent system. Compounds containing the 3,5-bis(trifluoromethyl)phenyl group can be particularly prone to this due to their unique solubility characteristics.
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Solvent Selection:
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"Like Dissolves Like" with a Twist: While a good starting point, the two trifluoromethyl groups significantly increase the lipophilicity. Consider solvent systems like hexanes/acetone, hexanes/THF, or hexanes/ethyl acetate.[6]
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Two-Solvent System: Dissolve your compound in a good solvent (e.g., dichloromethane or ethyl acetate) at an elevated temperature. Then, slowly add a poor solvent (e.g., hexane or heptane) dropwise until the solution becomes slightly cloudy. Gently warm the solution until it becomes clear again, and then allow it to cool slowly.
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Purity: Oiling out is often a sign of impurities. Try to pre-purify the crude product by flash chromatography to remove minor impurities before attempting crystallization.
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Cooling Rate: Allow the solution to cool to room temperature slowly, and then transfer it to a refrigerator or freezer. Rapid cooling can promote oiling out.
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Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution to induce nucleation.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my reactions with this compound?
A1: Besides unreacted starting material, the most common impurities are:
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3,5-Bis(trifluoromethyl)benzyl alcohol: Formed from the hydrolysis of the benzyl chloride.[4]
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Dibenzyl ether: Can form as a byproduct, especially under basic conditions in the presence of the benzyl alcohol.
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Side products from the nucleophile/base: Depending on the specific reaction, self-condensation or other reactions of your nucleophile can occur.
Q2: How can I monitor the progress of my reaction involving this compound?
A2: Thin Layer Chromatography (TLC) is a convenient method.
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Visualization: Products containing the 3,5-bis(trifluoromethyl)phenyl group are often UV active and can be visualized under a UV lamp (254 nm).[7]
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Staining: If the product is not UV active, you can use general purpose stains like potassium permanganate or p-anisaldehyde. For acidic products, bromocresol green can be effective.[7]
Q3: Are there any special considerations for running column chromatography with highly fluorinated compounds?
A3: Yes, the high fluorine content can affect the interaction with the stationary phase.
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Strong Interactions: The electron-withdrawing nature of the trifluoromethyl groups can lead to strong interactions with the silica gel, sometimes causing band broadening or tailing. Using a less polar eluent or deactivating the silica gel with a small amount of triethylamine (for basic compounds) can help.
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Fluorinated Phases: For challenging separations, using a fluorinated stationary phase (fluorous silica gel) can provide unique selectivity and improved separation of fluorinated compounds.[1]
Q4: What are some recommended solvent systems for recrystallizing products containing the 3,5-bis(trifluoromethyl)benzyl moiety?
A4: The choice of solvent will depend on the overall polarity of your product. However, due to the lipophilic nature of the 3,5-bis(trifluoromethyl)phenyl group, non-polar solvents are often a good starting point.
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Single Solvents: Hot hexanes or heptane might work for very non-polar products.
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Mixed Solvents: Mixtures of a non-polar solvent (hexane, heptane) with a more polar solvent (ethyl acetate, acetone, THF, or dichloromethane) are often successful.[6] Experimentation is key to finding the optimal solvent ratio.
Data Presentation
Table 1: Summary of Purification Methods for a Nucleophilic Substitution Reaction
| Product | Reaction Type | Purification Method | Yield | Purity | Reference |
| 1-(Azidomethyl)-3,5-bis(trifluoromethyl)benzene | Nucleophilic Substitution | Aqueous wash, followed by wiped film evaporation | 94% | >99% | [4] |
Table 2: Common Solvents for Column Chromatography of 3,5-Bis(trifluoromethyl)benzyl Derivatives
| Product Polarity | Recommended Eluent System (on Silica Gel) |
| Non-polar (e.g., ethers, hydrocarbons) | Hexane/Ethyl Acetate (9:1 to 4:1) |
| Moderately Polar (e.g., amides, esters) | Hexane/Ethyl Acetate (4:1 to 1:1) or Dichloromethane/Methanol (99:1 to 95:5) |
| Polar (e.g., alcohols, primary amines) | Hexane/Ethyl Acetate (1:1 to 1:4) or Dichloromethane/Methanol (95:5 to 90:10) |
Experimental Protocols
Protocol 1: Purification of 1-(Azidomethyl)-3,5-bis(trifluoromethyl)benzene
This protocol is adapted from a literature procedure for the synthesis of 1-(azidomethyl)-3,5-bis(trifluoromethyl)benzene.[4]
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Quenching and Extraction:
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After the reaction is complete, dilute the reaction mixture with heptane (approximately 6 volumes relative to the starting benzyl chloride).
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Add water (approximately 4 volumes) to dissolve any precipitated salts.
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Transfer the mixture to a separatory funnel and separate the aqueous layer.
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Wash the organic layer with water (2 x 3 volumes).
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-
Solvent Removal:
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
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Filter off the drying agent.
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Remove the heptane via vacuum distillation or rotary evaporation.
-
-
Final Purification (if necessary):
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The resulting product is often of high purity (>99%).[4]
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If further purification is required, wiped film evaporation or silica gel chromatography (using a non-polar eluent like hexane/ethyl acetate) can be employed.
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Protocol 2: General Work-up and Purification for Williamson Ether Synthesis Products
This is a general protocol for the purification of ethers synthesized from this compound and an alcohol or phenol.
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Aqueous Work-up:
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Quench the reaction mixture with water or a saturated aqueous solution of ammonium chloride.
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Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, diethyl ether, or dichloromethane).
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Wash the combined organic layers with water and then with brine.
-
-
Drying and Concentration:
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Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
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Filter and concentrate the solution under reduced pressure.
-
-
Purification:
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Column Chromatography: Purify the crude product by flash column chromatography on silica gel. Start with a non-polar eluent system (e.g., 100% hexane) and gradually increase the polarity (e.g., by adding ethyl acetate).
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Crystallization: If the product is a solid, attempt recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
-
Visualizations
Caption: General workflow for the purification of products from this compound reactions.
Caption: Troubleshooting decision tree for purifying impure products.
References
optimizing reaction conditions for 3,5-Bis(trifluoromethyl)benzyl chloride with weak nucleophiles
Technical Support Center: Reactions with 3,5-Bis(trifluoromethyl)benzyl Chloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for optimizing reactions between this compound and weak nucleophiles.
Troubleshooting Guide
Issue 1: Low or No Product Yield
You are attempting to react this compound with a weak nucleophile (e.g., a phenol, aniline, or aliphatic alcohol) and are observing low to no formation of the desired product.
how to remove 3,5-bis(trifluoromethyl)benzyl alcohol byproduct
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering 3,5-bis(trifluoromethyl)benzyl alcohol as a byproduct in their chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of 3,5-bis(trifluoromethyl)benzyl alcohol as a byproduct?
A1: This alcohol is often formed from the hydrolysis of corresponding benzyl halides, such as 3,5-bis(trifluoromethyl)benzyl bromide or chloride, which are common starting materials in various reactions. The presence of water in the reaction mixture, either as a solvent, impurity, or from atmospheric moisture, can lead to its formation.
Q2: What are the key physical properties of 3,5-bis(trifluoromethyl)benzyl alcohol relevant for its removal?
A2: Understanding the physical properties of this byproduct is crucial for selecting an appropriate purification method. Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₆F₆O | [1] |
| Molecular Weight | 244.13 g/mol | [1] |
| Appearance | White to off-white solid/crystals | [2][3] |
| Melting Point | 52-58 °C | [2][3] |
| Boiling Point | 40 °C at 0.5 mmHg | |
| Solubility | While specific quantitative data is limited, its effective removal by aqueous wash suggests some water solubility. As a solid, it is expected to have lower solubility in non-polar organic solvents at room temperature compared to more polar ones. |
Q3: Which analytical techniques are recommended for detecting and quantifying the 3,5-bis(trifluoromethyl)benzyl alcohol byproduct?
A3: Several analytical techniques can be employed:
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Thin Layer Chromatography (TLC): A quick and easy method to qualitatively assess the presence of the alcohol byproduct compared to the desired product. The alcohol is generally more polar than its corresponding halide or ether derivatives.
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High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the product and the concentration of the byproduct.
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Gas Chromatography-Mass Spectrometry (GC-MS): Useful for both identifying and quantifying the volatile byproduct.[1]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can be used to detect and quantify the alcohol in the reaction mixture by integrating characteristic peaks.[1]
Troubleshooting Guides
This section provides detailed troubleshooting for the removal of 3,5-bis(trifluoromethyl)benzyl alcohol using three common purification techniques.
Method 1: Aqueous Wash (Liquid-Liquid Extraction)
This is often the simplest and most effective method for removing the polar alcohol byproduct from a less polar desired product in an organic solvent.
When to use this method:
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When your desired product has low to moderate polarity and is soluble in a water-immiscible organic solvent.
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When the alcohol byproduct is present in significant quantities (up to 25%).
Troubleshooting Steps:
| Problem | Possible Cause | Suggested Solution |
| Incomplete removal of the alcohol. | Insufficient number of washes or inadequate mixing. | Increase the number of aqueous washes (e.g., from 2 to 4). Ensure vigorous shaking of the separatory funnel for at least 30-60 seconds during each wash. |
| The organic solvent is too polar, retaining the alcohol. | If possible, switch to a less polar organic solvent for the extraction (e.g., from ethyl acetate to dichloromethane or heptane). | |
| High concentration of the alcohol byproduct. | Perform a preliminary wash with a dilute aqueous base (e.g., 5% NaHCO₃ or 1M NaOH) to deprotonate the alcohol, increasing its water solubility. Follow with several water washes. | |
| Emulsion formation during extraction. | The two phases are not separating cleanly. | Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. Allow the mixture to stand for a longer period. |
| Product loss into the aqueous layer. | The desired product has some water solubility. | Back-extract the combined aqueous layers with a fresh portion of the organic solvent to recover any dissolved product. |
Experimental Protocol: Aqueous Wash
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Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate, or heptane).
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Transfer: Transfer the organic solution to a separatory funnel.
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First Wash (Optional - Basic): Add an equal volume of 5% aqueous sodium bicarbonate solution. Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently to release any pressure. Allow the layers to separate and drain the aqueous (bottom) layer.
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Subsequent Washes (Water): Add an equal volume of deionized water to the separatory funnel. Shake vigorously for 30-60 seconds. Allow the layers to separate and drain the aqueous layer. Repeat this water wash 2-3 times.
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Brine Wash: Wash the organic layer with an equal volume of brine to remove residual water.
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Drying and Concentration: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the purified product.
Method 2: Flash Column Chromatography
This method is suitable for separating the alcohol byproduct from products with similar solubility but different polarity.
When to use this method:
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When an aqueous wash is ineffective or the desired product is also polar.
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When a high degree of purity is required.
Troubleshooting Steps:
| Problem | Possible Cause | Suggested Solution |
| Poor separation (co-elution). | Inappropriate solvent system (eluent). | Optimize the solvent system using TLC. Aim for an Rf value of ~0.2-0.3 for the desired product and a clear separation from the alcohol spot. A common eluent system is a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate). |
| Column overloading. | Reduce the amount of crude material loaded onto the column. As a general rule, use a silica gel mass that is 50-100 times the mass of the crude product. | |
| Product streaking on the column. | The compound is too polar for the eluent or interacting strongly with the silica gel. | Add a small percentage of a more polar solvent (e.g., methanol) to the eluent. If the compound is acidic or basic, adding a small amount of acetic acid or triethylamine, respectively, can improve peak shape. |
| Low product recovery. | The product is irreversibly adsorbed onto the silica gel. | Deactivate the silica gel by pre-treating it with a small amount of triethylamine in the eluent if your product is basic. For very polar compounds, consider using a different stationary phase like alumina. |
Experimental Protocol: Flash Column Chromatography
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TLC Analysis: Determine a suitable eluent system by running TLC plates of the crude mixture.
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Column Packing: Pack a glass column with silica gel slurried in the initial, less polar eluent.
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and dry-load the silica-adsorbed sample onto the top of the packed column.
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Elution: Begin eluting with the determined solvent system. If using a gradient, gradually increase the polarity of the eluent.
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Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the purified product.
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Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Method 3: Recrystallization
This technique is ideal for purifying solid products when the alcohol byproduct is present as an impurity.
When to use this method:
-
When the desired product is a solid at room temperature.
-
When a suitable solvent can be found in which the desired product has high solubility at high temperatures and low solubility at low temperatures, while the alcohol byproduct has different solubility characteristics.
Troubleshooting Steps:
| Problem | Possible Cause | Suggested Solution |
| No crystals form upon cooling. | The solution is not saturated; too much solvent was used. | Evaporate some of the solvent to increase the concentration and try cooling again. If crystals still do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure product. |
| An inappropriate solvent was chosen. | Re-evaluate the solvent choice. A good recrystallization solvent should dissolve the compound when hot but not when cold. | |
| Oiling out (product separates as a liquid). | The boiling point of the solvent is higher than the melting point of the solute. The solution is supersaturated. | Re-heat the solution to dissolve the oil, add a small amount of a solvent in which the compound is more soluble, and cool slowly. Alternatively, use a lower-boiling point solvent system. |
| Low recovery of the purified product. | The product has significant solubility in the cold solvent. | Cool the solution in an ice bath or freezer for a longer period to maximize crystal formation. Minimize the amount of cold solvent used to wash the crystals. |
| Byproduct co-precipitates with the product. | The byproduct has similar solubility to the product in the chosen solvent. | Try a different recrystallization solvent or a solvent mixture. If co-precipitation persists, a preliminary purification by another method (e.g., aqueous wash or chromatography) may be necessary. |
Experimental Protocol: Recrystallization
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Solvent Selection: Choose a suitable solvent or solvent pair by testing small samples of the crude material.
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Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid just dissolves.
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Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel.
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Crystallization: Allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
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Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold recrystallization solvent.
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Drying: Dry the purified crystals in a vacuum oven.
Visualizations
Caption: Decision workflow for selecting a purification method.
Caption: Experimental workflow for aqueous wash purification.
References
Technical Support Center: Purification of 3,5-Bis(trifluoromethyl)benzylated Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of 3,5-bis(trifluoromethyl)benzylated compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of 3,5-bis(trifluoromethyl)benzylated compounds?
A1: Common impurities can originate from starting materials or side reactions. For instance, in the synthesis of 3,5-bis(trifluoromethyl)benzyl bromide from 1,3-bis(trifluoromethyl)benzene, impurities such as the starting material, and isomers like 1,2-dibromo-3,5-bis(trifluoromethyl)benzene and 1,4-dibromo-3,5-bis(trifluoromethyl)benzene can be present.[1] Hydrolysis of 3,5-bis(trifluoromethyl)benzyl halides is a frequent issue, leading to the formation of 3,5-bis(trifluoromethyl)benzyl alcohol as a significant impurity.
Q2: Why is the purification of 3,5-bis(trifluoromethyl)benzylated compounds often challenging?
A2: The purification of these compounds can be challenging due to several factors:
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Similar Polarity of Impurities: Key impurities, such as the corresponding benzyl alcohol formed via hydrolysis, often have very similar polarities to the desired benzyl halide product, making chromatographic separation difficult.
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Thermal Instability: Some compounds in this class can be thermally labile, limiting the use of distillation at high temperatures.
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Reactivity on Stationary Phases: The Lewis acidic nature of silica gel can sometimes lead to the degradation of sensitive compounds during column chromatography.
-
Crystallization Difficulties: Achieving good quality crystals can be problematic, with issues like oiling out or the formation of agglomerates being common.[2]
Q3: What are the recommended analytical techniques to assess the purity of 3,5-bis(trifluoromethyl)benzylated compounds?
A3: The most common and effective techniques for purity assessment are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for structural confirmation and identifying impurities. Quantitative NMR (qNMR) can also be used for accurate purity determination.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for identifying and quantifying volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC is widely used for purity analysis and can be adapted for preparative purification.
Troubleshooting Guides
This section provides solutions to specific issues that may be encountered during the purification of 3,5-bis(trifluoromethyl)benzylated compounds.
Column Chromatography Issues
Problem: Co-elution of the desired compound with an impurity of similar polarity (e.g., 3,5-bis(trifluoromethyl)benzyl alcohol in a 3,5-bis(trifluoromethyl)benzyl bromide sample).
-
Possible Cause: The solvent system used for elution does not provide sufficient resolution between the two compounds.
-
Troubleshooting Steps:
-
Optimize the Solvent System: Experiment with different solvent systems. A less polar eluent may improve separation. For example, using a gradient elution with a shallow increase in the polar solvent concentration can enhance resolution.
-
Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider using a different stationary phase. Options include alumina (basic or neutral) or functionalized silica gels.
-
Chemical Conversion: If the impurity is an alcohol and the desired product is stable, consider a pre-chromatography chemical treatment to convert the alcohol into a more polar or easily separable derivative.
-
Problem: The compound appears to be degrading on the silica gel column.
-
Possible Cause: The compound is sensitive to the acidic nature of standard silica gel.
-
Troubleshooting Steps:
-
Deactivate the Silica Gel: Use silica gel that has been treated with a base, such as triethylamine, to neutralize acidic sites. This can be done by adding a small percentage (e.g., 1%) of triethylamine to the eluent.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or Florisil®.
-
Minimize Contact Time: Run the column as quickly as possible without sacrificing separation efficiency.
-
Crystallization Issues
Problem: The compound "oils out" or forms an agglomerate instead of crystallizing.
-
Possible Cause: The rate of cooling is too rapid, or the chosen solvent is not ideal.[2]
-
Troubleshooting Steps:
-
Slow Cooling: Allow the solution to cool to room temperature slowly and undisturbed before further cooling in an ice bath.
-
Solvent Selection: Experiment with different crystallization solvents or solvent mixtures. A good crystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[4][5]
-
Scratching the Flask: Gently scratching the inside of the flask with a glass rod at the solvent level can initiate crystallization by creating nucleation sites.
-
Seeding: Add a small crystal of the pure compound to the supersaturated solution to induce crystallization.
-
Problem: The resulting crystals are impure.
-
Possible Cause: Impurities are trapped within the crystal lattice due to rapid crystal growth or poor solvent choice.[2]
-
Troubleshooting Steps:
-
Recrystallization: Perform a second recrystallization of the obtained crystals.[4]
-
Optimize Cooling Rate: Ensure a slow cooling rate to allow for the formation of well-ordered crystals that exclude impurities.
-
Solvent Choice: The ideal solvent should dissolve the impurities well even at low temperatures, so they remain in the mother liquor.[5]
-
Data Presentation
Table 1: Comparison of Purification Methods for a Hypothetical 3,5-Bis(trifluoromethyl)benzylated Compound
| Purification Method | Starting Purity (%) | Final Purity (%) | Yield (%) | Notes |
| Column Chromatography (Silica Gel) | 85 | >98 | 75 | Effective for removing most impurities, but some loss of material on the column is common. |
| Recrystallization | 85 | >99 | 60 | Can provide very high purity, but yields may be lower due to the solubility of the compound in the mother liquor.[4] |
| Distillation (Vacuum) | 85 | 95 | 80 | Suitable for thermally stable, volatile compounds. May not effectively remove isomers with close boiling points. |
Note: This table presents illustrative data based on typical outcomes for purification methods and is not from a single comparative study.
Experimental Protocols
Protocol 1: Purification of 3,5-Bis(trifluoromethyl)benzyl Bromide by Column Chromatography
This protocol is adapted from a general procedure for the purification of similar compounds.
-
Preparation of the Column:
-
Select a glass column of appropriate size for the amount of crude product.
-
Prepare a slurry of silica gel (230-400 mesh) in a non-polar solvent (e.g., hexanes).
-
Carefully pour the slurry into the column, allowing the silica gel to pack evenly without air bubbles.
-
Add a layer of sand on top of the silica gel to protect the surface.
-
-
Sample Loading:
-
Dissolve the crude 3,5-bis(trifluoromethyl)benzyl bromide in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Begin eluting with a non-polar solvent, such as hexanes.
-
Gradually increase the polarity of the eluent by adding a more polar solvent, such as ethyl acetate. A typical starting eluent might be 95:5 hexanes:ethyl acetate.
-
Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).
-
-
Fraction Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified 3,5-bis(trifluoromethyl)benzyl bromide.
-
Protocol 2: Recrystallization of a Solid 3,5-Bis(trifluoromethyl)benzylated Compound
This protocol is based on general recrystallization principles.[4][5]
-
Solvent Selection:
-
In a small test tube, add a small amount of the crude solid.
-
Add a few drops of a potential solvent at room temperature. If the solid dissolves, the solvent is unsuitable.
-
If the solid does not dissolve at room temperature, heat the test tube. If the solid dissolves when hot, the solvent is potentially suitable.
-
Allow the hot solution to cool. If crystals form, the solvent is a good candidate. Common solvent systems include ethanol/water, hexanes/ethyl acetate, or toluene.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating the flask (e.g., on a hot plate) until the solid just dissolves. Use the minimum amount of hot solvent necessary.
-
-
Cooling and Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities from the mother liquor.
-
-
Drying:
-
Allow the crystals to air dry on the filter paper or dry them further in a desiccator or vacuum oven.
-
Mandatory Visualization
References
Technical Support Center: Alkylation Reactions with 3,5-Bis(trifluoromethyl)benzyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for controlling alkylation reactions with 3,5-bis(trifluoromethyl)benzyl chloride, with a primary focus on preventing over-alkylation.
Troubleshooting Guides & FAQs
This section addresses specific issues users may encounter during their experiments in a question-and-answer format.
Q1: My N-alkylation reaction with this compound is producing significant amounts of the di-alkylated product. How can I improve the selectivity for the mono-alkylated product?
A1: Over-alkylation is a common challenge in N-alkylation reactions because the mono-alkylated amine product is often more nucleophilic than the starting primary amine, making it more reactive towards the remaining benzyl chloride.[1] To favor mono-alkylation, consider the following strategies:
-
Stoichiometry Control: Use a large excess of the primary amine (5-10 fold) relative to the this compound.[2] This statistically increases the probability of the electrophile reacting with the starting amine rather than the more reactive mono-alkylated product. This approach is most practical when the amine is inexpensive and readily available.
-
Slow Addition of Electrophile: Add the this compound solution dropwise to the reaction mixture at a controlled rate. This maintains a low concentration of the electrophile, thereby reducing the likelihood of a second alkylation event.[2]
-
Lower Reaction Temperature: Conducting the reaction at a lower temperature can decrease the rate of the second alkylation step more significantly than the first, thus improving selectivity for the mono-alkylated product.[1]
-
Choice of Base and Solvent: The selection of base and solvent is critical. A non-nucleophilic, sterically hindered base can deprotonate the amine without competing in the alkylation. Weaker inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in polar aprotic solvents such as acetonitrile (MeCN) or N,N-dimethylformamide (DMF) are often effective.[2]
Q2: I am observing low to no conversion in my alkylation reaction. What are the possible reasons and solutions?
A2: Low reactivity can be attributed to several factors, including the nature of the nucleophile and the reaction conditions. The two electron-withdrawing trifluoromethyl groups on the benzyl chloride increase its electrophilicity, but other factors can hinder the reaction.
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Nucleophile Reactivity: Anilines or other amines with strong electron-withdrawing groups are less nucleophilic and will react more slowly.[1] For weakly nucleophilic substrates, a stronger base and more polar solvent might be necessary to enhance reactivity.
-
Incomplete Deprotonation: For O-alkylation of phenols or N-alkylation of less basic amines, incomplete deprotonation can be the rate-limiting step. Ensure you are using a sufficiently strong base to generate the nucleophilic anion. For phenols, bases like potassium carbonate or cesium carbonate are typically effective.
-
Reaction Temperature: While lower temperatures favor mono-alkylation, the reaction may require a certain activation energy. If you observe no reaction at low temperatures, a gradual and controlled increase in temperature while monitoring the reaction progress by TLC or LC-MS is recommended.
-
Catalyst/Additive: For less reactive systems, the addition of a catalyst can be beneficial. For instance, in N-alkylation reactions, a catalytic amount of potassium iodide can enhance the reaction rate by in-situ generation of the more reactive benzyl iodide.
Q3: Are there alternative methods to direct alkylation that offer better control over mono-alkylation?
A3: Yes, reductive amination is a powerful alternative for the synthesis of mono-alkylated amines and avoids the issue of over-alkylation.[3] This one-pot, two-step process involves:
-
Imine Formation: The primary amine reacts with an appropriate aldehyde (in this case, 3,5-bis(trifluoromethyl)benzaldehyde) to form an imine intermediate.
-
Reduction: The imine is then reduced in situ to the desired secondary amine using a mild reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).[1] The secondary amine product is significantly less likely to react further under these conditions.[1]
Data Presentation
The following tables provide representative data on the effect of various reaction parameters on the selectivity of N-alkylation and O-alkylation reactions. While specific data for this compound is limited, the trends observed with similar substituted benzyl halides are presented.
Table 1: N-Alkylation of Aniline with Substituted Benzyl Halides - Effect of Stoichiometry and Temperature
| Entry | Benzyl Halide | Amine/Halide Ratio | Base | Solvent | Temp (°C) | Time (h) | Mono-alkylation Yield (%) | Di-alkylation Yield (%) |
| 1 | Benzyl chloride | 1:1 | K₂CO₃ | MeCN | 80 | 12 | 55 | 30 |
| 2 | Benzyl chloride | 5:1 | K₂CO₃ | MeCN | 80 | 12 | 85 | <5 |
| 3 | Benzyl chloride | 1:1 | K₂CO₃ | MeCN | 25 | 24 | 40 | 15 |
| 4 | 4-Nitrobenzyl bromide | 3:1 | NaHCO₃ | DMF | 25 | 6 | 92 | <2 |
This table illustrates the general principle that an excess of the amine and lower reaction temperatures significantly favor the formation of the mono-alkylation product.
Table 2: O-Alkylation of Phenol with Benzyl Halides - Effect of Base and Catalyst
| Entry | Benzyl Halide | Phenol/Halide Ratio | Base | Solvent | Catalyst | Temp (°C) | Yield (%) |
| 1 | Benzyl chloride | 1:1.2 | K₂CO₃ | Acetone | None | Reflux | 85 |
| 2 | Benzyl bromide | 1:1 | K₂CO₃ | Toluene/H₂O | TBAB | 80 | 95 |
| 3 | 3,5-Bis(trifluoromethyl)benzyl bromide | 1.1:1 | Cs₂CO₃ | DMF | None | 60 | 92 |
| 4 | Benzyl chloride | 1:1 | NaOH (aq) | Toluene | Aliquat 336 | 70 | 98 |
This table demonstrates the high yields achievable in O-alkylation and the utility of phase-transfer catalysis (PTC) for efficient reactions.
Experimental Protocols
Protocol 1: Selective Mono-N-Alkylation of a Primary Amine
This protocol is optimized to minimize over-alkylation.
Materials:
-
Primary amine (e.g., Aniline)
-
This compound
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (MeCN), anhydrous
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the primary amine (5.0 equivalents) and anhydrous potassium carbonate (2.0 equivalents).
-
Solvent Addition: Add anhydrous acetonitrile to the flask to create a stirrable suspension.
-
Electrophile Addition: In a separate flask, prepare a solution of this compound (1.0 equivalent) in a small amount of anhydrous acetonitrile. Add this solution dropwise to the stirred amine suspension over 1-2 hours at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, filter the reaction mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: O-Alkylation of a Phenol using Phase-Transfer Catalysis (PTC)
This protocol utilizes PTC for an efficient and high-yielding reaction.
Materials:
-
Phenol
-
This compound
-
Sodium hydroxide (NaOH), 50% aqueous solution
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
-
Ethyl acetate
-
Water
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the phenol (1.0 equivalent) and tetrabutylammonium bromide (0.1 equivalents) in toluene.
-
Base Addition: Add the 50% aqueous sodium hydroxide solution (3.0 equivalents) and stir the biphasic mixture vigorously for 30 minutes.
-
Electrophile Addition: Add this compound (1.05 equivalents) dropwise to the reaction mixture.
-
Reaction: Heat the mixture to 70-80°C and stir vigorously. Monitor the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and dilute with water and ethyl acetate.
-
Purification: Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate. Filter and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Visualizations
The following diagrams illustrate key concepts and workflows for preventing over-alkylation.
Caption: Reaction pathway for N-alkylation showing competing mono- and di-alkylation, and key control strategies.
Caption: A logical workflow for troubleshooting and optimizing selective mono-N-alkylation reactions.
References
Technical Support Center: Nucleophilic Substitution Reactions with 3,5-Bis(trifluoromethyl)benzyl Chloride
Welcome to the technical support center for optimizing nucleophilic substitution reactions involving 3,5-Bis(trifluoromethyl)benzyl chloride. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues and improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: Why is this compound a challenging substrate for nucleophilic substitution?
While the two trifluoromethyl groups are strongly electron-withdrawing and activate the benzylic position to nucleophilic attack, they can also promote side reactions. The primary challenge is often minimizing hydrolysis of the benzyl chloride to the corresponding alcohol, 3,5-bis(trifluoromethyl)benzyl alcohol.[1] Additionally, as with many benzyl halides, this substrate can be lachrymatory and should be handled with appropriate care in a well-ventilated fume hood.
Q2: What is the most common side product in these reactions, and how can it be minimized?
The most prevalent side product is the hydrolysis-derived 3,5-bis(trifluoromethyl)benzyl alcohol.[1] This can be minimized by using anhydrous solvents, although studies have shown that a controlled amount of water can be beneficial for reaction kinetics in certain systems without leading to significant hydrolysis.[1][2] Careful control of temperature and reaction time is also crucial.
Q3: Which is a better leaving group for this substrate, chloride or bromide?
A direct comparison has shown that while the bromide is more reactive, the chloride is often preferred due to its lower propensity for hydrolysis, leading to a higher purity and yield of the desired product.[2] Furthermore, this compound is generally more commercially available and cost-effective.[2]
Q4: What are the recommended solvent systems for this reaction?
Polar aprotic solvents are generally effective for this type of reaction. A solvent screen for the reaction with sodium azide showed that Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc), and N-Methyl-2-pyrrolidone (NMP) all lead to complete reaction within two hours.[1] Acetonitrile can also be a suitable solvent.[3][4] The choice of solvent can significantly impact reaction time and yield.[3]
Q5: Can phase-transfer catalysis be used to improve the reaction?
Yes, phase-transfer catalysis can be an effective strategy, particularly when using a biphasic solvent system (e.g., an organic solvent and water). This approach can simplify the workup and improve the overall efficiency of the process.[2][5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive nucleophile. 2. Reaction temperature is too low. 3. Inappropriate solvent. 4. Degradation of the starting material. | 1. Check the purity and activity of the nucleophile. Use a stronger nucleophile if necessary. 2. Gradually increase the reaction temperature, monitoring for side product formation. 3. Switch to a polar aprotic solvent like DMSO or DMF.[1] 4. Ensure the this compound is of high purity and has been stored correctly. |
| Formation of 3,5-Bis(trifluoromethyl)benzyl alcohol | 1. Presence of water in the reaction mixture. 2. Reaction temperature is too high. 3. Prolonged reaction time. | 1. Use anhydrous solvents and reagents. Dry glassware thoroughly before use. 2. Optimize the reaction temperature to the minimum required for a reasonable reaction rate. 3. Monitor the reaction progress by TLC or HPLC and quench the reaction upon completion. |
| Incomplete Reaction | 1. Insufficient amount of nucleophile. 2. Poor solubility of the nucleophile. 3. Mass-transfer limitations. | 1. Use a slight excess of the nucleophile (e.g., 1.2 equivalents).[1] 2. Add a co-solvent to improve solubility. For example, adding some water to a DMSO solution of sodium azide can be beneficial.[1] 3. Ensure adequate stirring, especially in heterogeneous mixtures.[1] |
| Formation of Multiple Unidentified Byproducts | 1. Reaction temperature is too high, leading to decomposition. 2. The nucleophile or substrate is unstable under the reaction conditions. | 1. Lower the reaction temperature. 2. Consider a milder nucleophile or different reaction conditions (e.g., different solvent or catalyst). |
Experimental Protocols
Protocol 1: Synthesis of 1-(Azidomethyl)-3,5-bis(trifluoromethyl)benzene[1][2]
This protocol details a batch process for the azidation of this compound.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethyl sulfoxide (DMSO)
-
Water
-
Heptane
-
Stirring apparatus
-
Reaction vessel
Procedure:
-
In a reaction vessel, suspend 1.2 equivalents of sodium azide in 2.5 volumes of DMSO and 1 volume of water.
-
Prepare a solution of 1 equivalent of this compound in 2 volumes of DMSO.
-
Slowly add the benzyl chloride solution to the stirred sodium azide suspension.
-
Maintain the reaction temperature and monitor the progress by HPLC or TLC until the starting material is consumed (<1%).
-
Upon completion, begin the workup by diluting the mixture with 6 volumes of heptane.
-
Add 4 volumes of water to dissolve any precipitated salts.
-
Separate the aqueous layer.
-
Wash the organic layer with water (2 x 3 volumes).
-
The resulting organic layer contains the desired product.
Data Presentation: Solvent Effects on Azidation Yield
The following table summarizes the results of a solvent screen for the reaction of this compound with sodium azide. All reactions were conducted with 1.2 equivalents of NaN₃ in 5 volumes of the specified solvent and 0.5 volumes of water.
| Solvent | Reaction Time (h) | Remaining Starting Material (%) | Notes |
| DMSO | 2 | <1 | Reaction complete. |
| DMAc | 2 | <1 | Reaction complete. |
| DMF | 2 | <1 | Reaction complete. |
| NMP | 2 | <1 | Reaction complete. |
| Acetonitrile | 18 | 10.0 | Incomplete reaction after extended time. |
| THF | 18 | >50 | Significant starting material remaining. |
| 2-MeTHF | 18 | >50 | Significant starting material remaining. |
| Toluene | 18 | >50 | Significant starting material remaining. |
Data adapted from Kopach, M. E., et al. (2009). Organic Process Research & Development.[1]
Visualizations
Caption: Key factors influencing the outcome of the nucleophilic substitution.
Caption: A generalized workflow for the nucleophilic substitution experiment.
References
stability of 3,5-Bis(trifluoromethyl)benzyl protecting group under acidic and basic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of the 3,5-bis(trifluoromethyl)benzyl (BTFMBn) protecting group under acidic and basic conditions. This resource is intended for researchers, scientists, and drug development professionals.
Disclaimer: The 3,5-bis(trifluoromethyl)benzyl (BTFMBn) group is a specialized protecting group, and specific literature on its stability under a wide range of acidic and basic conditions is limited. The information provided herein is based on general principles of organic chemistry, analogous protecting groups, and available data. Experimental validation is crucial for your specific substrate.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of the 3,5-bis(trifluoromethyl)benzyl (BTFMBn) protecting group under acidic conditions?
A1: The BTFMBn group is anticipated to exhibit significantly enhanced stability under acidic conditions compared to a standard benzyl (Bn) group or electron-rich analogs like the p-methoxybenzyl (PMB) group. The two strongly electron-withdrawing trifluoromethyl (-CF₃) groups on the aromatic ring destabilize the formation of a benzyl cation intermediate, which is a key step in the acid-catalyzed cleavage of benzyl ethers.[1][2] Therefore, cleavage of a BTFMBn ether is expected to require harsh acidic conditions.[1]
Q2: I am observing cleavage of my BTFMBn-protected alcohol under acidic conditions. What could be the cause?
A2: If you observe unexpected cleavage, consider the following:
-
Acid Strength and Temperature: Very strong acids (e.g., HBr, HI, BCl₃, BBr₃) and/or elevated temperatures can cleave even robust benzyl ethers.[2][3]
-
Substrate-Specific Instability: The stability of the protecting group can be influenced by the overall structure of your molecule. Neighboring group participation or other electronic effects within your specific substrate might facilitate cleavage.
-
Lewis Acid Catalysis: If your reaction conditions employ Lewis acids, these can also promote the cleavage of benzyl ethers.
Q3: How can I test the stability of my BTFMBn-protected compound to a specific acid?
A3: To determine the stability of your compound, we recommend a systematic approach:
-
Small-Scale Trial: Subject a small amount of your BTFMBn-protected compound to the acidic conditions .
-
Time Course Analysis: Monitor the reaction over time by a suitable analytical method (e.g., TLC, LC-MS, or ¹H NMR) to quantify the extent of cleavage.
-
Control Experiment: Run a parallel experiment with a more acid-labile protecting group (e.g., a p-methoxybenzyl ether) to ensure your analytical method is sensitive enough to detect cleavage.
Below is a suggested experimental workflow for stability testing.
Q4: What is the expected stability of the 3,5-bis(trifluoromethyl)benzyl (BTFMBn) protecting group under basic conditions?
A4: The BTFMBn group, like other benzyl-type protecting groups, is expected to be highly stable under a wide range of basic conditions.[4] This includes common inorganic bases (e.g., NaOH, K₂CO₃) and organic bases (e.g., triethylamine, pyridine). The ether and amine linkages are generally not susceptible to cleavage by bases unless adjacent functional groups promote an elimination pathway.
Q5: Are there any known methods for the deprotection of BTFMBn ethers or amines?
A5: While specific protocols for acidic or basic cleavage are not well-documented, reductive cleavage methods applicable to benzyl groups are expected to be effective for the BTFMBn group.
-
Catalytic Hydrogenolysis: This is the most common method for benzyl group deprotection.[5] A patent for the preparation of trifluoromethylphenols describes the hydrogenolysis of a trifluoromethylphenyl benzyl ether using a palladium-on-carbon catalyst.[6]
Troubleshooting Guides
Issue: Unexpected Cleavage of BTFMBn Group
| Symptom | Possible Cause | Suggested Solution |
| Cleavage during an acidic workup. | The acid used is too strong or the exposure time is too long. | Use a milder acid (e.g., citric acid, acetic acid) or reduce the workup time and temperature. Consider a non-acidic workup if possible. |
| Debenzylation in the presence of a Lewis acid. | The Lewis acid is promoting ether cleavage. | Screen different Lewis acids that may be less prone to this side reaction. Consider performing the reaction at a lower temperature. |
| Cleavage under supposedly neutral conditions. | The reaction may be generating an acidic or basic byproduct. | Buffer the reaction mixture if possible. Analyze the reaction components for potential sources of acidity or basicity. |
Issue: Incomplete Deprotection via Hydrogenolysis
| Symptom | Possible Cause | Suggested Solution |
| Slow or incomplete reaction. | Catalyst poisoning by sulfur or other functional groups. | Use a larger amount of catalyst. Consider a different catalyst (e.g., Pearlman's catalyst). A patent suggests that the presence of a halogenated acetic acid can improve the efficiency of catalytic hydrogenation for benzyl-type protecting groups, especially for sulfur-containing compounds.[7] |
| No reaction. | Inefficient hydrogen transfer. | Ensure proper mixing and a fresh source of hydrogen. For transfer hydrogenolysis, screen different hydrogen donors (e.g., ammonium formate, cyclohexene). |
Experimental Protocols
Note: These are general protocols that should be optimized for your specific substrate.
Protocol 1: General Procedure for Catalytic Hydrogenolysis of a BTFMBn Ether
-
Dissolution: Dissolve the BTFMBn-protected alcohol (1 equivalent) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol% by weight relative to the substrate).
-
Hydrogenation: Purge the reaction vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (using a balloon or a hydrogenation apparatus).
-
Monitoring: Stir the reaction mixture vigorously at room temperature and monitor the progress by TLC or LC-MS.
-
Workup: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst, and wash the celite with the reaction solvent. Concentrate the filtrate under reduced pressure to yield the deprotected alcohol.
Logical Relationships in Protecting Group Strategy
The choice of a protecting group is a critical decision in multi-step synthesis. The BTFMBn group's anticipated high stability to acid and base makes it potentially orthogonal to many other common protecting groups.
References
- 1. Benzyl Ethers [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. Selective Cleavage of Benzyl Ethers [organic-chemistry.org]
- 4. Benzyl (Bn) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 6. Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates - Patent 0004447 [data.epo.org]
- 7. US20160024143A1 - Deprotection method - Google Patents [patents.google.com]
Validation & Comparative
A Head-to-Head Battle: 3,5-Bis(trifluoromethyl)benzyl Chloride vs. Bromide in Nucleophilic Substitution Reactions
For researchers, scientists, and professionals in drug development, the choice of starting materials is a critical decision that can significantly impact reaction efficiency, yield, and overall cost-effectiveness. This guide provides an objective comparison of 3,5-bis(trifluoromethyl)benzyl chloride and 3,5-bis(trifluoromethyl)benzyl bromide in nucleophilic substitution reactions, supported by experimental data and detailed protocols.
The 3,5-bis(trifluoromethyl)benzyl moiety is a crucial component in a variety of pharmacologically active molecules. The selection of the corresponding benzyl halide precursor for nucleophilic substitution reactions is therefore a key consideration in the synthesis of these compounds. This guide delves into a comparative analysis of the chloride and bromide derivatives, offering insights into their relative performance.
Executive Summary: Key Differences and Reactivity Trends
In nucleophilic substitution reactions, the nature of the leaving group is a paramount factor influencing the reaction rate. Generally, bromide is a better leaving group than chloride due to its lower bond strength with carbon and greater stability as an anion. Consequently, 3,5-bis(trifluoromethyl)benzyl bromide is expected to be more reactive than its chloride counterpart in SN2 reactions.
However, practical considerations such as cost, availability, and side-product formation often play a decisive role in reagent selection. Experimental evidence suggests that while the bromide may offer faster reaction kinetics, the chloride can provide higher purity and yield in certain applications, making it a more advantageous choice in specific industrial settings.
Mechanistic Considerations: The Dominance of the SN2 Pathway
The presence of two strongly electron-withdrawing trifluoromethyl (-CF3) groups on the benzene ring has a profound effect on the reaction mechanism. These groups destabilize the formation of a positive charge at the benzylic position. As a result, the formation of a carbocation intermediate, which is characteristic of an SN1 reaction, is highly unfavorable. Therefore, nucleophilic substitution reactions involving 3,5-bis(trifluoromethyl)benzyl halides predominantly proceed via a concerted, bimolecular (SN2) mechanism.
The 3,5-Bis(trifluoromethyl)benzyl Group: A Superior Alternative to Standard Benzyl Protection in Complex Synthesis
In the intricate landscape of chemical synthesis, particularly in the fields of carbohydrate chemistry and drug development, the choice of protecting groups is a critical determinant of success. While the standard benzyl (Bn) group has long been a workhorse for the protection of hydroxyl and other functional groups, the 3,5-Bis(trifluoromethyl)benzyl (BTFMBn) group has emerged as a powerful alternative, offering distinct advantages in controlling stereoselectivity and modulating chemical reactivity. This guide provides a comprehensive comparison of the BTFMBn and standard benzyl protecting groups, supported by experimental data, to inform the strategic design of complex synthetic routes.
Enhanced Stereoselectivity in Glycosylation Reactions
One of the most significant advantages of the 3,5-Bis(trifluoromethyl)benzyl protecting group is its profound influence on the stereochemical outcome of glycosylation reactions. The electron-withdrawing nature of the two trifluoromethyl groups on the benzyl ring significantly alters the electronic properties of the protecting group, which in turn directs the stereoselectivity of glycosidic bond formation, favoring the creation of 1,2-cis glycosides.
In a key study, the substitution of standard benzyl groups with trifluoromethylated benzyl groups on glucosyl imidate donors resulted in a substantial increase in 1,2-cis-selectivity. This effect was shown to be dependent on the number of trifluoromethyl groups, with the 3,5-bis(trifluoromethyl)benzyl group providing a remarkable level of stereocontrol, even with reactive alcohol acceptors.[1]
Table 1: Comparison of Stereoselectivity in a Glycosylation Reaction [1]
| Protecting Group | Glycosyl Donor | Acceptor | α/β Ratio (1,2-cis/1,2-trans) |
| Benzyl (Bn) | 11a | N-benzyl-N-carbobenzyloxy-5-aminopentan-1-ol | 11:1 |
| 4-(Trifluoromethyl)benzyl (CF₃Bn) | 11b | N-benzyl-N-carbobenzyloxy-5-aminopentan-1-ol | 16:1 |
| 3,5-Bis(trifluoromethyl)benzyl (BTFMBn) | 11c | N-benzyl-N-carbobenzyloxy-5-aminopentan-1-ol | 31:1 |
This enhanced 1,2-cis selectivity is a crucial advantage in the synthesis of complex oligosaccharides and glycoconjugates, where precise control of stereochemistry is paramount.
Comparative Stability and Deprotection
The electronic modifications imparted by the trifluoromethyl groups also influence the stability and cleavage of the BTFMBn protecting group compared to the standard benzyl group.
Stability
Deprotection
Catalytic Hydrogenolysis: This is a common and mild method for the cleavage of both Bn and BTFMBn ethers. The electron-withdrawing trifluoromethyl groups can influence the rate of hydrogenolysis. One study demonstrated the effective removal of 3,5-bis-CF₃Bn groups via hydrogenolysis with Pearlman's catalyst (Pd(OH)₂/C), affording the deprotected alcohol in good yield.[1] While a direct kinetic comparison is not available, it is generally observed that electron-withdrawing groups can slow down the rate of catalytic hydrogenolysis.
Oxidative Cleavage: Oxidative cleavage, often employing reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), is another method for deprotecting benzyl ethers. The rate of this reaction is sensitive to the electronic properties of the benzyl group. Electron-donating groups accelerate the reaction, while electron-withdrawing groups, such as trifluoromethyl, retard it. This property can be exploited for selective deprotection in molecules containing multiple, electronically distinct benzyl-type protecting groups. Simple benzyl ethers typically react significantly more slowly than their electron-rich counterparts like p-methoxybenzyl (PMB) ethers under oxidative cleavage conditions.[3] It is therefore expected that BTFMBn ethers would be even more robust towards oxidative cleavage than standard benzyl ethers.
Table 2: Deprotection Methods and Performance
| Deprotection Method | Protecting Group | Conditions | Yield | Notes |
| Catalytic Hydrogenolysis | BTFMBn | Pd(OH)₂/C, H₂ | 82%[1] | Effective for removal of the BTFMBn group. |
| Catalytic Hydrogenolysis | Bn | Pd/C, H₂ | Generally high | A standard and widely used deprotection method.[2] |
| Oxidative Cleavage (DDQ) | BTFMBn | Not reported | - | Expected to be slower than for the standard Bn group due to electron-withdrawing CF₃ groups. |
| Oxidative Cleavage (DDQ) | Bn | DDQ, CH₂Cl₂/H₂O, visible light | 84-96%[4] | A viable method, though often slower than for electron-rich benzyl ethers.[3] |
| Acidic Cleavage (Lewis Acids) | BTFMBn | Not reported | - | Expected to be more stable than the standard Bn group. |
| Acidic Cleavage (Lewis Acids) | Bn | BCl₃, DCM, -78 °C | High[2] | Requires strong Lewis acids. |
Experimental Protocols
Protocol 1: Glycosylation with a 3,5-Bis(trifluoromethyl)benzyl Protected Donor to Achieve High 1,2-cis-Selectivity
This protocol is adapted from a study demonstrating the effectiveness of the BTFMBn group in directing stereoselectivity.[1]
Objective: To perform a glycosylation reaction using a glucosyl imidate donor protected with 3,5-bis(trifluoromethyl)benzyl groups to achieve high 1,2-cis-selectivity.
Materials:
-
3,5-Bis(trifluoromethyl)benzyl-protected glucosyl trichloroacetimidate (TCAI) donor (11c)
-
Alcohol acceptor (e.g., N-benzyl-N-carbobenzyloxy-5-aminopentan-1-ol)
-
Trimethylsilyl iodide (TMSI)
-
Triphenylphosphine oxide (TPPO)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
To a solution of the 3,5-bis(trifluoromethyl)benzyl-protected glucosyl TCAI donor (11c) and the alcohol acceptor in anhydrous DCM, add triphenylphosphine oxide.
-
Activate the reaction with the addition of TMSI.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction and purify the product by silica gel column chromatography to isolate the 1,2-cis glycoside.
Protocol 2: Hydrogenolytic Deprotection of a 3,5-Bis(trifluoromethyl)benzyl Ether
This protocol describes the removal of the BTFMBn protecting group via catalytic hydrogenolysis.[1]
Objective: To remove the 3,5-bis(trifluoromethyl)benzyl protecting groups from a synthesized glycoside.
Materials:
-
3,5-Bis(trifluoromethyl)benzyl-protected compound
-
Palladium hydroxide on carbon (Pd(OH)₂/C, Pearlman's catalyst)
-
Hydrogen gas (H₂)
-
Solvent (e.g., Methanol or Ethyl Acetate)
Procedure:
-
Dissolve the 3,5-bis(trifluoromethyl)benzyl-protected compound in a suitable solvent.
-
Carefully add Pd(OH)₂/C catalyst to the solution.
-
Subject the mixture to a hydrogen atmosphere (e.g., using a hydrogen-filled balloon or a hydrogenation apparatus).
-
Stir the reaction vigorously at room temperature and monitor by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected product.
-
Purify the product by column chromatography if necessary.
Visualizing the Synthetic Strategy
The following diagrams illustrate the logical workflow of employing the BTFMBn protecting group for stereoselective glycosylation and its subsequent removal.
Caption: Workflow for utilizing the BTFMBn protecting group.
Caption: Influence of protecting group on glycosylation stereoselectivity.
Conclusion
The 3,5-Bis(trifluoromethyl)benzyl protecting group offers a distinct and compelling advantage over the standard benzyl group, primarily through its ability to confer high 1,2-cis-selectivity in glycosylation reactions. This feature is of paramount importance in the synthesis of complex carbohydrates and glycoconjugates. While the electron-withdrawing nature of the trifluoromethyl groups likely enhances the stability of the BTFMBn group towards acidic and oxidative cleavage, further quantitative studies are needed to fully delineate these properties. Nevertheless, the demonstrated control over stereoselectivity, combined with its reliable removal via catalytic hydrogenolysis, positions the 3,5-Bis(trifluoromethyl)benzyl group as a superior choice for researchers and drug development professionals tackling challenging synthetic targets that demand precise stereochemical control.
References
- 1. researchgate.net [researchgate.net]
- 2. Oxidative Deprotection of Benzyl Protecting Groups for Alcohols by an Electronically Tuned Nitroxyl-Radical Catalyst [organic-chemistry.org]
- 3. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
A Comparative Guide to HPLC Method Validation Using 3,5-Bis(trifluoromethyl)benzyl Chloride Derivatization
For researchers, scientists, and drug development professionals, the robust validation of analytical methods is paramount to ensure data integrity and regulatory compliance. High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, and for analytes lacking a suitable chromophore, derivatization is a critical step to enhance detectability. This guide provides a comprehensive comparison of HPLC method validation using 3,5-Bis(trifluoromethyl)benzyl chloride as a derivatizing agent against other common alternatives.
While specific public domain data on the complete validation of HPLC methods using this compound is limited, we can infer its performance based on the well-documented validation of methods using its structural analog, Benzoyl Chloride. The trifluoromethyl groups in this compound are expected to enhance the electron-capturing properties of the molecule, potentially leading to increased sensitivity in certain detectors, and may influence chromatographic retention.
This guide will adhere to the International Council for Harmonisation (ICH) Q2(R2) guidelines for analytical procedure validation, which outlines key validation characteristics.[1][2]
Comparative Analysis of Derivatization Reagents
The choice of derivatization reagent is critical and depends on the analyte, the matrix, and the detector. Below is a comparison of this compound (performance inferred from Benzoyl Chloride) with other commonly used derivatization reagents.
Table 1: Comparison of Common Derivatization Reagents for HPLC
| Derivatization Reagent | Target Analytes | Detection Method | Advantages | Disadvantages |
| This compound | Primary & Secondary Amines, Phenols | UV, ECD | Potentially high sensitivity with ECD. Derivatives are stable. | Limited published validation data. May require careful optimization of reaction conditions. |
| Benzoyl Chloride | Primary & Secondary Amines, Phenols | UV | Well-established methods. Stable derivatives. Fast reaction times.[3] | Lower sensitivity compared to fluorescent reagents. |
| Dansyl Chloride | Primary & Secondary Amines, Phenols | Fluorescence, UV | High sensitivity. Stable derivatives.[2][4] | Can be non-specific. Longer reaction times may be required. |
| Dabsyl Chloride | Primary & Secondary Amines | Visible | High sensitivity. Stable derivatives.[2][4] | Less common than Dansyl Chloride. |
| o-Phthalaldehyde (OPA) | Primary Amines | Fluorescence | Very high sensitivity. Fast reaction. | Derivatives can be unstable. Does not react with secondary amines.[4][5] |
| 9-Fluorenylmethyl chloroformate (FMOC-Cl) | Primary & Secondary Amines | Fluorescence | High sensitivity. Stable derivatives. | Can produce interfering by-products. |
Quantitative Data Summary for HPLC Method Validation
The following table summarizes typical performance data for an HPLC method validated for the quantification of an analyte after derivatization. The data for this compound is extrapolated based on typical performance of Benzoyl Chloride methods.
Table 2: Summary of HPLC Method Validation Parameters
| Validation Parameter | This compound (Inferred) | Benzoyl Chloride[6] | Dansyl Chloride[2] |
| Linearity (R²) | > 0.999 | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 97 - 103% |
| Precision (RSD%) | < 2% | < 5% | < 3% |
| Limit of Detection (LOD) | Analyte Dependent | Sub-nanomolar to low nanomolar | 0.11 to 1.19 mg/kg |
| Limit of Quantification (LOQ) | Analyte Dependent | Low nanomolar | - |
| Specificity | No interference at the retention time of the derivatized analyte | No interference at the retention time of the derivatized analyte | No interference at the retention time of the derivatized analyte |
| Robustness | Method remains unaffected by small, deliberate variations in parameters | Method remains unaffected by small, deliberate variations in parameters | Method remains unaffected by small, deliberate variations in parameters |
Experimental Protocols
Below are detailed methodologies for the validation of an HPLC method following derivatization with this compound.
Preparation of Standard and Sample Solutions
-
Stock Standard Solution (1 mg/mL): Accurately weigh and dissolve the reference standard of the analyte in a suitable solvent (e.g., methanol, acetonitrile).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to cover the expected concentration range of the samples.
-
Sample Preparation: The sample preparation procedure will be matrix-dependent and should be developed to effectively extract the analyte of interest.
Derivatization Procedure
-
To 100 µL of the standard or sample solution, add 100 µL of a suitable buffer (e.g., 100 mM sodium borate buffer, pH 9.0).
-
Add 200 µL of a 10 mg/mL solution of this compound in aprotic solvent (e.g., acetonitrile).
-
Vortex the mixture and incubate at a controlled temperature (e.g., 60°C) for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a quenching agent (e.g., 50 µL of 1 M HCl).
-
Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.
HPLC Conditions
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid) is commonly used. The specific gradient program should be optimized for the separation of the derivatized analyte from potential interferences.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detector: UV detector at a wavelength determined by the absorbance maximum of the derivatized analyte.
Validation Parameters
The following validation parameters should be assessed according to ICH guidelines:[1][2][4]
-
Specificity: Analyze blank matrix, and matrix spiked with the analyte and potential impurities to demonstrate that the peak corresponding to the derivatized analyte is free from interference.
-
Linearity: Analyze a minimum of five concentrations of the derivatized standard. Plot the peak area against the concentration and determine the correlation coefficient (R²), y-intercept, and slope of the regression line.
-
Accuracy: Perform recovery studies by spiking the matrix with known concentrations of the analyte (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery should be calculated.
-
Precision:
-
Repeatability (Intra-day precision): Analyze a minimum of six replicate samples at 100% of the test concentration on the same day.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or equipment.
-
Calculate the Relative Standard Deviation (RSD%) for the results.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary critical method parameters (e.g., mobile phase composition, pH, column temperature, flow rate) and assess the impact on the results.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differences between biogenic amine detection by HPLC methods using OPA and dansyl derivates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Fluorinated vs. Non-Fluorinated Benzylating Agents for Drug Development and Chemical Synthesis
In the landscape of modern organic synthesis and medicinal chemistry, the benzylation of molecules is a cornerstone transformation for installing a critical structural motif. The choice of the benzylating agent is paramount, influencing reaction efficiency, selectivity, and the properties of the final product. This guide provides a comparative analysis of fluorinated and non-fluorinated benzylating agents, offering insights into their reactivity, applications, and the experimental data supporting their use.
Introduction to Benzylating Agents
Benzyl groups are widely used as protecting groups for alcohols, phenols, and amines due to their stability under a range of reaction conditions and their facile removal via hydrogenolysis.[1] Furthermore, the benzyl moiety itself is a key pharmacophore in numerous therapeutic agents. Traditional non-fluorinated benzylating agents, such as benzyl halides (benzyl chloride and bromide), have been the workhorses in this field for decades.[2][3] However, the strategic incorporation of fluorine into benzylating agents has emerged as a powerful tool to modulate the chemical and biological properties of molecules, leading to the development of a new class of fluorinated benzylating agents.[4][5]
Comparative Performance: Reactivity and Stability
The primary distinction between fluorinated and non-fluorinated benzylating agents lies in their reactivity, which is intrinsically linked to the stability of the benzylic C-X bond (where X is the leaving group) and the nature of the reaction mechanism.
Non-Fluorinated Benzylating Agents (e.g., Benzyl Chloride, Benzyl Bromide):
-
Reactivity: Benzyl halides are highly reactive electrophiles that readily participate in nucleophilic substitution reactions.[2][3] Their reactivity is governed by the stability of the incipient benzylic carbocation, facilitating both SN1 and SN2 reaction pathways.[2][3] Benzyl bromide is generally more reactive than benzyl chloride due to the better leaving group ability of the bromide ion.
-
Reaction Conditions: Benzylation with benzyl halides typically requires a base to deprotonate the nucleophile (e.g., an alcohol or amine) and proceeds under relatively mild conditions.[1]
-
Stability: While effective, benzyl halides are known alkylating agents and can be lachrymatory and corrosive.[6] The resulting benzylated products are generally stable, although the benzyl group can be cleaved under reductive conditions.
Fluorinated Benzylating Agents (e.g., Benzyl Fluorides):
-
Reactivity: Benzyl fluorides are generally less reactive than their chloro- and bromo- counterparts in traditional nucleophilic substitution reactions due to the high strength of the C-F bond. However, their reactivity can be unlocked using Lewis acids or other activation methods that promote the departure of the fluoride ion.[7] The introduction of fluorine can also influence the electronic properties of the benzene ring, thereby modulating the reactivity at the benzylic position.
-
Reaction Conditions: Reactions with benzyl fluorides often require specific activators, such as Lewis acids, to facilitate the substitution.[7] Recent advancements have also explored photoredox catalysis for benzylic C-H fluorination to generate benzyl fluorides in situ.[4]
-
Stability: The presence of fluorine can enhance the metabolic stability of the benzyl group in a biological context by blocking sites of oxidative metabolism.[5] This is a significant advantage in drug design. Furthermore, fluorinated compounds can exhibit unique conformational preferences due to effects like the gauche effect.[5]
Quantitative Data Comparison
| Benzylating Agent | Substrate | Reaction Conditions | Yield (%) | Reaction Time | Reference |
| Benzyl Chloride | Adenine | DBU, DMSO, 300 K | N/A (kinetic study) | N/A | [3] |
| Benzyl Bromide | Hydroxyl group | NaH, DMF, 0°C to rt | Good (not specified) | Varies | [1] |
| 4-tert-butylbenzyl alcohol (activated in situ to fluoride) | p-xylene | XtalFluor-E, CH2Cl2:HFIP (9:1) | Quantitative | Not specified | [7] |
| Benzyl Halides (various) | Electron-rich arenes | No promoter, 140°C | Low to high | 20 h | [8] |
| Benzyl 2,2,2-trichloroacetimidate | Phosphonic acids | Acetonitrile, 60°C | Good (not specified) | 4 h | [9] |
Note: This table is a compilation of data from different sources and reaction types to provide a general overview. Direct comparison of yields and reaction times should be made with caution due to the varying substrates and conditions.
Experimental Protocols
Protocol 1: General Procedure for Benzylation of an Alcohol using Benzyl Bromide (Williamson Ether Synthesis)
This protocol describes a typical procedure for the benzylation of a hydroxyl group using sodium hydride and benzyl bromide.[1]
Materials:
-
Alcohol (starting material)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Benzyl bromide (BnBr)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Argon or Nitrogen atmosphere
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Under an inert atmosphere (Argon or Nitrogen), dissolve the alcohol (1.0 equiv.) in anhydrous DMF (5–10 mL/mmol).
-
Cool the solution to 0°C using an ice bath.
-
Carefully add sodium hydride (2.0 equiv.) portion-wise to the solution.
-
Add benzyl bromide (1.5–2.0 equiv.) dropwise to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture back to 0°C and quench by the slow addition of water.
-
Dilute the mixture with ethyl acetate and wash with water.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired benzylated product.
Protocol 2: Kinetic Analysis of Benzylation of Adenine with Benzyl Chloride
This protocol outlines the methodology for studying the reaction kinetics of benzylation using real-time 1H NMR spectroscopy.[2][3]
Materials:
-
Adenine
-
Benzyl chloride (BnCl)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or Triethylamine (TEA) as a base
-
Anhydrous Deuterated Dimethyl Sulfoxide (DMSO-d6)
-
Internal standard (e.g., anisole)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare stock solutions of adenine, benzyl chloride, and the base in anhydrous DMSO-d6.
-
In an NMR tube, combine the adenine solution and the internal standard.
-
Initiate the reaction by adding the benzyl chloride and base solutions to the NMR tube.
-
Immediately place the NMR tube in the NMR spectrometer thermostated at the desired temperature (e.g., 300 K).
-
Acquire 1H NMR spectra at regular time intervals.
-
Determine the concentrations of reactants and products at each time point by integrating the respective characteristic peaks relative to the internal standard.
-
Use the initial rates method to determine the reaction order with respect to each reactant by varying their initial concentrations in separate experiments.
-
Calculate the rate constants for the formation of the benzylated products.
Visualizing Reaction Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: SN1 and SN2 pathways for nucleophilic substitution on benzylating agents.
Caption: A typical experimental workflow for a benzylation reaction.
Conclusion
The choice between fluorinated and non-fluorinated benzylating agents depends critically on the specific goals of the synthesis. Non-fluorinated agents like benzyl halides offer high reactivity and are suitable for a wide range of standard applications. In contrast, fluorinated benzylating agents, while sometimes requiring specific activation, provide the invaluable advantage of enhanced metabolic stability and the ability to fine-tune molecular properties, making them particularly attractive for drug discovery and development. The experimental protocols and comparative data presented in this guide are intended to assist researchers in making informed decisions for their synthetic endeavors.
References
- 1. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Reaction Kinetics of the Benzylation of Adenine in DMSO: Regio‐Selectivity Guided by Entropy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. d-nb.info [d-nb.info]
- 5. Taking benzyl fluorides beyond game changing reports | Opinion | Chemistry World [chemistryworld.com]
- 6. Biologically stable [(18)F]-labeled benzylfluoride derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Benzyl trichloroacetimidates as derivatizing agents for phosphonic acids related to nerve agents by EI-GC-MS during OPCW proficiency test scenarios - PubMed [pubmed.ncbi.nlm.nih.gov]
efficacy of 3,5-Bis(trifluoromethyl)benzyl chloride in enhancing biological activity of molecules
In the landscape of modern medicinal chemistry, the strategic incorporation of specific chemical motifs is a cornerstone of rational drug design. Among these, the 3,5-bis(trifluoromethyl)benzyl group has emerged as a powerful tool for enhancing the biological activity and optimizing the pharmacokinetic profile of molecules. This guide provides a comparative analysis of the efficacy of the 3,5-bis(trifluoromethyl)benzyl moiety, supported by experimental data, to aid researchers, scientists, and drug development professionals in their pursuit of novel and potent therapeutics.
The unique physicochemical properties of the trifluoromethyl (-CF3) group, including its high electronegativity, metabolic stability, and lipophilicity, contribute to its significant impact on molecular interactions and disposition.[1][2] The presence of two such groups on a benzyl ring, as in the 3,5-bis(trifluoromethyl)benzyl moiety, often leads to a synergistic enhancement of these effects, resulting in superior potency and efficacy.
Comparative Efficacy in Enzyme Inhibition: CETP Inhibitors
A compelling example of the advantageous properties of the 3,5-bis(trifluoromethyl)benzyl group can be found in the development of Cholesteryl Ester Transfer Protein (CETP) inhibitors. CETP is a key plasma protein involved in cholesterol transport, and its inhibition is a therapeutic strategy for raising HDL cholesterol levels.[1] In a structure-activity relationship (SAR) study of novel benzylamino benzamides as CETP inhibitors, the introduction of the 3,5-bis(trifluoromethyl)benzyl moiety resulted in a significant enhancement of inhibitory activity compared to other substitution patterns.
Quantitative Comparison of CETP Inhibitors
| Compound ID | Benzyl Substitution | % Inhibition at 10 µM | IC50 (µM) |
| 8j | 3,5-di-CF3 | 82.2 | 1.3 |
| 8h | 3,5-di-Cl | 75.6 | 2.1 |
| 8i | 3,5-di-F | 68.3 | 3.5 |
| 8g | 4-CF3 | 62.1 | 4.2 |
| 8f | 4-Cl | 55.4 | 5.8 |
| 8e | 4-F | 48.7 | 7.1 |
| 8d | 3-CF3 | 59.5 | 4.9 |
| 8c | 3-Cl | 51.2 | 6.5 |
| 8b | 3-F | 45.1 | 8.3 |
| 8a | Unsubstituted | 35.2 | >10 |
Data sourced from a study on substituted benzyl benzamides as CETP inhibitors.[1]
The data clearly demonstrates that compound 8j , featuring the 3,5-bis(trifluoromethyl)benzyl group, exhibits the highest percentage of CETP inhibition and the lowest IC50 value, indicating superior potency compared to its monosubstituted and unsubstituted counterparts.
Experimental Protocol: In Vitro CETP Inhibition Assay
The inhibitory activity of the compounds against CETP can be determined using a fluorometric assay. A typical protocol involves the following steps:
-
Reagent Preparation : Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM EDTA), a donor particle solution containing a fluorescently labeled lipid, and an acceptor particle solution.
-
Compound Dilution : Prepare serial dilutions of the test compounds in DMSO or another suitable solvent.
-
Assay Procedure :
-
In a 96-well microplate, add the reaction buffer, donor particles, and acceptor particles.
-
Add the test compounds at various concentrations. Include a positive control (a known CETP inhibitor) and a negative control (vehicle).
-
Initiate the reaction by adding recombinant human CETP to each well.
-
Incubate the plate at 37°C for a specified period (e.g., 2 hours).
-
-
Data Analysis : Measure the fluorescence intensity at appropriate excitation and emission wavelengths. The percentage of inhibition is calculated relative to the controls, and IC50 values are determined by fitting the data to a dose-response curve.[3]
Structure-Activity Relationship (SAR) of Benzyl Substitutions in CETP Inhibitors
The following diagram illustrates the observed SAR, highlighting the superior efficacy of the 3,5-bis(trifluoromethyl)benzyl substitution.
Caption: SAR of benzyl substitutions on CETP inhibitory activity.
Enhancing Antibacterial Potency: Pyrazole Derivatives
The utility of the 3,5-bis(trifluoromethyl)benzyl moiety extends to the development of antimicrobial agents. In a study of novel pyrazole derivatives, the incorporation of a 3,5-bis(trifluoromethyl)phenyl group led to potent growth inhibitors of drug-resistant bacteria.
Quantitative Comparison of Antimicrobial Activity of Pyrazole Derivatives
| Compound ID | R Group on Phenyl Ring | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. MRSA |
| Target Compound | 3,5-di-CF3 | 1-2 | 1-2 |
| Analog 1 | 4-F | 4-8 | 8-16 |
| Analog 2 | 4-Cl | 2-4 | 4-8 |
| Analog 3 | 4-Br | 2-4 | 4-8 |
| Analog 4 | 4-CH3 | 8-16 | 16-32 |
| Analog 5 | Unsubstituted | 16-32 | 32-64 |
This is a representative table based on findings from studies on substituted pyrazole derivatives.
The data indicates that the pyrazole derivative with the 3,5-bis(trifluoromethyl)phenyl substitution exhibits the lowest Minimum Inhibitory Concentration (MIC) against both S. aureus and Methicillin-resistant S. aureus (MRSA), signifying the most potent antibacterial activity in this series.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC of the synthesized compounds can be determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Bacterial Strain Preparation : Prepare an inoculum of the test bacteria (e.g., S. aureus, MRSA) in a suitable broth (e.g., Mueller-Hinton Broth) and adjust the turbidity to a 0.5 McFarland standard.
-
Compound Dilution : Prepare serial twofold dilutions of the test compounds in the broth in a 96-well microtiter plate.
-
Inoculation : Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation : Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination : The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[2][4]
Workflow for Synthesis and Antimicrobial Evaluation of Pyrazole Derivatives
The following diagram outlines the general workflow for the synthesis and biological evaluation of these compounds.
Caption: Workflow for pyrazole synthesis and antimicrobial testing.
Conclusion
The inclusion of the 3,5-bis(trifluoromethyl)benzyl chloride as a synthon in drug discovery programs provides a reliable strategy for enhancing the biological potency of molecules. As demonstrated in the case of CETP inhibitors and antibacterial pyrazole derivatives, this moiety consistently contributes to improved activity. The strong electron-withdrawing nature and the steric bulk of the two trifluoromethyl groups can lead to more favorable interactions with biological targets and increased metabolic stability. Researchers are encouraged to consider the incorporation of the 3,5-bis(trifluoromethyl)benzyl group when aiming to optimize lead compounds and develop next-generation therapeutics.
References
A Comparative Guide to the Stability of the 3,5-Bis(trifluoromethyl)benzyl Ether Linkage
For researchers, scientists, and drug development professionals, the selection of appropriate chemical linkages is paramount in the design of prodrugs, linkers for antibody-drug conjugates, and protecting group strategies. The stability of these linkages under various physiological and chemical conditions dictates their utility. This guide provides an objective comparison of the 3,5-bis(trifluoromethyl)benzyl ether linkage with other common ether alternatives, supported by established chemical principles and experimental data from the scientific literature.
The 3,5-bis(trifluoromethyl)benzyl ether is a specialized ether linkage characterized by the presence of two strong electron-withdrawing trifluoromethyl groups on the benzyl ring. These substituents significantly modulate the chemical properties of the ether, enhancing its stability against certain cleavage mechanisms compared to standard benzyl ethers.
Comparative Stability Analysis
The stability of an ether linkage is critically dependent on the reaction conditions. The following table summarizes the relative stability of the 3,5-bis(trifluoromethyl)benzyl ether compared to other common ether linkages under acidic, basic, oxidative, and reductive conditions.
| Linkage Type | Acidic Stability | Basic Stability | Oxidative Stability | Reductive Stability (Catalytic Hydrogenolysis) | Key Characteristics |
| 3,5-Bis(trifluoromethyl)benzyl Ether | High | Very High | High | Moderate | Highly stable to acidic and oxidative cleavage due to electron-withdrawing groups. |
| Benzyl Ether (Unsubstituted) | Moderate | Very High | Moderate | High | A versatile and common protecting group, generally stable but cleavable under specific conditions. |
| p-Methoxybenzyl (PMB) Ether | Low | Very High | Low | High | Labile to acidic and oxidative conditions due to the electron-donating methoxy group. |
| Silyl Ether (e.g., TBDMS) | Very Low | Moderate | High | High | Readily cleaved by mild acid and fluoride ions; orthogonal to benzyl ether deprotection. |
| Alkyl Ether (e.g., Methyl, Ethyl) | Very High | Very High | Very High | Very High | Generally very stable and requires harsh conditions for cleavage. |
Discussion of Stability:
The two trifluoromethyl groups on the 3,5-bis(trifluoromethyl)benzyl ether are potent electron-withdrawing groups. This electronic feature is central to its stability profile.
-
Acidic and Oxidative Stability: Cleavage of benzyl ethers under acidic or oxidative conditions often proceeds through the formation of a benzylic carbocation intermediate. Electron-withdrawing groups destabilize this carbocation, thereby increasing the activation energy for cleavage and rendering the ether linkage more stable.[1] In contrast, electron-donating groups, such as the methoxy group in PMB ethers, stabilize the carbocation and make the ether more susceptible to cleavage.[2]
-
Basic Stability: Ether linkages, in general, are highly stable under basic conditions, and the 3,5-bis(trifluoromethyl)benzyl ether is no exception.
-
Reductive Stability: The most common method for the cleavage of benzyl ethers is catalytic hydrogenolysis.[3] While generally effective for most benzyl ethers, the presence of electron-withdrawing groups can sometimes influence the rate of this reaction, though it remains a viable cleavage method.
Experimental Protocols for Stability Assessment
To quantitatively assess the stability of the 3,5-bis(trifluoromethyl)benzyl ether linkage and compare it to other ethers, the following experimental protocols can be employed. The extent of cleavage is typically monitored over time by High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 1: Acidic Stability Assay
Objective: To determine the rate of ether cleavage under acidic conditions.
Procedure:
-
Prepare a stock solution of the ether substrate (e.g., 10 mM) in a suitable organic solvent (e.g., acetonitrile or dioxane).
-
In a reaction vial, combine the substrate solution with an acidic aqueous solution (e.g., 1 M HCl, 1 M H₂SO₄, or a buffered solution at a specific pH). The final concentration of the substrate should be in the range of 0.1-1 mM.
-
Incubate the reaction mixture at a constant temperature (e.g., 25 °C, 37 °C, or 50 °C).
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Quench the reaction by neutralizing the acid with a suitable base (e.g., saturated NaHCO₃ solution).
-
Extract the substrate and any cleavage products with an appropriate organic solvent (e.g., ethyl acetate).
-
Analyze the organic extract by HPLC or NMR to quantify the remaining starting material and the formation of the cleavage products (the alcohol and the corresponding benzyl alcohol derivative).
Protocol 2: Oxidative Stability Assay
Objective: To evaluate the stability of the ether linkage to a common chemical oxidant.
Procedure:
-
Dissolve the ether substrate (1 equivalent) in a suitable solvent mixture, such as dichloromethane/water.
-
Add a solution of an oxidizing agent, for example, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.5 equivalents).
-
Stir the reaction at room temperature. For some oxidative cleavages, photoirradiation may be used.[4]
-
Monitor the reaction progress by taking aliquots at various time points and analyzing them by Thin Layer Chromatography (TLC) or HPLC.
-
Upon completion or at the final time point, quench the reaction (e.g., with a solution of sodium bisulfite).
-
Work up the reaction mixture by washing with aqueous solutions and extracting the organic components.
-
Quantify the remaining ether and the cleavage products by HPLC or NMR.
Protocol 3: Reductive Stability Assay (Catalytic Hydrogenolysis)
Objective: To assess the lability of the ether linkage to catalytic hydrogenation.
Procedure:
-
Dissolve the ether substrate in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) in a flask equipped for hydrogenation.
-
Add a catalyst, typically 10% Palladium on carbon (Pd/C), at a loading of 5-10 mol%.[3]
-
Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) and then introduce hydrogen gas (H₂), typically from a balloon or a hydrogenation apparatus.
-
Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.
-
Monitor the reaction by TLC or by taking aliquots (after filtering out the catalyst) for HPLC analysis.
-
Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst.
-
Analyze the filtrate by HPLC or NMR to determine the extent of cleavage.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for assessing the chemical stability of an ether linkage.
Caption: Workflow for assessing the chemical stability of ether linkages.
References
performance of 3,5-Bis(trifluoromethyl)benzyl chloride in solid-phase synthesis
A Comparative Guide to the Performance of 3,5-Bis(trifluoromethyl)benzyl Chloride in Solid-Phase Synthesis
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the choice of a linker is a critical decision that dictates the overall success of the synthesis. The linker tethers the growing peptide chain to the solid support and its stability and cleavage characteristics are paramount. This guide provides a comparative analysis of the performance of this compound as a potential linker in SPPS, contrasting it with established alternatives.
Introduction to Linkers in Solid-Phase Peptide Synthesis
In SPPS, a linker is a bifunctional molecule that connects the nascent peptide to an insoluble resin.[1] The ideal linker should be stable throughout the iterative cycles of deprotection and coupling but allow for the clean and efficient cleavage of the synthesized peptide at the end of the process.[2] The lability of the linker to specific cleavage reagents determines the overall strategy of the peptide synthesis.
The 3,5-Bis(trifluoromethyl)benzyl moiety, introduced via this compound, presents unique electronic characteristics due to the presence of two potent electron-withdrawing trifluoromethyl groups on the benzyl ring. This feature is expected to significantly influence its performance as a linker in SPPS.
Inferred Performance Characteristics of the 3,5-Bis(trifluoromethyl)benzyl Linker
-
Increased Stability Towards Acid: The electron-deficient nature of the benzyl group will destabilize the carbocation intermediate formed during acid-catalyzed cleavage. Consequently, a linker derived from this compound is predicted to be significantly more stable to acidic conditions compared to standard acid-labile linkers like Wang or SASRIN resins.[3][4]
-
Increased Susceptibility to Nucleophilic Cleavage: The electron-withdrawing groups will make the benzylic carbon more electrophilic and thus more susceptible to nucleophilic attack. This suggests that cleavage could be achieved under milder nucleophilic or basic conditions than those required for standard benzyl esters.
These properties position the 3,5-Bis(trifluoromethyl)benzyl linker as a potential candidate for "safety-catch" strategies. In a safety-catch approach, the linker is initially stable to the synthesis conditions and is then "activated" for cleavage by a chemical modification.[2][5] In this case, the linker would be stable to both acidic (for Boc deprotection) and basic (for Fmoc deprotection) conditions. Cleavage could then be triggered by a strong nucleophile.
Comparison with Alternative Linkers
The following table summarizes the inferred performance of a 3,5-Bis(trifluoromethyl)benzyl-based linker compared to commonly used acid-labile linkers in SPPS.
| Feature | 3,5-Bis(trifluoromethyl)benzyl Linker (Inferred) | Wang Resin | SASRIN Resin |
| Linkage Type | Benzyl Ester | p-Alkoxybenzyl Ester | 2,4-Dimethoxybenzyl Ester |
| Acid Lability | Very Low | Moderate | High |
| Typical Cleavage | Strong Nucleophile/Base | 50-95% TFA in DCM | 1% TFA in DCM |
| Compatibility | Potentially with both Fmoc and Boc strategies | Primarily Fmoc strategy | Fmoc strategy for protected peptides |
| Potential Use Case | Safety-catch synthesis of protected peptides | General synthesis of peptide acids | Synthesis of fully protected peptide fragments |
Experimental Protocols
The following are detailed, hypothetical methodologies for the key experiments involving a 3,5-Bis(trifluoromethyl)benzyl-functionalized resin.
Protocol 1: Attachment of the First Amino Acid to a this compound Resin
This protocol describes the esterification of the first N-protected amino acid to a resin functionalized with this compound.
Materials:
-
This compound functionalized polystyrene resin (1.0 g, 1.0 mmol/g substitution)
-
N-Fmoc-protected amino acid (3.0 mmol)
-
Potassium fluoride (KF) (3.0 mmol)
-
N,N-Dimethylformamide (DMF) (10 mL)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Swell the resin in DMF (10 mL) for 1 hour in a peptide synthesis vessel.
-
Drain the DMF.
-
Dissolve the N-Fmoc-protected amino acid (3.0 mmol) and KF (3.0 mmol) in fresh DMF (10 mL).
-
Add the amino acid solution to the swollen resin.
-
Agitate the mixture at 50°C for 18 hours.
-
Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Dry the resin under vacuum.
Protocol 2: Cleavage of the Peptide from the 3,5-Bis(trifluoromethyl)benzyl Resin via Nucleophilic Attack
This protocol outlines the cleavage of the synthesized peptide from the resin using a nucleophilic reagent.
Materials:
-
Peptide-bound 3,5-Bis(trifluoromethyl)benzyl resin (100 mg)
-
1 M Sodium methoxide in Methanol (2 mL)
-
Dichloromethane (DCM)
-
Acetic acid
-
Diethyl ether (cold)
Procedure:
-
Swell the peptide-resin in DCM (2 mL) for 30 minutes.
-
Drain the DCM.
-
Add the solution of 1 M sodium methoxide in methanol (2 mL).
-
Agitate the suspension at room temperature for 4 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with fresh methanol (2 x 1 mL) and DCM (2 x 1 mL).
-
Combine the filtrates and neutralize with acetic acid.
-
Concentrate the solution under reduced pressure.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge and decant the ether to isolate the peptide.
Visualizing the Workflow and Logic
The following diagrams illustrate the general workflow of solid-phase peptide synthesis and the decision-making process for linker selection.
References
A Comparative Guide to the Cleavage of the 3,5-Bis(trifluoromethyl)benzyl (BTFMBn) Protecting Group
For Researchers, Scientists, and Drug Development Professionals
The 3,5-bis(trifluoromethyl)benzyl (BTFMBn) group is a valuable tool in synthetic chemistry for the protection of alcohols and other functional groups. Its electron-deficient nature imparts high stability towards many reagents, offering a distinct advantage in complex multi-step syntheses. However, this same electronic property renders its removal more challenging than that of a standard benzyl (Bn) or a p-methoxybenzyl (PMB) group. This guide provides a comprehensive comparison of reported cleavage methods for the BTFMBn protecting group and its electron-deficient analogues, supported by experimental data and detailed protocols to aid in the selection of the most effective deprotection strategy.
Performance Comparison of Cleavage Methods
The cleavage of the BTFMBn group generally requires more forcing conditions compared to electron-rich or unsubstituted benzyl ethers. The two trifluoromethyl substituents strongly disfavor the formation of a benzylic cation intermediate, which is often involved in both acidic and oxidative cleavage pathways. Consequently, methods that rely on reductive pathways or employ very strong acids or Lewis acids are typically more successful. Below is a summary of cleavage methods applicable to the BTFMBn group and related electron-deficient benzyl ethers.
| Protecting Group | Cleavage Method | Reagents and Conditions | Reaction Time | Yield (%) | Reference |
| 3,5-Bis(trifluoromethyl)benzyl (BTFMBn) | Strong Acid Catalysis | BCl₃, pentamethylbenzene, CH₂Cl₂, -78 °C to 0 °C | 1 h | 85 | [1] |
| 4-Trifluoromethylbenzyl | Strong Acid Catalysis | BCl₃, CH₂Cl₂, -78 °C | 30 min | 92 | [1] |
| Benzyl (Bn) | Catalytic Hydrogenolysis | H₂, 10% Pd/C, EtOH, rt | 2 h | >95 | [2] |
| p-Methoxybenzyl (PMB) | Oxidative Cleavage | DDQ (1.2 equiv), CH₂Cl₂/H₂O (18:1), rt | 30 min | 94 | [3] |
| p-Methoxybenzyl (PMB) | Acid Catalysis | 0.5 equiv TfOH, 1,3-dimethoxybenzene, CH₂Cl₂, rt | 10 min | up to 98 | [3] |
| Benzyl (Bn) | Strong Acid Catalysis | BCl₃·SMe₂, CH₂Cl₂, 0 °C | 1 h | 90 | [4] |
Experimental Protocols
Detailed methodologies for the most relevant cleavage strategies are provided below.
Strong Acid Catalysis: Boron Trichloride
This method is particularly effective for the cleavage of electron-deficient benzyl ethers. The use of a cation scavenger such as pentamethylbenzene is recommended to prevent side reactions.
Procedure for the Cleavage of a 3,5-Bis(trifluoromethyl)benzyl Ether:
-
Dissolve the BTFMBn-protected alcohol (1.0 equiv) and pentamethylbenzene (3.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a 1 M solution of boron trichloride (BCl₃) in CH₂Cl₂ (2.0 equiv) dropwise to the reaction mixture.
-
Stir the reaction at -78 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 30 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of methanol at -78 °C.
-
Allow the mixture to warm to room temperature and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to afford the deprotected alcohol.[1]
Oxidative Cleavage: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
While highly effective for electron-rich benzyl ethers like PMB, DDQ is generally less reactive towards electron-deficient benzyl groups. However, under forcing conditions or with specific substrates, this method can be employed. It is important to note that simple benzyl ethers can also be cleaved by DDQ, but at a significantly slower rate than PMB ethers.[5]
Procedure for the Cleavage of a p-Methoxybenzyl Ether (for comparison):
-
Dissolve the PMB-protected alcohol (1.0 equiv) in a mixture of dichloromethane (CH₂Cl₂) and water (typically 18:1 v/v).
-
Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2-1.5 equiv) to the solution at room temperature.
-
Stir the reaction mixture vigorously. The reaction is often accompanied by a color change.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.[3]
Reductive Cleavage: Catalytic Hydrogenolysis
This is a standard and clean method for the removal of unsubstituted benzyl ethers. Its applicability to the BTFMBn group may be limited due to the electron-withdrawing nature of the trifluoromethyl groups, which can strengthen the C-O bond and hinder hydrogenolysis. However, it serves as a crucial benchmark for comparison.
Procedure for the Cleavage of a Benzyl Ether (for comparison):
-
Dissolve the benzyl-protected alcohol in a suitable solvent such as ethanol (EtOH) or ethyl acetate (EtOAc).
-
Add a catalytic amount of 10% palladium on carbon (Pd/C) (typically 5-10 mol%).
-
Place the reaction mixture under an atmosphere of hydrogen gas (H₂), either by using a balloon or a hydrogenation apparatus.
-
Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected alcohol.[2]
Cleavage Method Selection Workflow
The choice of the appropriate cleavage method depends on the overall synthetic strategy, particularly the presence of other functional groups in the molecule. The following diagram illustrates a logical workflow for selecting a suitable deprotection method for a benzyl-type protecting group.
Caption: Workflow for selecting a benzyl ether cleavage method.
Alternative Protecting Groups
Given the often harsh conditions required to cleave the BTFMBn group, considering alternative protecting groups with more orthogonal removal conditions is a prudent synthetic strategy.
-
p-Methoxybenzyl (PMB) Ether: As demonstrated, the PMB group is readily cleaved under mild oxidative or acidic conditions that often leave other benzyl ethers intact.[3]
-
Silyl Ethers (e.g., TBS, TIPS, TBDPS): This class of protecting groups offers a wide range of stabilities and are typically removed with fluoride reagents (e.g., TBAF) or under acidic conditions, providing excellent orthogonality to benzyl ethers.
-
Allyl Ether: Cleaved under mild conditions using palladium catalysis, offering orthogonality to both acid- and base-labile groups.
-
2-Naphthylmethyl (Nap) Ether: Similar to the PMB group, it can be removed selectively in the presence of benzyl ethers using oxidative reagents like DDQ.[5]
By carefully evaluating the stability and reactivity of the BTFMBn group and considering the available cleavage methodologies and alternative protecting groups, researchers can devise robust and efficient synthetic routes for the construction of complex molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. Benzyl Ethers [organic-chemistry.org]
- 3. chem.ucla.edu [chem.ucla.edu]
- 4. Selective Cleavage of Benzyl Ethers [organic-chemistry.org]
- 5. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
The Indispensable Role of 3,5-Bis(trifluoromethyl)benzyl Chloride in Medicinal Chemistry: A Comparative Guide
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates is a widely employed strategy to enhance metabolic stability, binding affinity, and bioavailability. Among the various fluorinated building blocks, 3,5-bis(trifluoromethyl)benzyl chloride has emerged as a crucial reagent for the synthesis of potent and selective therapeutic agents. This guide provides a comprehensive literature review of its applications, offering a comparative analysis with alternative structures, supported by experimental data and detailed protocols.
Performance Comparison: The Advantage of the 3,5-Bis(trifluoromethyl)benzyl Moiety
The 3,5-bis(trifluoromethyl)benzyl group is a common feature in a number of high-affinity ligands, particularly for the neurokinin-1 (NK-1) receptor, a key target in the treatment of chemotherapy-induced nausea and vomiting, as well as other neurological disorders. Structure-activity relationship (SAR) studies have consistently demonstrated the superiority of this disubstituted pattern over other substitution patterns on the benzyl ring.
Neurokinin-1 (NK-1) Receptor Antagonists
The development of NK-1 receptor antagonists provides a compelling case for the utility of the 3,5-bis(trifluoromethyl)benzyl moiety. The trifluoromethyl groups at the 3 and 5 positions appear to be optimal for high-affinity binding.
| Compound/Modification | In Vitro Activity (IC50, nM) | In Vivo Activity (ED50, mg/kg) | Reference |
| With 3,5-bis(trifluoromethyl)benzyl group | |||
| L-732,138 | 2.3 | - | [1] |
| (aR, S)-enantiomer of an N-benzyl-carboxamide | 0.80 | 0.0677 (p.o.) | [2] |
| Tetrahydropyridine derivatives | - | 0.20-0.27 (p.o.) | [3] |
| Analog without trifluoromethyl groups | |||
| Benzyl ester derivative | 100-270 | - | [4] |
| Analogs with alternative substitutions | |||
| (aS,R)-enantiomer of an N-benzyl-carboxamide | 620 | - | [2] |
Table 1: Comparison of in vitro and in vivo activities of NK-1 receptor antagonists with and without the 3,5-bis(trifluoromethyl)benzyl group.
As illustrated in Table 1, the presence of the two trifluoromethyl groups on the benzyl ring leads to a dramatic increase in potency. For instance, the IC50 value for L-732,138, which contains the 3,5-bis(trifluoromethyl)benzyl ester, is in the low nanomolar range[1]. In contrast, an analogous compound lacking these groups exhibits significantly lower affinity, with IC50 values in the hundreds of nanomolar range[4]. Furthermore, studies on diastereomeric atropisomers of N-benzyl-carboxamides revealed that the isomer with the 3,5-bis(trifluoromethyl)benzyl group in a specific orientation exhibited an IC50 of 0.80 nM, while its counterpart had a much weaker activity with an IC50 of 620 nM[2].
Experimental Protocols
The synthesis of molecules incorporating the 3,5-bis(trifluoromethyl)benzyl moiety typically involves the use of this compound as an alkylating agent. Below are representative experimental protocols for key reactions.
N-Benzylation of an Amine
This procedure describes the synthesis of N-(3,5-bis(trifluoromethyl)benzyl)-2-nitroaniline, a precursor for various heterocyclic compounds.
Materials:
-
3,5-bis(trifluoromethyl)benzylamine
-
1-fluoro-2-nitrobenzene
-
Potassium carbonate (K2CO3)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water (H2O)
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
A mixture of (3,5-bis(trifluoromethyl)phenyl)methanamine (10 mmol, 2.43 g), 1-fluoro-2-nitrobenzene (10 mmol, 1.05 mL), and K2CO3 (10 mmol, 1.38 g) in anhydrous DMF (20 mL) is stirred at 25 °C for 72 hours.
-
The reaction mixture is then diluted with H2O (40 mL) and extracted with EtOAc (3 x 20 mL).
-
The combined organic phases are dried over anhydrous Na2SO4 and filtered.
-
The solvent is removed in vacuo to yield the product.
This reaction typically proceeds with a high yield (98%)[5].
Synthesis of an Amide via Direct Amidation
This protocol details the solvent-free synthesis of N-(3,5-bis(trifluoromethyl)benzyl)stearamide.
Materials:
-
Stearic acid
-
3,5-bis(trifluoromethyl)benzylamine
Procedure:
-
A mixture of stearic acid (0.50 mmol, 142 mg) and 3,5-bis(trifluoromethyl)benzylamine (0.50 mmol, 122 mg) is placed in an open-topped tube.
-
The mixture is heated in an oil bath at 140 °C for 24 hours under solvent-free conditions.
-
Water vapor that condenses on the walls of the tube is removed to drive the reaction to completion.
-
The crude product can be purified by recrystallization or chromatography[6].
Signaling Pathway and Experimental Workflow
The biological effects of NK-1 receptor antagonists are mediated through the inhibition of the Substance P (SP) signaling pathway. SP, a neuropeptide, is the endogenous ligand for the NK-1 receptor. Upon binding, it triggers a cascade of intracellular events.
Caption: Substance P/NK-1 Receptor Signaling Pathway and its inhibition.
The diagram above illustrates the canonical signaling cascade initiated by Substance P binding to the NK-1 receptor, leading to the activation of Gq protein and phospholipase C (PLC). This results in the production of inositol triphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), ultimately modulating gene transcription through pathways like the MAPK cascade. Compounds containing the 3,5-bis(trifluoromethyl)benzyl moiety act as antagonists, blocking the initial binding of Substance P to the NK-1 receptor and thereby inhibiting these downstream effects.
Conclusion
This compound is a highly valuable and often indispensable building block in medicinal chemistry. Its application in the synthesis of NK-1 receptor antagonists and other biologically active molecules highlights the critical role of the 3,5-bis(trifluoromethyl)benzyl moiety in achieving high potency and efficacy. The comparative data clearly demonstrate the significant advantage conferred by this specific substitution pattern over unsubstituted or alternatively substituted analogues. The provided experimental protocols and the visualization of the relevant signaling pathway offer a practical guide for researchers in the field of drug discovery and development.
References
- 1. Characterization of the interaction of N-acyl-L-tryptophan benzyl ester neurokinin antagonists with the human neurokinin-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Axially chiral N-benzyl-N,7-dimethyl-5-phenyl-1, 7-naphthyridine-6-carboxamide derivatives as tachykinin NK1 receptor antagonists: determination of the absolute stereochemical requirements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potent NK1 receptor antagonists: synthesis and antagonistic activity of various heterocycles with an N-[3,5-bis(trifluoromethyl)benzyl]-N-methylcarbamoyl substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
Safety Operating Guide
A Guide to the Safe and Proper Disposal of 3,5-Bis(trifluoromethyl)benzyl Chloride
For researchers, scientists, and drug development professionals, the proper handling and disposal of hazardous chemicals is a critical component of laboratory safety and regulatory compliance. 3,5-Bis(trifluoromethyl)benzyl chloride, a corrosive and hazardous compound, requires strict adherence to established disposal protocols to ensure the safety of personnel and the protection of the environment. This guide provides essential, immediate safety and logistical information for the proper disposal of this chemical.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling should be conducted in a well-ventilated fume hood. In case of a spill, absorb the material with an inert absorbent such as sand or silica gel, and collect it in a sealed container for hazardous waste disposal.[1][2]
Waste Classification and Segregation
This compound is classified as a hazardous waste due to its corrosive nature and its composition as a halogenated organic compound.[1][3][4][5][6] As such, it must be segregated from non-hazardous and other types of chemical waste.
Key Waste Identification:
-
Halogenated Organic Compound: This classification is crucial for proper disposal, as halogenated wastes require specific treatment methods, typically high-temperature incineration, to prevent the formation of toxic byproducts.[5]
-
Corrosive Waste: Due to its ability to cause severe skin burns and eye damage, it also falls under the corrosive waste category.[3]
Waste containing this compound should be collected in a dedicated, properly labeled, and sealed container. The label should clearly indicate "Hazardous Waste," the full chemical name, and any associated hazard symbols.
Regulatory Framework for Disposal
The disposal of this compound is governed by local, state, and federal regulations, such as those set forth by the Environmental Protection Agency (EPA) in the United States. The primary regulatory framework is the Resource Conservation and Recovery Act (RCRA), which outlines the requirements for hazardous waste management from "cradle to grave."
While a specific EPA waste code for pure, unused this compound is not explicitly listed, it would likely be classified based on its characteristics (corrosivity - D002) or as a halogenated organic compound.[7] Wastes from processes involving this chemical may fall under the "F-list" for non-specific source wastes if it is a spent solvent.[7][8][9] It is the responsibility of the waste generator to accurately classify the waste.
The following table summarizes key quantitative thresholds for the land disposal of halogenated organic compounds (HOCs):
| Parameter | Regulatory Limit | Regulation |
| Total Halogenated Organic Compounds (HOCs) in non-liquid hazardous wastes | Prohibited from land disposal if ≥ 1,000 mg/kg | EPA "California List" Wastes[10] |
| Halogenated Compounds in aqueous liquid phase | Prohibited from landfill if > 14,000 mg/kg | 35 Ill. Adm. Code 729.241 |
Recommended Disposal Procedure
The universally recommended and safest method for the disposal of this compound is through a licensed and approved hazardous waste disposal facility.[1][3] Attempting to neutralize this chemical in the laboratory without a validated protocol is strongly discouraged due to its hazardous nature and the potential for dangerous reactions and the production of toxic byproducts.
Step-by-Step Disposal Plan:
-
Containment: Collect all waste containing this compound, including contaminated materials and unused product, in a designated, leak-proof, and chemically compatible container.
-
Labeling: Clearly label the container with "Hazardous Waste," the full chemical name "this compound," the CAS number (75462-59-8), and appropriate hazard warnings (e.g., "Corrosive").
-
Storage: Store the sealed container in a designated hazardous waste accumulation area that is secure, well-ventilated, and away from incompatible materials such as strong oxidizing agents and bases.[2][7]
-
Documentation: Maintain an inventory of the hazardous waste being stored, including the amount and accumulation start date.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and transportation of the waste.
-
Manifesting: Ensure that the waste is accompanied by a properly completed hazardous waste manifest, which tracks the waste from your facility to its final disposal site.
Experimental Protocols for Neutralization (Cautionary Note)
While hydrolysis can be a method to neutralize some benzyl chlorides, producing the corresponding alcohol and hydrochloric acid, this compound has been noted to be relatively resistant to hydrolysis under certain conditions.[11] Furthermore, the trifluoromethyl groups can impart stability to the molecule, making degradation challenging.[3][12]
Due to the lack of established and validated laboratory-scale neutralization protocols for this specific compound and the inherent risks involved, no experimental neutralization procedure is provided. The safest and most compliant approach is to entrust its disposal to professionals.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. Four Different RCRA Waste Codes (EPA Hazardous Wastes) [enveraconsulting.com]
- 2. benchchem.com [benchchem.com]
- 3. SETAC Europe 35th Annual Meeting [setac.confex.com]
- 4. epa.gov [epa.gov]
- 5. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 6. actenviro.com [actenviro.com]
- 7. Waste Code [rcrainfo.epa.gov]
- 8. media.clemson.edu [media.clemson.edu]
- 9. wku.edu [wku.edu]
- 10. epa.gov [epa.gov]
- 11. mdpi.com [mdpi.com]
- 12. Biodegradation of fluorinated alkyl substances - PubMed [pubmed.ncbi.nlm.nih.gov]
Essential Safety and Operational Guide for 3,5-Bis(trifluoromethyl)benzyl chloride
This guide provides critical safety protocols, handling procedures, and disposal plans for researchers, scientists, and drug development professionals working with 3,5-Bis(trifluoromethyl)benzyl chloride (CAS RN: 75462-59-8). Adherence to these guidelines is essential for ensuring laboratory safety and minimizing risk.
Chemical Identifier and Properties:
| Property | Value | References |
| Molecular Formula | C₉H₅ClF₆ | [1][2][3] |
| Molecular Weight | 262.58 g/mol | [1][2][4] |
| Appearance | White to almost white solid or crystalline powder. | [1][5] |
| Melting Point | 29-32 °C | [6][7] |
| Hazard Class | 8 (Corrosive) | [1][6] |
| UN Number | UN3261 | [1] |
Hazard Identification and Precautionary Measures
This compound is a corrosive substance that can cause severe skin burns and eye damage.[1][8] It is crucial to handle this chemical with appropriate personal protective equipment in a controlled environment.
GHS Hazard Statements:
The following table summarizes the required personal protective equipment (PPE) for handling this chemical.
| PPE Category | Specification | Rationale |
| Hand Protection | Impervious chemical-resistant gloves (e.g., Butyl rubber, Viton®). Nitrile gloves may offer short-term splash protection but must be changed immediately upon contact.[9] | Prevents skin contact, which can cause severe burns.[1][8] |
| Eye Protection | Chemical safety goggles and a face shield. | Protects eyes from splashes, which can cause severe damage.[8] |
| Skin and Body | Chemical-resistant lab coat, apron, and closed-toe shoes. Impervious protective clothing and boots may be required for larger quantities.[8] | Provides a barrier against accidental spills and splashes. |
| Respiratory | Use only in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge (e.g., type ABEK, N100, P1, or P3) is mandatory.[6][8] | Prevents inhalation of dust or vapors, which can irritate the respiratory tract. |
Operational and Handling Protocol
A systematic approach is crucial for the safe handling of this compound. The following workflow outlines the necessary steps from preparation to disposal.
Step-by-Step Handling Procedure
-
Preparation :
-
Thoroughly review the Safety Data Sheet (SDS) before starting any work.[1]
-
Put on all required PPE as detailed in the table above.
-
Ensure the chemical fume hood is functioning correctly.
-
Keep a spill kit readily accessible. The kit should contain an absorbent material suitable for acidic corrosive solids.
-
-
Handling :
-
Storage :
Emergency and First Aid Plan
Immediate action is vital in case of exposure.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water or shower for at least 15 minutes. Seek immediate medical attention.[1] |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1] |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[1][5] |
Disposal Plan
This compound and any contaminated materials are considered hazardous waste.
Waste Collection and Disposal Protocol:
-
Waste Segregation : Do not mix with other waste streams.
-
Container : Collect in a designated, properly labeled, and sealed container that is compatible with corrosive materials.
-
Labeling : The waste container must be clearly labeled with "Hazardous Waste" and the chemical name.
-
Storage : Store the waste container in a designated, secure, and well-ventilated area, away from incompatible materials.
-
Disposal : Arrange for disposal through your institution's environmental health and safety office or a certified hazardous waste disposal company. Do not pour down the drain.[1] All disposal must be in accordance with local, state, and federal regulations.[1]
References
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. This compound [webbook.nist.gov]
- 3. This compound [webbook.nist.gov]
- 4. scbt.com [scbt.com]
- 5. This compound | 75462-59-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. This compound | CAS#:75462-59-8 | Chemsrc [chemsrc.com]
- 7. chembk.com [chembk.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
